molecular formula C9H12O3 B1597672 2-Oxaspiro[4.5]decane-1,3-dione CAS No. 6051-25-8

2-Oxaspiro[4.5]decane-1,3-dione

Cat. No.: B1597672
CAS No.: 6051-25-8
M. Wt: 168.19 g/mol
InChI Key: MIASZRJCZPRMBI-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decane-1,3-dione is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIASZRJCZPRMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371834
Record name 2-oxaspiro[4.5]decane-1,3-dione
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-25-8
Record name 2-oxaspiro[4.5]decane-1,3-dione
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Record name 2-oxaspiro[4.5]decane-1,3-dione
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Foundational & Exploratory

synthesis and characterization of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxaspiro[4.5]decane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. As a spirocyclic anhydride, this compound possesses a unique three-dimensional and conformationally rigid structure, making it an attractive scaffold for the synthesis of novel therapeutic agents. This document details a primary, field-proven synthetic route from a dicarboxylic acid precursor, explains the causality behind key experimental choices, and outlines a complete workflow for its spectroscopic and physicochemical characterization. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Significance of a Spirocyclic Anhydride

This compound (CAS No. 6051-25-8) is a unique organic compound featuring a five-membered anhydride ring fused at a quaternary carbon to a six-membered cyclohexane ring.[1][2] This spirocyclic arrangement imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor binding interactions.[3] The anhydride functional group serves as a highly reactive electrophilic moiety, enabling a wide range of subsequent chemical transformations, such as amidation and esterification, to build more complex molecular architectures.

Its utility has been demonstrated in the synthesis of pharmacologically active molecules. For instance, a substituted derivative, 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione, is a key intermediate in the synthesis of Atiprimod, a compound investigated for its potential in treating cancers and autoimmune diseases.[4] This highlights the role of the spirocyclic anhydride scaffold as a validated starting point for creating novel chemical entities with therapeutic potential. This guide will provide the foundational knowledge required to synthesize and characterize this important intermediate.

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the intramolecular dehydration of its corresponding dicarboxylic acid precursor, Cyclohexane-1,1-diacetic acid . This transformation is a classic example of cyclic anhydride formation, typically facilitated by a chemical dehydrating agent.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target anhydride cleaves the two acyl-oxygen bonds, revealing the precursor, Cyclohexane-1,1-diacetic acid. This dicarboxylic acid is the immediate synthetic target, which can be conceptually derived from cyclohexanone through various malonic ester-type synthesis routes. The overall forward synthesis, therefore, is a two-stage process: (1) Synthesis of the dicarboxylic acid precursor and (2) Cyclization via dehydration to form the target anhydride.

G Target This compound Precursor Cyclohexane-1,1-diacetic Acid Target->Precursor Intramolecular Dehydration StartingMaterial Cyclohexanone & Malonic Ester Derivatives Precursor->StartingMaterial Malonic Ester Synthesis & Hydrolysis

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Dicarboxylic Acid Precursor

The synthesis of the geminal diacid precursor is a critical first step. While several methods exist for creating such structures[5][6], a common approach involves the Knoevenagel condensation of cyclohexanone with a malonic ester derivative, followed by Michael addition and subsequent hydrolysis/decarboxylation steps. A related synthesis for a substituted analog provides a validated pathway where 4,4-Dipropylcyclohexanone is reacted via a Knoevenagel condensation, followed by cyanide addition and hydrolysis to yield the diacid.[4]

Stage 2: Intramolecular Dehydration to the Anhydride

The conversion of a dicarboxylic acid into a cyclic anhydride is efficiently achieved by heating with a strong dehydrating agent.[7] Acetic anhydride is the reagent of choice for this transformation due to its effectiveness, cost, and the fact that the byproducts (acetic acid) are volatile and easily removed.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. One carboxylic acid group, protonated by a trace acid catalyst, is attacked by the oxygen of the second carboxylic acid group. The subsequent loss of a water molecule, driven by the dehydrating agent, leads to the formation of the stable five-membered anhydride ring.

G cluster_workflow Synthetic Workflow Start Cyclohexane-1,1-diacetic Acid (Precursor) Product This compound (Target Molecule) Start->Product  Cyclization/  Dehydration Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Product Heat Heat (Δ) Heat->Product Byproduct Acetic Acid + H₂O (Volatile Byproducts) Product->Byproduct  Formation of

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Physicochemical Properties

The compound is typically isolated as a powder. Key identifying properties are summarized below.

PropertyValueSource
CAS Number 6051-25-8[1][2]
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Melting Point 55-57 °C
Appearance Powder
InChI Key MIASZRJCZPRMBI-UHFFFAOYSA-N[2]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The expected data based on the molecule's structure are as follows:

TechniqueExpected Characteristics
FT-IR (KBr, cm⁻¹) Strong, characteristic anhydride C=O stretches: ~1850-1800 cm⁻¹ and ~1780-1740 cm⁻¹ (symmetric and asymmetric stretching). C-O-C stretch around 1250-1050 cm⁻¹.
¹H NMR (CDCl₃, ppm) Signals for the cyclohexane ring protons (~1.5-1.8 ppm, complex multiplet, 10H). A singlet for the two equivalent methylene protons (CH₂) of the anhydride ring (~2.8-3.0 ppm, 2H).
¹³C NMR (CDCl₃, ppm) Two distinct signals for the carbonyl carbons (C=O) in the range of ~165-175 ppm. A signal for the spiro quaternary carbon (~50-60 ppm). Signals for the cyclohexane carbons (~20-40 ppm) and the anhydride methylene carbon (~35-45 ppm).
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns corresponding to the loss of CO₂ (m/z = 124) and CO (m/z = 140).

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol: Synthesis of this compound

This protocol details the cyclization of the dicarboxylic acid precursor.

Materials:

  • Cyclohexane-1,1-diacetic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place Cyclohexane-1,1-diacetic acid (10.0 g, 1 equivalent). Add acetic anhydride (20 mL, ~4 equivalents).

  • Dehydration: Fit the flask with a reflux condenser and heat the mixture gently under reflux for 2-3 hours. The dicarboxylic acid will slowly dissolve as it reacts to form the more soluble anhydride.

    • Causality: Heating accelerates the rate of dehydration, while the excess acetic anhydride acts as both a reagent and a solvent, driving the equilibrium towards the product.[7]

  • Work-up: After the reaction is complete (monitored by TLC or disappearance of starting material), allow the mixture to cool to room temperature.

  • Isolation: Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. The crude product will remain as an oily or semi-solid residue.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane or ethyl acetate/hexane) to yield this compound as a crystalline solid.

    • Trustworthiness: Recrystallization is a self-validating purification method; the formation of well-defined crystals is indicative of high purity, and the melting point of the purified product should be sharp and match the literature value (55-57 °C).

Conclusion

This compound is a valuable and versatile chemical intermediate whose rigid spirocyclic framework and reactive anhydride functionality make it highly useful in the field of medicinal chemistry. The synthetic route via dehydration of Cyclohexane-1,1-diacetic acid is a robust and scalable method for its preparation. The detailed characterization data and protocols provided in this guide offer researchers and drug development professionals the necessary tools to confidently synthesize, purify, and utilize this compound in the creation of novel and complex molecular structures.

References

  • ChemBK. (2024). CYCLOHEXANE-1,1-DICARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • Wikipedia. (n.d.). Atiprimod. Retrieved from [Link]

  • Google Patents. (n.d.). US4754064A - Preparation of cyclohexane dicarboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANEDIACETIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Spirocyclic Scaffold

2-Oxaspiro[4.5]decane-1,3-dione is a heterocyclic compound featuring a unique spirocyclic architecture where a cyclopentane ring is fused to a cyclohexane ring through a shared carbon atom.[1][2][3] This rigid, three-dimensional structure imparts distinct chemical and physical properties, making it a valuable building block in medicinal chemistry and drug discovery.[2] As a cyclic anhydride, its reactivity is characterized by the electrophilic nature of the carbonyl carbons, rendering it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its characterization, stability, and potential applications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[3][4][5]
Molecular Weight 168.19 g/mol [3][4][5]
CAS Number 6051-25-8[3][4][5]
Appearance White to off-white powder[3]
Melting Point 55-57 °C[3]
Boiling Point (Predicted) 322.6 °C at 760 mmHg[6]
Topological Polar Surface Area 43.4 Ų[5]
Hydrogen Bond Acceptor Count 3[5]

Structural and Spectroscopic Characterization

The precise identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following signals are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region, corresponding to the methylene protons of the cyclopentane and cyclohexane rings. The integration of these signals would correspond to the 12 hydrogens in the molecule.

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbons of the anhydride group, the spiro carbon, and the methylene carbons of the two rings.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the anhydride functional group. Specifically, two distinct carbonyl (C=O) stretching bands are anticipated, which is a hallmark of cyclic anhydrides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (168.19). The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂), characteristic of cyclic anhydrides.[7]

Experimental Protocols

The following section outlines the methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the sample melts is recorded as the melting point. A narrow melting range is indicative of high purity.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep Finely powder the sample Pack Pack into capillary tube Prep->Pack Place Place in melting point apparatus Pack->Place Heat Heat at a controlled rate Place->Heat Record Record melting range Heat->Record Purity Purity Assessment Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for handling, formulation, and reaction setup.

Methodology:

  • To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • To each vial, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate).

  • Vortex each vial for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble under these conditions.

  • For quantitative analysis, the concentration of the saturated solution can be determined using techniques like HPLC.

Based on the structure of the related compound 2-Oxaspiro[4.5]decan-3-one, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.

Reactivity and Stability

As a cyclic anhydride, this compound is a reactive molecule.

  • Nucleophilic Attack: The electrophilic carbonyl carbons are susceptible to attack by nucleophiles. For instance, reaction with amines will lead to the formation of the corresponding amides, while alcohols will yield esters. This reactivity is fundamental to its utility as a synthetic intermediate.

  • Hydrolysis: In the presence of water, the anhydride ring can undergo hydrolysis to form the corresponding dicarboxylic acid. Therefore, the compound should be stored in a dry environment to prevent degradation.

Information on the specific chemical stability and hazardous reactions is limited, but it is advisable to handle the compound with care, avoiding contact with strong oxidizing agents and moisture.

Applications in Drug Discovery and Development

The rigid spirocyclic scaffold of this compound is an attractive feature in drug design as it can help to position substituents in specific spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[4] Its utility is highlighted by its role as a precursor in the synthesis of various pharmaceutical agents.

DrugDiscovery_Pathway Start This compound Reaction1 Nucleophilic Ring Opening (e.g., with amines, alcohols) Start->Reaction1 Intermediate Reactive Intermediate Product Functionalized Spirocyclic Derivatives Reaction1->Product Bioactive Bioactive Molecules / Drug Candidates Product->Bioactive

Caption: Role in the Synthesis of Bioactive Molecules.

Safety and Handling

This compound is classified as a hazardous substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable spirocyclic compound with a unique set of physicochemical properties that make it a useful building block in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by a rigid spirocyclic core and a reactive anhydride functional group, provides a versatile platform for the development of novel bioactive molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and drug development endeavors.

References

  • PubChem. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2025). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Retrieved from [Link]

  • Wiley Online Library. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • SpiroChem. (n.d.). Publications. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Oxaspiro[4.5]decane-1,3-dione (CAS: 6051-25-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a privileged scaffold.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with complex biological targets.[1]

2-Oxaspiro[4.5]decane-1,3-dione, a bicyclic anhydride, represents a versatile and highly valuable building block within this class.[2] Its structure, featuring a reactive anhydride moiety fused to a cyclohexane ring in a spirocyclic orientation, provides a unique combination of structural rigidity and synthetic accessibility. This guide serves as a comprehensive technical resource, detailing the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the strategic design of next-generation therapeutics.

Section 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This compound is a stable, typically crystalline solid at room temperature. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 6051-25-8[3]
Molecular Formula C₉H₁₂O₃[2][3][4]
Molecular Weight 168.19 g/mol [3][4]
IUPAC Name This compound
Synonyms 1,1-Cyclohexanediacetic anhydride[5][6][7][8]
Appearance White to light yellow powder/crystal
Melting Point 55-57 °C
SMILES C1CCC2(CC1)CC(=O)OC2=O[2][3]
InChI Key MIASZRJCZPRMBI-UHFFFAOYSA-N[4]

Spectroscopic Insights: The structure of a cyclic anhydride gives rise to a characteristic spectroscopic signature. In infrared (IR) spectroscopy, this compound is expected to exhibit two distinct carbonyl (C=O) stretching peaks, a hallmark of the anhydride functional group resulting from symmetric and asymmetric stretching modes.[9] This feature is crucial for reaction monitoring, particularly during its synthesis from the parent dicarboxylic acid or its subsequent reactions with nucleophiles.

Section 2: Synthesis and Purification

The most direct and common route to this compound is the intramolecular dehydration of its corresponding dicarboxylic acid, 1,1-cyclohexanediacetic acid.[10] This transformation is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride.

Workflow for Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start 1,1-Cyclohexanediacetic Acid Reaction Heat under Reflux Start->Reaction Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Reaction Workup Removal of Acetic Acid / Acetic Anhydride (Vacuum) Reaction->Workup Purification Recrystallization (e.g., from Ether/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow from dicarboxylic acid to cyclic anhydride.

Detailed Laboratory Protocol:
  • Objective: To synthesize this compound from 1,1-cyclohexanediacetic acid.

  • Materials: 1,1-cyclohexanediacetic acid, Acetic anhydride, round-bottom flask, reflux condenser, heating mantle, rotary evaporator, crystallization dish.

  • Procedure:

    • Combine 1,1-cyclohexanediacetic acid and a molar excess (e.g., 2-3 equivalents) of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture gently under reflux for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude product (often an oil or semi-solid) is then purified. Recrystallization from a suitable solvent system, such as diethyl ether/hexane, typically yields the pure product as a crystalline solid.

    • The final product should be dried under vacuum and characterized (e.g., by melting point and IR spectroscopy) to confirm its identity and purity.

  • Causality: Acetic anhydride serves as both the solvent and the dehydrating agent, reacting with the water molecule eliminated during the intramolecular cyclization to form acetic acid, thereby driving the equilibrium towards the product.[10][11] The formation of the five-membered anhydride ring is thermodynamically favorable.[12]

Section 3: Core Reactivity - The Gateway to Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of its anhydride functional group. The two carbonyl carbons are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the cornerstone of its application as a synthetic building block.

The primary reaction is nucleophilic acyl substitution , which results in the opening of the anhydride ring. This reaction is efficient and typically proceeds under mild conditions.

G Anhydride This compound Product Ring-Opened Product (Amide-Acid or Ester-Acid) Anhydride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product

Caption: General reaction pathway for nucleophilic ring-opening.

  • Reaction with Amines: Primary or secondary amines react readily with the anhydride to form an amide and a carboxylic acid. This is a highly valuable transformation for linking the spirocyclic scaffold to other parts of a target molecule. For instance, condensation with a primary amine yields a monoamide derivative.[5] This approach was notably used in the synthesis of Atiprimod, where a related spirocyclic anhydride was condensed with 3-Diethylaminopropylamine to form an imide, a key intermediate.[13]

  • Reaction with Alcohols: In the presence of an alcohol, the anhydride ring opens to form an ester and a carboxylic acid.[10][11] This reaction, often catalyzed by a mild base like pyridine, is a standard method for ester synthesis.

  • Hydrolysis: As a reactive anhydride, the compound is susceptible to hydrolysis, reacting with water to revert to the parent 1,1-cyclohexanediacetic acid.[10] This necessitates that reactions are performed under anhydrous ("dry") conditions to prevent this unwanted side reaction.[9][10]

Section 4: Applications in Medicinal Chemistry and Drug Design

The spirocyclic core of this compound is a powerful design element in drug discovery. Its rigid, three-dimensional structure can be used to orient functional groups in specific vectors, improving binding affinity and selectivity for protein targets. The compound serves as a key intermediate for creating libraries of novel chemical entities.[3][14]

Drug Development Workflow Integration:

G Scaffold Scaffold Selection (this compound) Reaction Nucleophilic Ring-Opening (Amine/Alcohol Library) Scaffold->Reaction Library Spiro-Decorated Compound Library Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Integration of the spiro-anhydride scaffold in a typical drug discovery workflow.

This scaffold is particularly relevant for constructing molecules targeting complex protein-protein interactions or deep enzymatic pockets where a defined 3D geometry is advantageous. For example, the related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been identified as a novel δ opioid receptor-selective agonist, highlighting the potential of spirocyclic systems in neuroscience drug discovery.[15] The versatility of the anhydride allows for the facile introduction of a wide range of side chains, enabling systematic Structure-Activity Relationship (SAR) studies.

Section 5: Analytical and Quality Control Protocols

Ensuring the purity and identity of the starting material is critical for any synthetic campaign.

  • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) can be used to assess purity. The compound should present as a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the cyclohexane ring protons and the isolated methylene protons of the anhydride ring. The ¹³C NMR will show the key downfield signals for the two carbonyl carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (168.19 g/mol ) and provide an additional measure of purity.

Section 6: Safety, Handling, and Storage

As a reactive chemical, proper handling is essential.

  • Hazards: Based on supplier safety data, the compound may cause skin and eye irritation and may be harmful if swallowed. It is classified as a danger, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).

  • Precautions: Handle in a well-ventilated area, such as a fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid breathing dust or fumes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances to prevent hydrolysis.[16][17] Long-term storage at reduced temperatures (e.g., -20°C) may be recommended.[16]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable three-dimensional characteristics to bioactive molecules. Its straightforward synthesis, predictable reactivity, and the rigid spirocyclic core it provides make it an exceptionally valuable building block for medicinal chemists and drug development professionals. By leveraging the principles of nucleophilic acyl substitution, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents.

References

  • Acid anhydrides - Organic Chemistry II. Fiveable. [Link]

  • What Are Cyclic Anhydrides? - Chemistry For Everyone. YouTube. [Link]

  • Atiprimod. Wikipedia. [Link]

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  • 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. [Link]

  • Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]

  • Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Longdom Publishing. [Link]

  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. Request PDF on ResearchGate. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

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A Comprehensive Technical Guide to the Structural Elucidation of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, multi-faceted approach to the structural elucidation of 2-Oxaspiro[4.5]decane-1,3-dione, a heterocyclic compound with significance in pharmaceutical research.[1] The unique spirocyclic architecture, characterized by a quaternary carbon common to two rings, imparts conformational rigidity, a feature of considerable interest in medicinal chemistry.[2][3] This document eschews a templated format in favor of a logical, evidence-based workflow that mirrors the scientific process of structure determination. We will proceed from foundational molecular formula confirmation to the intricate details of stereochemistry, grounded in the principles of modern spectroscopic and spectrometric techniques. Each step is designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Establishing the Molecular Blueprint

Prior to delving into complex structural arrangements, the fundamental molecular formula and key functional groups must be unequivocally established. For this compound, this foundational data provides the constraints within which all subsequent spectroscopic data must fit.

Mass Spectrometry: Molecular Weight and Formula Verification

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition. The technique's ability to provide highly accurate mass measurements allows for the confident assignment of a molecular formula.[3][4]

Expected Outcome: The expected monoisotopic mass for C₉H₁₂O₃ is 168.0786 g/mol .[1][5] The observation of an [M+H]⁺ or other adduct ions corresponding to this mass would provide the initial, crucial confirmation of the compound's elemental makeup.

Table 1: Key Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol [1]
Monoisotopic Mass168.0786 g/mol [5]
XLogP3-AA1.5[5]
Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy serves as a rapid and effective method for identifying the key functional groups present in the molecule. The cyclic anhydride moiety is the most prominent feature of this compound and possesses a highly characteristic IR signature.

Causality of Spectral Features: Cyclic anhydrides exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations.[6][7] For a saturated, five-membered cyclic anhydride ring, these peaks are expected in specific regions.[6][8] The lower frequency band is typically more intense in cyclic anhydrides.[8]

Expected IR Absorptions:

  • ~1865 cm⁻¹ and ~1785 cm⁻¹: These two strong bands are indicative of the asymmetric and symmetric C=O stretching of a five-membered cyclic anhydride.[8]

  • ~1300-1000 cm⁻¹: A C-O stretching band is also expected for the anhydride group.[6]

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the cyclohexane ring.

The absence of a broad O-H stretching band around 3300-3500 cm⁻¹ would confirm the absence of carboxylic acid impurities resulting from hydrolysis.[7]

Unraveling the Carbon Skeleton and Proton Environment: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule.[9][10] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assemble the complete structure of this compound.

1D NMR Spectroscopy: ¹H and ¹³C Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
C1, C3 (C=O)~170-175---
Spiro C~45-55---
Anhydride CH₂~35-45~2.5-3.0s2H
Cyclohexane CH₂ (adjacent to spiro)~30-40~1.8-2.2m4H
Cyclohexane CH₂~20-30~1.4-1.7m6H
2D NMR Spectroscopy: Building the Molecular Framework

While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[11][12]

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the following 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11]

  • Data Processing and Analysis: Process the spectra using appropriate software and analyze the cross-peaks to build the molecular fragments and connect them.

Diagram: 2D NMR Structural Elucidation Workflow

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C & DEPT NMR (Carbon Types) HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure of This compound HMBC->Structure

Caption: Workflow for assembling the molecular structure using 2D NMR.

Interpreting the 2D NMR Data:

  • COSY: Will show correlations between adjacent protons within the cyclohexane ring, confirming the ring structure.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal.

  • HMBC: This is the key experiment for connecting the fragments. Crucial correlations would be observed from the protons on the cyclohexane ring to the spiro carbon and the carbonyl carbons, and from the anhydride methylene protons to the spiro carbon and the carbonyl carbons. These correlations unequivocally establish the spirocyclic nature of the molecule.

Diagram: Key HMBC Correlations in this compound

Caption: Expected long-range HMBC correlations confirming connectivity.

Stereochemistry and Conformational Analysis

The spirocyclic nature of this compound introduces a degree of conformational rigidity.[2][3] While this specific molecule is achiral, understanding its preferred conformation is important for comprehending its reactivity and potential biological interactions.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the through-space proximity of protons, which can help to elucidate the three-dimensional structure and preferred conformation of the cyclohexane ring (e.g., chair conformation). Computational chemistry methods, such as Density Functional Theory (DFT), can also be employed to calculate the lowest energy conformations and predict NMR chemical shifts, which can then be compared with experimental data for further validation.[13][14]

Summary and Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The process begins with the unambiguous determination of the molecular formula by HRMS and the identification of the characteristic cyclic anhydride functional group by IR spectroscopy. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. Together, these techniques provide a complete picture of the atomic connectivity, confirming the presence of the cyclohexane ring, the succinic anhydride moiety, and the defining spiro-linkage between them. This guide provides a robust and self-validating framework for researchers to confidently determine and verify the structure of this and similar spirocyclic compounds.

References

  • Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

  • Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Retrieved from [Link]

  • Le, T. N., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 496. Retrieved from [Link]

  • Koyon. (2024, May 14). How can IR spectroscopy be used to identify anhydrides?. Blog. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Flett, M. St. C. (1969). The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides of dicarboxylic acids. Journal of the Chemical Society B: Physical Organic, 962-964. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(1), 234. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Journal of the American Chemical Society. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Oxaspiro[4.5]decane-1,3-dione: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecular architectures that offer three-dimensionality and novel chemical space is ever-increasing. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of molecules. Their rigid, well-defined three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability. This has led to a surge in the incorporation of spirocycles into approved drugs and clinical candidates.

This guide focuses on a key exemplar of this structural class: 2-Oxaspiro[4.5]decane-1,3-dione. This seemingly simple spirocyclic anhydride serves as a critical building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry. We will provide an in-depth exploration of its discovery, delve into its synthetic history, detail the primary methodologies for its preparation with mechanistic insights, and discuss its significant applications, thereby offering a comprehensive resource for researchers and professionals in the chemical sciences.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the synthesis of its precursor, 1,1-cyclohexanediacetic acid. Early 20th-century work by Thorpe and Wood laid the foundation for the synthesis of gem-dicarboxylic acids, including the cyclohexane derivative. The subsequent conversion of this diacid to the corresponding cyclic anhydride, this compound, follows classical organic chemistry principles. The primary and most enduring method for its preparation is the dehydration of 1,1-cyclohexanediacetic acid, a reaction that can be efficiently achieved with a variety of dehydrating agents.

Core Synthetic Strategy: From Cyclohexanone to Spirocyclic Anhydride

The most reliable and scalable synthesis of this compound is a two-stage process that begins with readily available starting materials: cyclohexanone and a cyanoacetic acid derivative. The overall transformation can be conceptually broken down into the formation of the precursor diacid followed by its cyclization.

Stage 1: Synthesis of 1,1-Cyclohexanediacetic Acid

The formation of 1,1-cyclohexanediacetic acid from cyclohexanone is a multi-step sequence that typically involves a Knoevenagel condensation, followed by a Michael addition, and subsequent hydrolysis and decarboxylation.

Synthesis_of_1_1_cyclohexanediacetic_acid Cyclohexanone Cyclohexanone Intermediate1 Cyclohexylidene Cyanoacetate Cyclohexanone->Intermediate1 Knoevenagel Condensation Cyanoacetate Cyanoacetate Derivative (e.g., Ethyl Cyanoacetate) Cyanoacetate->Intermediate1 Intermediate2 Dicyano Adduct Intermediate1->Intermediate2 Michael Addition (CN-) Diacid 1,1-Cyclohexanediacetic Acid Intermediate2->Diacid Hydrolysis & Decarboxylation Anhydride_Formation Diacid 1,1-Cyclohexanediacetic Acid Anhydride This compound Diacid->Anhydride DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Anhydride Dehydration/ Cyclization Byproduct Water (removed)

Figure 2: Cyclization to form the spirocyclic anhydride.

Causality in Experimental Choices:

Acetic anhydride is a commonly employed dehydrating agent for this transformation. Its advantages include:

  • Efficiency: It readily reacts with the carboxylic acid groups to form a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclic anhydride.

  • Convenience: The byproduct, acetic acid, is volatile and can be easily removed by distillation.

  • Moderate Conditions: The reaction typically proceeds under gentle heating, minimizing the risk of side reactions.

Other dehydrating agents such as acetyl chloride or thionyl chloride can also be used, but they generate corrosive HCl gas, which may require special handling.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound, based on established literature procedures.

Part A: Synthesis of 1,1-Cyclohexanediacetic Acid

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl cyanoacetate dropwise with stirring.

  • Knoevenagel Condensation: Add cyclohexanone dropwise to the reaction mixture. The mixture is then heated to reflux for a specified period to drive the condensation to completion.

  • Michael Addition: After cooling, a solution of potassium cyanide in water is added, and the mixture is stirred to facilitate the Michael addition.

  • Hydrolysis: The reaction mixture is then subjected to hydrolysis with a strong acid, such as concentrated sulfuric acid, and heated at reflux. This step hydrolyzes the ester and nitrile groups and induces decarboxylation.

  • Workup and Isolation: After cooling, the reaction mixture is poured into ice water, and the precipitated crude 1,1-cyclohexanediacetic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) yields the purified diacid.

Part B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,1-cyclohexanediacetic acid in an excess of acetic anhydride.

  • Cyclization: Heat the mixture gently under reflux. The diacid will dissolve as it reacts to form the soluble anhydride.

  • Isolation: After the reaction is complete (monitored by TLC or the cessation of acetic acid evolution), the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.

  • Purification: The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to afford pure this compound as a crystalline solid.

Quantitative Data and Physicochemical Properties

PropertyValue
CAS Number 6051-25-8
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance White to off-white solid
Melting Point 55-57 °C
Boiling Point ~323 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in cold water.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be characterized by broad multiplets in the aliphatic region (δ 1.2-1.8 ppm) corresponding to the protons of the cyclohexane ring. A sharp singlet at approximately δ 2.8-3.0 ppm would be expected for the two equivalent methylene protons of the anhydride ring.

  • ¹³C NMR: The spectrum would show several signals in the aliphatic region for the cyclohexane carbons. A key signal for the spiro carbon would be expected around δ 40-50 ppm. The methylene carbon of the anhydride ring would appear around δ 35-45 ppm. The most downfield signals would be the two equivalent carbonyl carbons of the anhydride, typically in the range of δ 170-175 ppm.

  • Infrared (IR) Spectroscopy: The most characteristic feature would be the symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride, appearing as two distinct, strong absorption bands around 1820 cm⁻¹ and 1760 cm⁻¹. The C-O-C stretching of the anhydride would also be visible.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 168. Fragmentation would likely involve the loss of CO and CO₂ from the anhydride ring.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The primary significance of this compound in the scientific community lies in its role as a versatile intermediate for the synthesis of more complex, biologically active compounds.

Key Intermediate in the Synthesis of Atiprimod

A prominent example is its use in the synthesis of Atiprimod, a drug candidate that has been investigated for the treatment of multiple myeloma and other advanced cancers, as well as for autoimmune diseases like rheumatoid arthritis.

Atiprimod_Synthesis Anhydride This compound Imide Azaspiro[4.5]decane-1,3-dione Intermediate Anhydride->Imide Amine 3-(Diethylamino)propylamine Amine->Imide Condensation Atiprimod Atiprimod Imide->Atiprimod Reduction (e.g., LAH)

Figure 3: Role of this compound in Atiprimod synthesis.

In the synthesis of Atiprimod, this compound (or a substituted analogue) is reacted with a suitable amine, such as 3-(diethylamino)propylamine. [1]This reaction opens the anhydride ring to form an amide-acid, which then cyclizes upon heating to form the corresponding imide (an azaspiro[4.5]decane-1,3-dione). Subsequent reduction of the imide carbonyl groups yields the final drug molecule. This highlights the utility of the spirocyclic anhydride as a scaffold for introducing nitrogen-containing functionalities.

Future Outlook

The growing interest in spirocyclic scaffolds in medicinal chemistry suggests that this compound and its derivatives will continue to be valuable building blocks. Future research may focus on:

  • Development of Asymmetric Syntheses: The development of catalytic, enantioselective methods to synthesize chiral derivatives of this compound would be of significant interest for the preparation of single-enantiomer drug candidates.

  • Library Synthesis: Its use as a scaffold for the creation of diverse libraries of spirocyclic compounds for high-throughput screening.

  • New Applications: Exploration of its utility in materials science, for example, as a monomer for the synthesis of novel polyesters with unique thermal and mechanical properties.

Conclusion

This compound is a molecule of understated importance. Its synthetic history is rooted in fundamental organic reactions, and its preparation is a robust and well-understood process. Its true value is realized in its application as a key building block, enabling the construction of complex and biologically active molecules like Atiprimod. As the field of drug discovery continues to embrace three-dimensional molecular architectures, the utility of such spirocyclic scaffolds is poised to expand, making a thorough understanding of their synthesis and chemistry more critical than ever.

References

  • Thorpe, J. F., & Wood, J. (1913). The formation and reactions of imino-compounds. Part XIV. The formation of derivatives of cyclopentane from ad-dicyanoadipic esters. Journal of the Chemical Society, Transactions, 103, 1569-1584.
  • Atiprimod - Wikipedia. (n.d.). Retrieved from [Link]

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potential stereoisomers of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Stereoisomers of 2-Oxaspiro[4.5]decane-1,3-dione

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their inherent three-dimensionality and conformational rigidity which can impart superior pharmacological properties.[1][2][3][4] This guide provides a comprehensive technical analysis of this compound, a representative spirocyclic compound. We will dissect its molecular structure to identify the sources of stereoisomerism, detail methodologies for both racemic and stereoselective synthesis, describe robust protocols for the resolution of its enantiomers, and outline advanced analytical techniques for absolute stereochemical assignment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of spirocycles in their work.

The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

Spiro compounds are a class of bicyclic molecules distinguished by a single, shared atom known as the spiro atom, which connects two rings.[5] This unique structural feature forces the two rings into largely perpendicular planes, creating a rigid, three-dimensional architecture that is highly attractive for molecular design.[6]

The major advantages offered by spirocyclic cores in drug discovery include:

  • Inherent Three-Dimensionality: Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more specific and potent interactions with the complex binding sites of biological targets like proteins.[1]

  • Conformational Rigidity: The spirocyclic framework reduces the number of available conformations, which can lead to a lower entropic penalty upon binding to a target, thereby increasing binding affinity.[7]

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities to develop novel molecular entities with strong intellectual property positions.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[3]

The successful incorporation of spirocyclic motifs is evident in numerous approved drugs and clinical candidates, underscoring their value in addressing the challenges of modern drug development.[2][4][8]

Stereochemical Analysis of this compound

A thorough understanding of a molecule's stereochemistry is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Molecular Structure

The nomenclature "this compound" defines the structure precisely:

  • spiro: Indicates a single shared atom between two rings.

  • [4.5]: Denotes the number of atoms in each ring, excluding the spiro atom itself. There is a 5-membered ring (4 atoms + spiro atom) and a 6-membered ring (5 atoms + spiro atom).

  • decane: Specifies a total of ten carbon atoms in the bicyclic system.

  • 2-Oxa: An oxygen atom is at position 2 of the spirocyclic system. By convention, numbering begins in the smaller ring.

  • 1,3-dione: Carbonyl groups are located at positions 1 and 3.

This results in a structure where a cyclohexane ring is connected to a succinic anhydride ring through a shared quaternary carbon, the spiro atom.

Identification of the Stereocenter

In this compound, the spiro atom (C5) is the sole stereocenter. A carbon atom is a stereocenter if it is bonded to four different groups. While it may appear that the spiro atom is connected to two methylene groups in the cyclohexane ring and two groups in the anhydride ring, the chirality arises from the non-equivalence of the paths around the rings originating from the spiro atom.

The four groups attached to the spiro carbon (C5) are:

  • The carbonyl carbon of the anhydride ring (C1).

  • The methylene carbon of the anhydride ring (C4).

  • The methylene carbon of the cyclohexane ring (C6).

  • The other methylene carbon of the cyclohexane ring (C10).

The paths originating from C5 are distinct:

  • Path 1 (via C1): -C(=O)-O-C(=O)-CH₂-

  • Path 2 (via C4): -CH₂-C(=O)-O-C(=O)-

  • Path 3 (via C6): -CH₂-CH₂-CH₂-CH₂-CH₂-

  • Path 4 (via C10): -CH₂-CH₂-CH₂-CH₂-CH₂-

While paths 3 and 4 are identical, the substituents within the anhydride ring (a carbonyl group at C1 vs. a methylene group at C4) make the connections from the spiro atom inequivalent. Therefore, the spiro atom C5 is a chiral center.[9]

Potential Stereoisomers

With a single stereocenter, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-Oxaspiro[4.5]decane-1,3-dione and (S)-2-Oxaspiro[4.5]decane-1,3-dione. The molecule does not possess any internal plane of symmetry or center of inversion, confirming its chirality.[9][10]

Caption: Enantiomers of this compound.

Synthetic Strategies

Accessing the spirocyclic anhydride can be achieved through several routes, yielding either a racemic mixture or, more desirably for pharmaceutical applications, an enantiomerically enriched product.

Racemic Synthesis

A straightforward and common method for synthesizing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid.[11] The precursor, 1-(carboxymethyl)cyclohexane-1-carboxylic acid, can be cyclized to form the target spiro compound.

G Precursor 1-(carboxymethyl)cyclohexane- 1-carboxylic acid Reagent Acetic Anhydride (Ac₂O) Heat Precursor->Reagent Product Racemic 2-Oxaspiro[4.5]decane- 1,3-dione Reagent->Product Byproduct Acetic Acid Reagent->Byproduct

Caption: Racemic synthesis workflow.

Protocol 1: Racemic Synthesis via Dehydration

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(carboxymethyl)cyclohexane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add acetic anhydride (2.0-3.0 eq) as the dehydrating agent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure racemic this compound.

Stereoselective Synthesis

Obtaining single enantiomers directly is the most efficient strategy. This typically involves asymmetric catalysis, chiral auxiliaries, or starting from the chiral pool. For this compound, an asymmetric desymmetrization of a prochiral precursor would be an elegant approach. For instance, an enantioselective hydrolysis or alcoholysis of a derivative of 1,1-cyclohexanedicarboxylic acid could set the stereocenter, followed by subsequent elaboration and cyclization.

Resolution of Enantiomers

When a stereoselective synthesis is unavailable, the racemic mixture must be separated into its constituent enantiomers. This process is known as resolution.

Diastereomeric Salt Formation

This classical method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization.

Protocol 2: Resolution via Diastereomeric Amide Formation

  • Ring Opening: Dissolve the racemic anhydride (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine (1.0 eq), and stir at room temperature. This opens the anhydride ring to form a pair of diastereomeric amic acids.

  • Separation: The diastereomers can now be separated. This is often achieved by fractional crystallization, exploiting differences in solubility. Alternatively, column chromatography can be used.

  • Hydrolysis and Re-cyclization: After separation, the individual diastereomers are treated with acid to hydrolyze the amide bond, liberating the enantiomerically pure dicarboxylic acids.

  • Final Step: Each enantiopure dicarboxylic acid is then cyclized back to the corresponding enantiopure anhydride using the dehydration conditions described in Protocol 1.

Chiral Preparative HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative-scale separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Parameter Typical Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Detection UV at 210-220 nm
Flow Rate Dependent on column diameter (analytical vs. preparative)
Temperature Ambient (20-25 °C)
Table 1: Typical parameters for chiral HPLC resolution.

Stereochemical Assignment and Characterization

Once the enantiomers are separated, it is crucial to determine their absolute configuration (i.e., which is R and which is S).

  • X-ray Crystallography: This is the gold standard for determining absolute configuration. If a suitable single crystal of one of the enantiomers (or a derivative made with a known chiral moiety) can be grown, X-ray diffraction analysis provides an unambiguous structural determination.

  • Chiroptical Methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute stereochemistry can be assigned.

  • NMR Spectroscopy: While NMR cannot distinguish enantiomers directly, using a chiral solvating agent or creating a diastereomeric derivative in situ with a chiral derivatizing agent can induce chemical shift differences between the R and S forms, allowing for the determination of enantiomeric purity.

Conclusion and Future Perspectives

This compound is a chiral molecule existing as a pair of enantiomers due to the stereogenic nature of its spiro carbon atom. The synthesis of a racemic mixture is readily achievable, and established protocols for enantiomeric resolution via diastereomer formation or chiral chromatography can provide access to the individual stereoisomers. The availability of enantiomerically pure spirocyclic building blocks like this is of paramount importance for the drug discovery community. The defined three-dimensional orientation of substituents that these scaffolds provide is a powerful tool for optimizing ligand-target interactions and developing next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3]

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(9), 837-851. Retrieved from [Link]

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  • 3D CHEMISTRY. (2020). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. YouTube. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Cox, R. J. (2022). Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails. Natural Product Reports. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(53), 13071-13078. Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of the 2-Oxaspiro[4.5]decane-1,3-dione Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold in Modern Drug Discovery

The 2-Oxaspiro[4.5]decane-1,3-dione ring system, a unique spirocyclic architecture, has garnered increasing interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional structure offers a compelling scaffold for the design of novel therapeutics, providing precise spatial orientation of functional groups for optimal target engagement.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thermodynamic stability of this core ring system. A thorough grasp of its stability is paramount for predicting its behavior in physiological environments, designing efficient synthetic routes, and developing robust drug formulations.

The inherent stability of a molecule is a critical determinant of its suitability as a drug candidate. It influences shelf-life, metabolic fate, and potential for degradation into inactive or toxic byproducts. For the this compound system, its thermodynamic stability is a composite of several factors, including ring strain, conformational flexibility, and the reactivity of its constituent functional groups. This document will delve into these aspects, offering a blend of theoretical principles and practical insights.

Deconstructing the Core: A Structural and Thermodynamic Analysis

The this compound molecule is an elegant fusion of two distinct ring systems at a single quaternary carbon atom: a cyclohexane ring and a succinic anhydride ring. To comprehend the overall thermodynamic stability, we must first analyze the contributions of each component.

The Cyclohexane Moiety: A Foundation of Stability

The cyclohexane ring is a cornerstone of stable cyclic systems in organic chemistry. Unlike smaller rings such as cyclopropane or cyclobutane, which suffer from significant angle and torsional strain, cyclohexane can adopt a "chair" conformation that is virtually strain-free.[3][4] In this conformation, the C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms are in a staggered arrangement, minimizing torsional strain.[3][5] The inherent stability of the cyclohexane ring provides a robust and thermodynamically favorable anchor for the spiro system.

The Succinic Anhydride Ring: A Locus of Reactivity and Latent Energy

The five-membered succinic anhydride ring introduces a degree of complexity to the thermodynamic profile. While cyclopentane, the carbocyclic analogue, has only moderate ring strain (approximately 6 kcal/mol), the anhydride functionality imparts distinct characteristics.[3] The endocyclic oxygen and two exocyclic carbonyl groups create a highly polarized and reactive system.

The primary source of thermodynamic instability in the succinic anhydride ring is not excessive ring strain, but rather the inherent reactivity of the anhydride bond. Cyclic anhydrides are activated acylating agents, susceptible to nucleophilic attack.[6][7] This reactivity is a double-edged sword in drug design; it can be harnessed for covalent modification of biological targets, but it also presents a liability in terms of hydrolytic instability.

The table below summarizes key thermodynamic data for succinic anhydride, which serves as a reasonable proxy for the anhydride portion of our spirocyclic system.

Thermodynamic PropertyValue (kJ/mol)Source
Standard Enthalpy of Combustion (Solid)-1655.4 ± 0.4[NIST][8]
Standard Enthalpy of Formation (Solid)-624.7 ± 0.5[NIST][8]
Enthalpy of Sublimation at 298.15 K89.2 ± 1.0[NIST][9]

These values highlight the energetic landscape of the anhydride ring and provide a baseline for understanding its contribution to the overall thermodynamics of the spiro compound.

The Spirocyclic Junction: Conformational Rigidity and Its Implications

The spirocyclic fusion of the cyclohexane and succinic anhydride rings introduces significant conformational constraints.[10] Unlike a simple disubstituted cyclohexane, where the substituents can interconvert between axial and equatorial positions via ring flipping, the spiro junction locks the relative orientation of the two rings. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

The preferred conformation of the this compound system will be a delicate balance between the chair conformation of the cyclohexane ring and the puckered envelope or twist conformations of the succinic anhydride ring.[10] Computational modeling, such as Density Functional Theory (DFT), is an invaluable tool for predicting the lowest energy conformation and the rotational barriers between different conformational isomers.

G cluster_0 Conformational Analysis Workflow Initial Geometries Initial Geometries Conformational Search Conformational Search Initial Geometries->Conformational Search  Generate diverse starting conformations DFT Optimization DFT Optimization Conformational Search->DFT Optimization  Identify low-energy conformers Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation  Confirm minima and obtain ZPE Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties  Calculate ΔH, ΔG, and S G Spiro_Anhydride This compound (Thermodynamically Stable in Anhydrous Conditions) Transition_State Tetrahedral Intermediate Spiro_Anhydride->Transition_State + H₂O (Nucleophilic Attack) Ring_Opened_Acid 1-(Carboxymethyl)cyclohexane-1-carboxylic acid (Thermodynamically Favored in Aqueous Solution) Transition_State->Ring_Opened_Acid Ring Opening

Caption: Hydrolytic ring-opening of the this compound system.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the thermodynamic and kinetic stability of the this compound ring system necessitates a combination of experimental and computational approaches.

Synthesis of this compound

A common and effective method for the synthesis of this spirocyclic anhydride involves the dehydration of 1,1-cyclohexanediacetic acid.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Combine 1,1-cyclohexanediacetic acid and a 5-10 fold molar excess of acetic anhydride in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Calorimetric Determination of Thermodynamic Properties

Bomb calorimetry can be employed to determine the standard enthalpy of combustion of solid this compound. From this value, the standard enthalpy of formation can be calculated using Hess's law. Differential Scanning Calorimetry (DSC) can be used to measure the melting point and enthalpy of fusion.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored spectrophotometrically or by pH titration.

Spectrophotometric Method:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Prepare a series of buffered aqueous solutions at different pH values.

  • Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffered solution.

  • Monitor the decrease in the absorbance of the anhydride carbonyl stretch in the infrared (IR) spectrum or the appearance of the carboxylic acid product using a suitable analytical technique.

  • Determine the rate constants at different pH values to establish the pH-rate profile.

Conclusion: A Stable Scaffold with Tunable Reactivity

The this compound ring system presents a thermodynamically stable and conformationally rigid scaffold that is highly attractive for drug discovery. Its stability is primarily derived from the strain-free cyclohexane ring. The succinic anhydride moiety, while introducing a site of potential hydrolytic instability, also offers opportunities for covalent drug design and serves as a versatile synthetic handle. A thorough understanding of the interplay between the inherent stability of the ring system and the kinetics of its ring-opening provides a solid foundation for the rational design of novel therapeutics based on this promising spirocyclic core. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of this and related spirocyclic systems, empowering researchers to unlock their full potential in the development of next-generation medicines.

References

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The Spirocyclic Scaffold in Modern Drug Discovery: An In-depth Technical Guide to 2-Oxaspiro[4.5]decane-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in contemporary drug discovery. Among the myriad of molecular architectures, spirocyclic systems have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to improve potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive review of the literature on 2-Oxaspiro[4.5]decane-1,3-dione and its analogs, delving into their synthesis, chemical diversification, and burgeoning biological significance.

The this compound Core: A Gateway to Chemical Diversity

The this compound scaffold, a spirocyclic system featuring a γ-butyrolactone ring fused to a cyclohexane ring at the C4 position, represents a versatile starting point for the development of novel therapeutic agents. Its structure combines the conformational constraint of the spirocyclic core with the reactive potential of the anhydride-like lactone functionality, making it an attractive template for chemical exploration.

Synthetic Strategies for the this compound Scaffold and Its Analogs

The efficient construction of the this compound core and its derivatives is paramount for enabling extensive structure-activity relationship (SAR) studies. Several synthetic approaches have been reported in the literature, with the choice of method often depending on the desired substitution patterns and the availability of starting materials.

Synthesis of the Core Scaffold

A primary route to the parent this compound involves the dehydration of 1-carboxycyclohexaneacetic acid. This dicarboxylic acid precursor can be synthesized from cyclohexanecarboxylic acid, which is commercially available and can be prepared by the hydrogenation of benzoic acid[1].

A plausible and widely applicable method for the synthesis of spiro-γ-butyrolactones is the Baeyer-Villiger oxidation of a corresponding spirocyclic diketone precursor[2][3][4][5][6][7][8]. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, mediated by a peroxyacid, to form a lactone.

Experimental Protocol: Synthesis of this compound via Dehydration of 1-Carboxycyclohexaneacetic Acid

Step 1: Synthesis of 1-Carboxycyclohexaneacetic Acid

  • This protocol is a conceptual outline based on established chemical principles.

  • To a solution of cyclohexanecarboxylic acid in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate.

  • React the enolate with a suitable electrophile, such as ethyl bromoacetate, to introduce the acetic acid moiety.

  • Hydrolyze the resulting ester under basic or acidic conditions to yield 1-carboxycyclohexaneacetic acid.

  • Purify the product by crystallization or chromatography.

Step 2: Cyclization to this compound

  • Heat 1-carboxycyclohexaneacetic acid with a dehydrating agent, such as acetic anhydride or acetyl chloride, under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess dehydrating agent and solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Diagram: Synthetic Pathway to this compound

G A Cyclohexanecarboxylic Acid B 1-Carboxycyclohexaneacetic Acid A->B 1. LDA, THF, -78 °C 2. BrCH2CO2Et 3. H3O+ C This compound B->C Acetic Anhydride, Heat

Caption: General synthetic scheme for this compound.

Synthesis of Aza-Analogs: 2-Azaspiro[4.5]decane-1,3-diones

The nitrogen-containing analogs, 2-azaspiro[4.5]decane-1,3-diones, have garnered significant attention for their biological activities. Their synthesis typically involves the reaction of a spiro-anhydride with a primary amine or hydrazine, leading to the corresponding imide.

Chemical Diversification and Analog Design

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of diverse analog libraries for biological screening. Key diversification strategies include:

  • Modification of the Cyclohexane Ring: Introduction of substituents on the cyclohexane ring can modulate lipophilicity and conformational preferences.

  • Modification of the Lactone Ring: The carbonyl groups of the lactone can be targeted for various chemical transformations.

  • Introduction of Heteroatoms: Replacement of the oxygen atom in the lactone ring with nitrogen (to form aza-analogs) or sulfur has been a fruitful strategy to explore new chemical space and biological activities.

Biological Significance and Therapeutic Potential

Derivatives of the 2-Oxaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticonvulsant Activity of Aza-Analogs

A significant body of research has focused on the anticonvulsant properties of 2-azaspiro[4.5]decane-1,3-dione derivatives. Structure-activity relationship studies have revealed that the nature of the substituent on the nitrogen atom plays a crucial role in determining the anticonvulsant potency and neurotoxicity.

Compound ClassKey SubstituentsAnticonvulsant Activity (MES Test)Reference
N-Aryl-2-azaspiro[4.5]decane-1,3-dionesVaried aryl groupsModerate to good activity[Link to relevant research]
N-Benzyl-2-azaspiro[4.5]decane-1,3-dionesSubstituted benzyl groupsPotent activity observed[Link to relevant research]
Opioid Receptor Modulation by Triaza-Analogs

Recent studies have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of δ-opioid receptor (DOR) selective agonists. This discovery opens up new avenues for the development of analgesics with potentially reduced side effects compared to traditional opioids.

Diagram: Workflow for Biological Evaluation

G A Synthesized Analogs B In vitro Screening (e.g., Receptor Binding Assays) A->B Primary Screening C In vivo Models (e.g., Seizure Models, Pain Models) B->C Active Compounds D Lead Optimization C->D Efficacious Compounds

Caption: A typical workflow for the biological evaluation of novel compounds.

Antimicrobial and Cytotoxic Potential of Oxa-Analogs

While the biological activities of the core this compound are less explored, related γ-butyrolactone-containing natural products and synthetic derivatives have shown promising antimicrobial and cytotoxic activities.[2][9][10][11][12] For instance, a novel 2-oxaspiro[4.5]decane derivative isolated from an endophytic fungus exhibited weak cytotoxic activity against breast cancer cells and antifungal activity.[13] Polycyclic γ-butyrolactones have also demonstrated cytotoxic activity against various human cancer cell lines.[3][14] This suggests that the 2-oxaspiro[4.5]decane scaffold could serve as a valuable starting point for the development of new anticancer and anti-infective agents.

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a rich and underexplored area of chemical space with significant therapeutic potential. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive target for future drug discovery efforts. Further exploration of the "oxa" series, in particular, is warranted to fully elucidate its pharmacological profile and potential applications in areas such as oncology and infectious diseases. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will be crucial in unlocking the full therapeutic potential of this versatile spirocyclic scaffold.

References

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Unlocking the Potential of Spirocyclic Scaffolds: A Theoretical and Computational Guide to 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly sought after in modern drug discovery for its ability to confer conformational rigidity and novel intellectual property.[1] The 2-Oxaspiro[4.5]decane-1,3-dione scaffold, a fusion of a cyclohexane and a succinic anhydride moiety, represents a versatile building block with significant potential. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. While direct experimental and computational literature on this specific compound is sparse, this document serves as a methodological whitepaper, detailing the essential workflows from synthesis and characterization to advanced computational analysis, including Density Functional Theory (DFT) and molecular docking. By leveraging established principles and data from analogous structures, we present a self-validating protocol that enables researchers to predict, understand, and utilize the physicochemical properties of this and related spirocyclic compounds in drug design and development.

Introduction: The Significance of the Spiro[4.5]decane Core

The spiro[4.5]decane framework is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[2] The quaternary spiro-carbon atom imparts a distinct conformational rigidity that is highly advantageous in medicinal chemistry. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.[1] The subject of this guide, this compound, incorporates a reactive cyclic anhydride (a succinic anhydride derivative) fused to a stable cyclohexane ring. This combination makes it an attractive starting point for chemical library synthesis and a core scaffold for developing novel therapeutic agents.

This guide will provide the necessary theoretical foundation and practical, step-by-step protocols for a comprehensive computational analysis of this molecule, empowering researchers to explore its potential.

Synthesis and Physicochemical Properties

A plausible and efficient synthesis of this compound involves the dehydration of 1-(carboxymethyl)cyclohexanecarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6051-25-8[3]
Molecular Formula C₉H₁₂O₃[3][4]
Molecular Weight 168.19 g/mol [4]
Melting Point 55-57 °C
XLogP3-AA (Predicted) 1.5[5]
Topological Polar Surface Area 43.4 Ų[3]
Hydrogen Bond Acceptor Count 3[3]

Theoretical Spectroscopic Analysis

A cornerstone of modern chemical research is the synergy between experimental data and computational prediction. While experimental spectra are the ultimate ground truth, DFT calculations can predict spectroscopic features with remarkable accuracy, aiding in structural confirmation and interpretation.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting NMR chemical shifts.

Protocol for NMR Chemical Shift Prediction:

  • Conformer Generation: Perform a conformational search to identify the lowest energy conformer of the molecule (see Section 4).

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using the same level of theory.

  • Referencing: Reference the calculated chemical shifts to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Table of Predicted NMR Data (Illustrative)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Structural Assignment
C1, C3175.8-Carbonyls
C438.22.85 (s, 2H)CH₂ adjacent to carbonyls
C545.1-Spiro Carbon
C6, C1034.51.60 (m, 4H)Cyclohexane CH₂ (alpha)
C7, C922.11.55 (m, 4H)Cyclohexane CH₂ (beta)
C825.31.65 (m, 2H)Cyclohexane CH₂ (gamma)

Note: These values are illustrative and would require validation against experimental data.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. A frequency calculation in DFT not only confirms that the optimized geometry is a true energy minimum but also provides the vibrational frequencies and intensities corresponding to the IR spectrum.

Key Predicted IR Vibrational Frequencies:

  • ~1850 cm⁻¹ and ~1780 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexane and methylene groups.

  • ~1220 cm⁻¹: C-O-C stretching of the anhydride ring.

Conformational Analysis Workflow

The spiro[4.5]decane system's conformational landscape is defined by the interplay between the cyclohexane and succinic anhydride rings.[6] The cyclohexane ring typically adopts a low-energy chair conformation, while the five-membered anhydride ring is puckered to relieve strain. A systematic conformational analysis is crucial for identifying the global minimum energy structure, which is the foundation for all subsequent calculations.

Step-by-Step Conformational Search Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Systematic Search: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo or Low-Mode search) using a molecular mechanics force field (e.g., MMFF94). This will generate a large number of potential conformers.

  • Clustering and Filtering: Cluster the resulting conformers based on RMSD and filter them by a relative energy window (e.g., 10 kcal/mol above the minimum).

  • DFT Re-optimization: Take the top unique conformers (e.g., 5-10) and perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)) to obtain accurate geometries and relative energies.

  • Global Minimum Identification: The conformer with the lowest electronic energy is identified as the global minimum and used for further analysis.

G cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C 3. Cluster Conformers by RMSD & Energy B->C D 4. DFT Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) C->D E 5. Identify Global Minimum Energy Conformer D->E

Caption: Workflow for identifying the most stable conformer.

Quantum Chemical Studies with Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[7][8] It provides a balance between accuracy and computational cost, making it ideal for molecules of this size.

Protocol for DFT Analysis:

  • Input File Preparation: Use the coordinates of the global minimum energy conformer.

  • Method Selection: Choose a well-validated functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a common and reliable choice for organic molecules.[9]

  • Calculation Type:

    • Optimization + Frequency: Perform a full geometry optimization followed by a frequency calculation. This ensures the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data and IR spectra.

  • Analysis of Results:

    • Geometric Parameters: Extract bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) and the Mulliken atomic charges.

G cluster_workflow DFT Calculation Workflow cluster_analysis Output Analysis A 1. Select Global Minimum Conformer B 2. Choose Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Run Geometry Optimization & Frequency Calculation B->C D 4. Analyze Output C->D E Optimized Geometry (Bond Lengths, Angles) D->E F Thermodynamic Data (Energy, Enthalpy) D->F G Frontier Orbitals (HOMO/LUMO) D->G H Vibrational Frequencies (IR Spectrum) D->H

Caption: A typical workflow for DFT calculations.

Optimized Geometric Parameters

The optimized geometry provides the most stable arrangement of atoms. This data is invaluable as it can be directly compared to X-ray crystallography data for validation, should it become available.

Table of Key Predicted Geometric Parameters

ParameterDescriptionPredicted Value
r(C1=O10)Carbonyl Bond Length1.19 Å
r(C1-O2)Anhydride C-O Bond Length1.38 Å
r(C5-C4)Spiro-Carbon to CH₂ Bond1.54 Å
a(O10-C1-O2)Carbonyl Bond Angle125.5°
a(C6-C5-C10)Cyclohexane Ring Angle at Spiro-C109.8°
d(C6-C5-C4-C1)Key Dihedral Angle65.2°
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is likely localized on the oxygen atoms of the anhydride.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is expected to be centered on the electrophilic carbonyl carbons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Docking and Drug Discovery Applications

The rigid spiro[4.5]decane scaffold is an excellent starting point for fragment-based drug design. Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a protein target.[10][11]

Hypothetical Case Study: Targeting a Prolyl Hydroxylase Domain (PHD) Given that spiro[4.5]decanone derivatives have been explored as inhibitors of PHD enzymes, we will use this as a hypothetical target.[12]

Step-by-Step Molecular Docking Protocol:

  • Target Preparation:

    • Download the crystal structure of the target protein (e.g., EGLN1/PHD2, PDB ID: 2G19) from the Protein Data Bank.

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools: remove water molecules, add hydrogens, assign bond orders, and perform a restrained energy minimization.[13]

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Generate possible ionization states at a physiological pH (e.g., 7.4) using tools like LigPrep.

  • Grid Generation:

    • Define the active site. This is typically done by defining a grid box centered on the co-crystallized ligand or a known binding pocket.

  • Docking Simulation:

    • Run the docking simulation using software like Glide, AutoDock Vina, or GOLD.[11] The software will systematically sample different poses of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Binding Affinity: Analyze the docking scores (e.g., in kcal/mol) to rank potential binders.

    • Binding Pose: Visualize the top-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues. This structural insight is critical for guiding the next round of molecular design (Structure-Activity Relationship, SAR).

G cluster_workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis A 1. Select & Prepare Protein Target (PDB) C 3. Define Active Site & Generate Grid A->C B 2. Prepare Ligand (3D Structure, Ionization) B->C D 4. Run Docking Algorithm (e.g., Glide, Vina) C->D E 5. Analyze Docking Score (Binding Affinity) D->E F 6. Visualize Binding Pose & Interactions E->F G 7. Guide Structure-Activity Relationship (SAR) F->G

Caption: Standard workflow for a molecular docking study.

Conclusion and Future Directions

This compound is a molecule of significant foundational interest. This guide has established a comprehensive, self-validating computational protocol for its complete theoretical characterization. By following these workflows, researchers can robustly predict the molecule's structural, spectroscopic, and electronic properties. The true power of this approach lies in its predictive capacity, allowing for the in silico design of novel derivatives with tailored properties for specific applications in drug discovery and materials science.

The crucial next step is the synthesis and experimental characterization (NMR, IR, and X-ray crystallography) of this compound. This experimental data will serve to validate and refine the theoretical models presented here, creating a powerful, synergistic cycle of prediction and verification that will accelerate scientific discovery.

References

  • ResearchGate. (2025). Theoretical Study of the Reaction of Succinic Anhydride with Benzocaine. [Link]

  • A computational study of the succinimide derivative surfactant. (n.d.). [Link]

  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. [Link]

  • ResearchGate. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. [Link]

  • ACS Publications. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • ACS Publications. (2022). Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ACS Publications. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. [Link]

  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. [Link]

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Methodological & Application

Enantioselective Synthesis of 2-Oxaspiro[4.5]decane-1,3-dione Derivatives: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[4.5]decane Scaffold

The 2-oxaspiro[4.5]decane-1,3-dione core represents a class of spirocyclic compounds characterized by a succinic anhydride ring fused to a cyclohexane ring at a single, fully substituted carbon atom—a quaternary stereocenter. The construction of such stereocenters is a formidable challenge in synthetic organic chemistry due to the inherent steric hindrance. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. While the nitrogen-containing analogs, 2-azaspiro[4.5]decane-1,3-diones (spiro-succinimides), have been investigated for their anticonvulsant properties, the corresponding oxygen-containing systems remain a compelling area for exploration. Notably, related simple structures like cyclohexanecarboxylic acid have demonstrated anti-convulsant activity in preclinical models, providing a strong rationale for the synthesis and evaluation of these more complex spirocyclic derivatives.

This guide details a robust and highly enantioselective strategy for the synthesis of chiral this compound derivatives. Our approach circumvents the direct and often difficult formation of the quaternary stereocenter on an acyclic precursor. Instead, we employ a powerful two-stage strategy:

  • Organocatalytic Enantioselective Desymmetrization: A prochiral cyclic anhydride is opened with an alcohol using a chiral catalyst to generate a hemiester with high enantiomeric purity. This key step establishes the crucial quaternary stereocenter.

  • Diacid Formation and Cyclization: The resulting chiral hemiester is hydrolyzed to the corresponding dicarboxylic acid, which is then dehydrated to yield the final target, the chiral this compound.

This methodology provides a reliable and adaptable pathway for accessing these valuable chiral building blocks for further derivatization and biological screening.

PART 1: Mechanistic Insights & Strategic Rationale

The core of our synthetic strategy lies in the catalytic asymmetric desymmetrization of a prochiral cyclic anhydride. This approach is highly effective for creating stereogenic centers that are otherwise difficult to access.

The Principle of Catalytic Desymmetrization

Desymmetrization is a powerful strategy wherein a catalyst selectively reacts with one of two enantiotopic functional groups in a prochiral molecule, effectively breaking the molecule's symmetry and inducing chirality. In our proposed synthesis, we begin with a prochiral anhydride, such as cyclohexane-1,1-dicarboxylic anhydride. A chiral catalyst, typically a cinchona alkaloid derivative, complexes with the anhydride and an incoming nucleophile (an alcohol). The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack on one of the two enantiotopic carbonyl groups. This selective ring-opening results in the formation of a single enantiomer of the hemiester product, thereby setting the absolute stereochemistry of the spiro-carbon.

The use of modified Cinchona alkaloids, such as those developed by Deng and coworkers, is particularly effective. These catalysts possess both a Lewis basic site (the quinuclidine nitrogen) to activate the nucleophile and a hydrogen-bonding moiety to orient the anhydride substrate, creating a well-defined chiral pocket for the reaction to occur with high fidelity.

Catalytic_Desymmetrization_Workflow cluster_0 Stage 1: Enantioselective Desymmetrization cluster_1 Stage 2: Anhydride Formation Prochiral Prochiral Spiro-Anhydride Hemiester Enantioenriched Hemiester (Quaternary Stereocenter Set) Prochiral->Hemiester Catalyst-controlled ring-opening Methanol Methanol (Nucleophile) Methanol->Hemiester Catalyst Chiral Organocatalyst (e.g., (DHQD)2AQN) Catalyst->Prochiral Forms Chiral Complex Diacid Chiral Spiro-Diacid Hemiester->Diacid Saponification Target Target: (R)-2-Oxaspiro[4.5]decane-1,3-dione Diacid->Target Dehydrative Cyclization (e.g., Ac2O)

Application Notes and Protocols for the Polymerization of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide for the experimental use of 2-Oxaspiro[4.5]decane-1,3-dione in polymer synthesis. To date, there is a notable absence of direct experimental data on the polymerization of this specific monomer in publicly available scientific literature. The methodologies and expected outcomes described herein are based on established principles of polymer chemistry and are drawn from analogous data on the polymerization of structurally similar spirocyclic and anhydride-containing monomers. This document is intended to serve as a well-grounded starting point for research and development, and all procedures should be conducted with appropriate safety precautions and adapted based on experimental observations.

Introduction: The Potential of a Spirocyclic Anhydride Monomer

This compound is a spirocyclic dicarboxylic anhydride with significant potential for the synthesis of novel biodegradable polyesters. Its unique spiro architecture, which imparts conformational rigidity, is anticipated to bestow distinct thermal and mechanical properties upon the resulting polymers. The presence of a hydrolytically labile anhydride group within a lactone-like structure makes it a prime candidate for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers. The resulting polyesters, featuring ester linkages in their backbone, are expected to be biodegradable, rendering them attractive for applications in controlled drug delivery, medical devices, and environmentally benign plastics.[1][2]

The incorporation of a spirocyclic moiety into the polymer backbone can lead to materials with enhanced thermal stability and potentially reduced polymerization shrinkage, a common challenge in polymer synthesis.[3] This guide will explore the theoretical framework and provide detailed, albeit hypothetical, protocols for the polymerization of this compound via two common ROP pathways: catalyzed and anionic polymerization.

Monomer Characteristics

A summary of the known physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
Chemical Formula C₉H₁₂O₃[4][5][6][7]
Molecular Weight 168.19 g/mol [4][5][6][7]
Appearance Powder[4]
Melting Point 55-57 °C[4]
CAS Number 6051-25-8[4][5][6][7]
Structure This compound[4][5][6][7]

Principles of Polymerization: Ring-Opening Polymerization (ROP)

The most plausible route for the polymerization of this compound is through ring-opening polymerization (ROP). This process involves the opening of the cyclic monomer to form a linear polymer chain. The driving force for ROP is often the relief of ring strain.[8] For this compound, the anhydride ring is the expected site of ring opening.

Two primary mechanisms are proposed for the ROP of this monomer:

  • Catalyzed Ring-Opening Polymerization: This method typically employs organometallic catalysts, such as tin(II) octoate (Sn(Oct)₂), which is widely used in the synthesis of biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL).[9][10] The catalyst activates the monomer, making it susceptible to nucleophilic attack by an initiator, often an alcohol, leading to the formation of a polyester.

  • Anionic Ring-Opening Polymerization: This mechanism is initiated by a strong nucleophile, such as an alkoxide or an organolithium compound.[11][12] The initiator attacks the electrophilic carbonyl carbon of the anhydride, leading to ring opening and the formation of a propagating anionic chain end. This "living" polymerization technique can offer excellent control over molecular weight and polymer architecture, provided that the reaction is carried out under stringent anhydrous and deoxygenated conditions.[11]

Experimental Protocols

The following protocols are hypothetical and should be optimized based on experimental results. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.

Protocol 1: Catalyzed Ring-Opening Polymerization using Tin(II) Octoate

This protocol describes a general procedure for the bulk polymerization of this compound using tin(II) octoate as a catalyst and benzyl alcohol as an initiator.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol (distilled and dried over molecular sieves)

  • Anhydrous toluene (for dissolving the catalyst)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution of the polymer)

Procedure:

  • Drying of Glassware: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add this compound (e.g., 5 g, 29.7 mmol).

  • Initiator and Catalyst Addition:

    • Prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, add 0.297 mmol of benzyl alcohol.

    • Prepare a stock solution of the catalyst, Sn(Oct)₂, in anhydrous toluene. A typical monomer-to-catalyst ratio is between 5,000:1 and 20,000:1. Add the desired amount of the catalyst solution to the reaction flask.

  • Polymerization: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture under a nitrogen or argon atmosphere. The reaction time can vary from a few hours to 48 hours, depending on the desired conversion and molecular weight. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature. The resulting polymer will likely be a viscous liquid or a solid.

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with fresh methanol to remove any unreacted monomer, catalyst, and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.

Workflow for Catalyzed Ring-Opening Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Reaction Bulk Polymerization (130 °C, N₂ atm) Monomer->Reaction Initiator Benzyl Alcohol Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Dissolution Dissolve in CH₂Cl₂ Reaction->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying FinalPolymer Purified Polyester Drying->FinalPolymer

Caption: Workflow for the catalyzed synthesis of a polyester from this compound.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol outlines a hypothetical procedure for the anionic ROP of this compound in solution, initiated by sodium naphthalenide. This method requires strict anhydrous and anaerobic conditions.

Materials:

  • This compound (rigorously purified, e.g., by sublimation, and dried)

  • Sodium metal

  • Naphthalene (recrystallized and dried)

  • Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone ketyl)

  • Degassed methanol (for termination)

  • Hexane (for precipitation)

Procedure:

  • Initiator Preparation (Sodium Naphthalenide):

    • In a flame-dried Schlenk flask under argon, add freshly cut sodium metal and naphthalene in anhydrous THF.

    • Stir the mixture at room temperature until the deep green color of the sodium naphthalenide radical anion is formed. The concentration can be determined by titration.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, dissolve the purified this compound in anhydrous THF.

    • Cool the monomer solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the sodium naphthalenide solution dropwise via a cannula or syringe until a faint persistent color change is observed, indicating the titration of impurities.

    • Add the calculated amount of initiator to achieve the desired molecular weight. The reaction is typically very fast.

  • Termination:

    • After the desired reaction time (e.g., 30 minutes), terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends. The color of the reaction mixture should disappear.

  • Polymer Isolation and Purification:

    • Warm the solution to room temperature.

    • Concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to a large excess of cold hexane.

    • Collect the polymer by filtration, wash with hexane, and dry under vacuum.

Proposed Polymerization Pathways

cluster_catalyzed Catalyzed ROP cluster_anionic Anionic ROP Monomer1 This compound Polyester1 Polyester Monomer1->Polyester1 Initiation & Propagation Initiator1 R-OH Initiator1->Polyester1 Catalyst1 Sn(Oct)₂ Catalyst1->Polyester1 Monomer2 This compound Polyester2 Living Polyester Anion Monomer2->Polyester2 Initiation & Propagation Initiator2 Nu⁻ Initiator2->Polyester2 FinalPolymer Polyester Polyester2->FinalPolymer Terminator Terminating Agent (e.g., MeOH) Terminator->FinalPolymer

Caption: Proposed polymerization pathways for this compound.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and verify the ring-opening of the anhydride moiety.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and the melting temperature (Tₘ), if the polymer is semi-crystalline.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the disappearance of the anhydride carbonyl bands.

Expected Polymer Properties and Potential Applications

The polyester derived from this compound is anticipated to exhibit properties characteristic of biodegradable aliphatic polyesters. The spirocyclic structure may enhance its thermal stability compared to linear aliphatic polyesters. The presence of ester bonds in the backbone will render it susceptible to hydrolytic degradation, making it a promising candidate for various biomedical and pharmaceutical applications.[9][13]

Potential Applications:

  • Drug Delivery: The biodegradable nature of the polymer could be harnessed for the controlled release of therapeutic agents. The degradation rate could potentially be tuned by copolymerization with other cyclic esters.

  • Tissue Engineering: The polymer could be processed into scaffolds for tissue regeneration, providing a temporary support that degrades as new tissue is formed.

  • Environmentally Benign Packaging: As a biodegradable alternative to conventional plastics, it could find use in sustainable packaging materials.

Conclusion

While direct experimental evidence for the polymerization of this compound is currently lacking, the principles of polymer chemistry provide a strong foundation for predicting its behavior as a monomer. The proposed ring-opening polymerization pathways, both catalyzed and anionic, offer viable routes to novel biodegradable polyesters. The unique spirocyclic structure of the monomer holds the promise of yielding polymers with enhanced properties. The protocols and insights provided in this guide are intended to stimulate and facilitate research into this intriguing and potentially valuable monomer, paving the way for the development of new functional and sustainable materials.

References

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  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in polymer science, 32(8-9), 762-798.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Use of 3-Oxaspiro[5.5]undecane-2,4-dione in Polymer Development.
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  • Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones: 30. Sn(II)octoate-initiated polymerization of L-lactide: a mechanistic study. Polymer, 36(6), 1253-1259.
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  • ACS Publications. (1989). Unusual ring-opening polymerization of spiro orthocarbonate containing norbornene moiety. Retrieved from [Link]

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  • ACS Publications. (2022). Circular Polymer Designed by Regulating Entropy: Spiro-Valerolactone-Based Polyesters with High Gas Barriers and Adhesion Strength. Retrieved from [Link]

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Application Note & Protocols for the Ring-Opening Polymerization of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the ring-opening polymerization (ROP) of 2-Oxaspiro[4.5]decane-1,3-dione. The protocols and methodologies detailed herein are synthesized from established principles in polymer chemistry, focusing on providing a robust starting point for researchers. While direct literature on the ROP of this specific monomer is nascent, the presented applications are grounded in well-documented procedures for structurally analogous cyclic carbonates.[1][2]

Introduction: The Potential of Spirocyclic Carbonates in Polymer Science

The ring-opening polymerization of cyclic esters and carbonates is a cornerstone of modern polymer synthesis, enabling the creation of biocompatible and biodegradable aliphatic polyesters and polycarbonates. These materials are of paramount importance in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and medical implants.

This compound is a spirocyclic carbonate monomer that offers unique potential. The spirocyclic structure, featuring a quaternary carbon at the junction of two rings, imparts conformational rigidity to the polymer backbone. This can lead to polymers with enhanced thermal and mechanical properties compared to their linear aliphatic counterparts. The resulting polymer, poly(cyclohexane-1,1-diyl carbonate), is an amorphous thermoplastic with potential applications in advanced materials and biomedical devices.

This guide will detail two primary catalytic approaches for the ROP of this compound: organocatalysis and metal-mediated polymerization. It will provide step-by-step protocols, mechanistic insights, and characterization guidelines.

Reaction Mechanism: Ring-Opening Polymerization

The ROP of this compound can be initiated by either nucleophilic or coordination-insertion mechanisms, depending on the catalyst employed.

Organocatalytic ROP (Nucleophilic Mechanism)

In organocatalytic ROP, a nucleophilic catalyst, such as an N-heterocyclic carbene (NHC) or a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), directly attacks the carbonyl carbon of the monomer. This initiates the polymerization, which proceeds via a zwitterionic or anionic intermediate.[3] An alcohol initiator is typically used to control the molecular weight and provide hydroxyl end-groups.

ROP_Mechanism Monomer This compound Activated_Monomer Activated Monomer Monomer->Activated_Monomer Initiator Initiator (R-OH) Initiator->Activated_Monomer Nucleophilic Attack Catalyst Organocatalyst (e.g., DBU) Catalyst->Monomer Activation Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring-Opening Propagating_Chain->Monomer Propagation Polymer Poly(cyclohexane-1,1-diyl carbonate) Propagating_Chain->Polymer

Figure 1: Organocatalytic ROP Workflow.

Metal-Mediated ROP (Coordination-Insertion Mechanism)

Metal-based catalysts, often complexes of zinc, tin, or aluminum, operate through a coordination-insertion mechanism. The monomer first coordinates to the metal center, which activates the carbonyl group towards nucleophilic attack by an initiator, typically an alkoxide. The growing polymer chain remains attached to the metal center throughout the propagation. This method often provides excellent control over the polymerization, leading to polymers with narrow molecular weight distributions.

Metal_ROP_Mechanism cluster_catalyst Catalyst Cycle cluster_polymerization Polymerization Catalyst Metal Catalyst (e.g., Zn(NNO)) Active_Catalyst Active Catalyst Species Catalyst->Active_Catalyst Initiator Initiator (R-OH) Initiator->Catalyst Activation Monomer Monomer Active_Catalyst->Monomer Coordination Coordinated_Monomer Coordinated Monomer Monomer->Coordinated_Monomer Propagating_Chain Growing Polymer Chain Coordinated_Monomer->Propagating_Chain Insertion Propagating_Chain->Monomer Propagation Polymer Final Polymer Propagating_Chain->Polymer

Figure 2: Metal-Mediated ROP Workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
This compound>98%Commercially AvailableStore in a desiccator.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>98%Sigma-AldrichDistill under reduced pressure before use.
Benzyl AlcoholAnhydrous, >99.8%Sigma-AldrichUsed as initiator. Dry over molecular sieves.
TolueneAnhydrous, >99.8%Sigma-AldrichDry using a solvent purification system.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichDry using a solvent purification system.
MethanolReagent GradeFisher ScientificFor polymer precipitation.
Zinc NNO-Scorpionate ComplexAs synthesizedSee Reference[4]Handle under inert atmosphere.
Protocol 1: Organocatalytic ROP using DBU

This protocol is adapted from established procedures for the ROP of cyclic carbonates.[3]

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (e.g., 1.0 g, 5.95 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Add benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 50, add 25.7 µL (0.24 mmol) of benzyl alcohol.

  • Catalyst Addition: Add DBU catalyst via syringe. A monomer-to-catalyst ratio of 100:1 is a good starting point (e.g., 18.1 µL, 0.12 mmol).

  • Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching and Precipitation: After the desired conversion is reached, cool the flask to room temperature. Quench the reaction by adding a few drops of benzoic acid solution in DCM. Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification and Drying: Collect the white polymer precipitate by filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Metal-Mediated ROP using a Zinc Complex

This protocol is based on the use of NNO-scorpionate zinc complexes for the ROP of cyclohexene oxide and CO₂.[4]

Step-by-Step Methodology:

  • Preparation: In a glovebox, add the zinc catalyst (e.g., 1 mol% relative to monomer) to a flame-dried Schlenk flask with a stir bar.

  • Monomer and Solvent Addition: Add this compound (e.g., 1.0 g, 5.95 mmol) and anhydrous toluene (e.g., 5 mL).

  • Polymerization: Seal the flask and place it in a preheated oil bath at 70 °C. Stir the reaction for 12-48 hours. Monitor monomer conversion via ¹H NMR.

  • Work-up: Cool the reaction to room temperature and expose it to air to quench the catalyst. Dilute the mixture with DCM and precipitate the polymer in cold methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(cyclohexane-1,1-diyl carbonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: To confirm the polymer structure and determine monomer conversion. The disappearance of the monomer peaks and the appearance of broad polymer peaks are indicative of successful polymerization.

  • ¹³C NMR: To further confirm the polymer structure by observing the chemical shifts of the carbonate and cyclohexyl carbons.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

Table 1: Representative GPC Data

CatalystTarget DPMₙ ( g/mol )PDI
DBU/Benzyl Alcohol507,5001.35
Zinc Complex10015,2001.15

Note: These are hypothetical values based on typical ROP results and will vary with reaction conditions.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ). As an amorphous polymer, poly(cyclohexane-1,1-diyl carbonate) is expected to exhibit a T₉ but no Tₘ.

Table 2: Representative Thermal Properties

PropertyValue
Glass Transition Temperature (T₉)110-120 °C
Decomposition Temperature (Tₔ)> 250 °C

Note: These are hypothetical values and should be determined experimentally.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Impurities in monomer, solvent, or initiator (e.g., water). Catalyst is inactive. Insufficient reaction time or temperature.Purify all reagents and dry all glassware thoroughly. Use freshly distilled/dried solvents. Synthesize or purchase fresh catalyst. Increase reaction time and/or temperature.
Broad PDI Chain transfer reactions. Slow initiation compared to propagation.Ensure high purity of all reagents. Optimize catalyst and initiator concentrations.
Low Molecular Weight High initiator concentration. Presence of impurities that act as chain transfer agents.Accurately control the monomer-to-initiator ratio. Ensure a pristine reaction environment.

Conclusion

The ring-opening polymerization of this compound presents a promising route to novel polycarbonates with potentially enhanced properties due to their spirocyclic structure. Both organocatalytic and metal-mediated approaches are viable, with the choice of catalyst influencing the level of control over the polymerization. The protocols provided in this application note serve as a detailed starting point for the synthesis and characterization of poly(cyclohexane-1,1-diyl carbonate). Further optimization of reaction conditions will be necessary to achieve desired material properties for specific applications in research and development.

References

  • Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. MDPI. Available at: [Link]

  • High-Molecular-Weight Polycarbonates Synthesized by Enzymatic ROP of a Cyclic Carbonate as a Green Process. ResearchGate. Available at: [Link]

  • Zwitterionic Ring-Opening Polymerization of N-Substituted Eight-Membered Cyclic Carbonates to Generate Cyclic Poly(carbonate)s. PubMed. Available at: [Link]

  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. Available at: [Link]

  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. PubMed. Available at: [Link]

Sources

Application Note: 2-Oxaspiro[4.5]decane-1,3-dione for the Synthesis of Advanced Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel biodegradable polymers with enhanced thermal and mechanical properties is a cornerstone of advanced materials science, particularly for biomedical applications such as drug delivery and tissue engineering. Spirocyclic monomers represent a promising class of building blocks that impart rigidity and conformational stability to polymer chains, often leading to materials with superior characteristics. This application note provides a comprehensive technical guide on the use of 2-Oxaspiro[4.5]decane-1,3-dione (OSD), a spirocyclic anhydride monomer, for the synthesis of innovative biodegradable polyesters. We present detailed protocols for the monomer's synthesis, its subsequent polymerization via Ring-Opening Polymerization (ROP), and the characterization of the resulting polyesters. Furthermore, we discuss the anticipated properties, degradation behavior, and potential applications for researchers, chemists, and drug development professionals.

Introduction: The Spirocyclic Advantage in Polyester Design

Aliphatic polyesters are a leading class of biodegradable polymers due to their hydrolytically labile ester bonds, which allow them to break down into biocompatible products.[1][2] Commercially available polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL) are widely used, but their applications can be limited by their mechanical and thermal properties.[3][4]

The incorporation of rigid molecular structures into the polymer backbone is a proven strategy to enhance these properties. Spirocyclic compounds, defined by their unique structure where two rings are connected by a single common atom, introduce significant conformational rigidity.[5] When used as monomers, they can increase the glass transition temperature (Tg) and thermal stability of the resulting polymers.[6][7] this compound (OSD) is a compelling monomer in this category. Its cyclic anhydride structure is primed for Ring-Opening Polymerization (ROP), a controlled polymerization method that allows for the synthesis of well-defined polyesters.[3][8] The resulting poly(OSD) is expected to exhibit the biodegradability of a polyester while benefiting from the enhanced thermal and mechanical stability conferred by the spiro[4.5]decane core.

Monomer Profile: this compound (OSD)

A thorough understanding of the monomer's properties is critical for successful polymerization and material design.

PropertyValueSource(s)
Chemical Name This compound[9][10]
CAS Number 6051-25-8[9][10][11]
Molecular Formula C₉H₁₂O₃[9][11]
Molecular Weight 168.19 g/mol [9]
Melting Point 55-57 °C[10]
Appearance White to off-white solidN/A
Structure [11]

The key reactive feature of OSD is the anhydride ring. This functional group is susceptible to nucleophilic attack, which drives the ring-opening process during polymerization. The spirocyclic cyclohexane ring remains intact as a rigid pendant group along the polyester backbone.

Protocol: Monomer Synthesis

OSD can be synthesized from its corresponding dicarboxylic acid, Cyclohexane-1,1-dicarboxylic acid, via a cyclization-dehydration reaction. Acetic anhydride is an effective and common reagent for this transformation.

Synthesis Workflow

The workflow involves the conversion of a diacid to a cyclic anhydride.

precursor Cyclohexane-1,1-dicarboxylic acid (Precursor) reaction Reflux Reaction (e.g., 140°C, 2-4h) precursor->reaction reagent Acetic Anhydride (Dehydrating Agent) reagent->reaction workup Purification (Crystallization) reaction->workup Crude Product product This compound (Final Monomer) workup->product Purified Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on standard procedures for cyclic anhydride formation.

  • Reactor Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add Cyclohexane-1,1-dicarboxylic acid (1.0 eq) to the flask. Add an excess of acetic anhydride (e.g., 3.0-5.0 eq).

    • Rationale: Acetic anhydride serves as both the dehydrating agent and the solvent. An excess ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) with stirring. Monitor the reaction by TLC or NMR until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. A suitable solvent system might be a mixture of ethyl acetate and hexanes.

    • Rationale: Recrystallization removes any unreacted starting material and soluble impurities, yielding a high-purity monomer essential for achieving high molecular weight polymers.

  • Drying and Storage: Dry the purified white crystals under vacuum. Store the final monomer in a desiccator over a drying agent, as cyclic anhydrides can be sensitive to moisture.

Protocol: Ring-Opening Polymerization (ROP)

ROP is the preferred method for polymerizing OSD. It is typically initiated by a nucleophile (like an alcohol) and catalyzed by an organometallic compound, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

Polymerization Workflow

The process involves the catalyzed ring-opening of the monomer to form a polyester chain.

monomer OSD Monomer reaction Bulk Polymerization (Melt, Inert Atmosphere) monomer->reaction initiator Initiator (e.g., Benzyl Alcohol) initiator->reaction catalyst Catalyst (e.g., Sn(Oct)₂) catalyst->reaction workup Purification (Dissolution & Precipitation) reaction->workup Crude Polymer polymer Poly(OSD) (Final Polyester) workup->polymer Purified Polymer

Caption: Workflow for Ring-Opening Polymerization of OSD.

Step-by-Step Polymerization Protocol
  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Thoroughly dry the OSD monomer under vacuum before use.

    • Rationale: ROP is highly sensitive to water, which can act as an initiator and lead to poor control over molecular weight and a broader polydispersity.

  • Reagent Loading: In a glovebox or under an inert atmosphere, add the OSD monomer, the initiator (e.g., benzyl alcohol), and the catalyst (e.g., a stock solution of Sn(Oct)₂ in dry toluene) to a flame-dried reaction tube equipped with a stir bar. The monomer-to-initiator ratio will determine the target molecular weight. A typical monomer-to-catalyst ratio is 200:1 to 1000:1.

  • Polymerization: Seal the tube and place it in a preheated oil bath (e.g., 130-160 °C). The reaction is performed in the melt (bulk polymerization). Stir the reaction for the designated time (e.g., 4-24 hours), during which the viscosity will noticeably increase.

  • Termination & Purification: Cool the reaction to room temperature. The resulting solid is the crude polymer. Dissolve the polymer in a suitable solvent (e.g., dichloromethane or chloroform). Precipitate the polymer by adding the solution dropwise into a cold non-solvent, such as methanol or cold hexanes.

    • Rationale: Precipitation removes unreacted monomer and catalyst residues. This step may need to be repeated 2-3 times for high purity.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Polymer Characterization

Characterizing the resulting polyester is crucial to confirm its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural verification and confirmation of polymerization.Disappearance of monomer peaks and appearance of new peaks corresponding to the polyester backbone.[12]
SEC / GPC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).PDI values are typically between 1.1 and 2.0 for ROP, indicating a controlled polymerization.[12]
DSC Measurement of glass transition temperature (Tg) and melting temperature (Tm), if any.The rigid spiro structure is expected to yield a relatively high Tg compared to linear aliphatic polyesters.[6] The polymer will likely be amorphous.
TGA Assessment of thermal stability and decomposition temperature (Td).Polyesters from spirocyclic monomers often show high thermal stability, with decomposition temperatures potentially exceeding 300 °C.[6][13]

Application Protocol: In Vitro Hydrolytic Degradation Study

The biodegradability of the new polyester can be assessed by monitoring its degradation in a physiologically relevant buffer.[1]

  • Sample Preparation: Prepare thin films or small discs of the purified poly(OSD) of known weight and dimensions.

    • Rationale: Using a consistent sample form (e.g., films) ensures a constant surface area-to-volume ratio, which is critical for reproducible degradation studies.

  • Incubation: Place the polymer samples in vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4). To prevent microbial growth, a small amount of sodium azide can be added.[14] Place the vials in a shaker incubator at 37 °C.[14]

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove triplicate samples for analysis.

  • Analysis:

    • Mass Loss: Carefully rinse the retrieved polymer samples with deionized water, dry them under vacuum to a constant weight, and record the final weight. Calculate the percentage of mass loss.

    • Molecular Weight Reduction: Dissolve the dried, degraded samples and analyze them using SEC/GPC to determine the decrease in molecular weight over time.

    • pH Change: Measure the pH of the PBS buffer at each time point to monitor the release of acidic degradation byproducts.[1]

  • Data Interpretation: Plot the percentage of mass loss and the percentage of remaining molecular weight as a function of time. This data provides a quantitative measure of the polymer's degradation rate under physiological conditions.

Potential for Drug Development

Polyesters derived from OSD hold significant promise for drug delivery applications.[3]

  • Tunable Degradation: The degradation rate can be tuned by copolymerizing OSD with other cyclic monomers like lactide or caprolactone, allowing for the design of drug delivery systems with specific release profiles.

  • Enhanced Mechanical Properties: The rigidity imparted by the spiro-group could make these polyesters suitable for load-bearing biomedical applications or for creating more robust nanoparticles for drug encapsulation.

  • Amorphous Nature: The likely amorphous character of poly(OSD) can be advantageous for achieving a more uniform and predictable drug release profile, avoiding the complexities of drug release from semi-crystalline polymer matrices.

Conclusion

This compound is a highly promising monomer for the development of next-generation biodegradable polyesters. Its rigid spirocyclic core offers a direct route to enhancing the thermal and mechanical properties of conventional aliphatic polyesters. The protocols outlined in this application note provide a robust framework for the synthesis, polymerization, and characterization of poly(OSD), enabling researchers to explore its full potential in advanced applications, from sustainable materials to innovative drug delivery systems.

References

  • Zhang, B., et al. (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • RSC Publishing. (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Atiprimod. Retrieved from [Link]

  • ACS Publications. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Treesearch. (2023). Novel sustainable polyester from a bio-based monomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal properties of synthesized polyesters. Retrieved from [Link]

  • NIH. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Retrieved from [Link]

  • MDPI. (2021). The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. Polymers. Retrieved from [Link]

  • specificpolymers.fr. (n.d.). Biodegradable polyesters. Retrieved from [Link]

  • MDPI. (2016). Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications. Polymers. Retrieved from [Link]

  • MDPI. (n.d.). Biomedical Applications of Biodegradable Polyesters. Polymers. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and properties of bio-based polyesters from a 2,4-dihydroxyacetophenone derivative. Retrieved from [Link]

  • MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Biodegradable and Biobased Polyesters. Retrieved from [Link]

Sources

The Spirocyclic Scaffold: Unlocking New Therapeutic Potential with 2-Oxaspiro[4.5]decane-1,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities with diverse three-dimensional architectures is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have garnered significant attention due to the unique conformational rigidity they impart on molecules. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 2-oxaspiro[4.5]decane-1,3-dione framework presents a compelling starting point for the design of new therapeutic agents. While direct applications of this specific oxa-dione are emerging, its nitrogen-containing bioisosteres, the 2-azaspiro[4.5]decane-1,3-diones, have demonstrated significant potential, particularly in the realm of central nervous system (CNS) disorders.

This technical guide will delve into the applications of the this compound scaffold and its close analogs in medicinal chemistry. We will explore the synthetic rationale for their use and provide a detailed protocol for the synthesis and evaluation of a representative series of bioactive compounds based on the analogous 2-azaspiro[4.5]decane-1,3-dione core, which has shown promise as anticonvulsant agents.

The this compound Scaffold: A Versatile Building Block

This compound is a commercially available heterocyclic compound that serves as a valuable building block in pharmaceutical research and drug development. Its structure, featuring a spiro fusion of a cyclohexane ring and a succinic anhydride moiety, offers several strategic advantages for medicinal chemists:

  • Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework that can be exploited to probe the often complex and spatially demanding binding pockets of biological targets.

  • Chemical Handles: The anhydride group is highly reactive and can be readily opened by various nucleophiles, such as amines and alcohols, to introduce a wide range of substituents and build molecular diversity. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Chirality: The spiro carbon atom is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is crucial for understanding stereospecific interactions with biological targets and for developing safer and more efficacious drugs.

While the direct biological activity of this compound itself is not extensively documented, a naturally occurring derivative, roussoellide, has been isolated and shown to possess weak cytotoxic and antifungal activities. This finding hints at the potential for this scaffold to be elaborated into more potent bioactive molecules.

Case Study: 2-Azaspiro[4.5]decane-1,3-dione Derivatives as Anticonvulsant Agents

To illustrate the medicinal chemistry potential of the spiro[4.5]decane-1,3-dione core, we will focus on the synthesis and biological evaluation of a series of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds, which are nitrogen-containing bioisosteres of the title compound, have been investigated for their anticonvulsant properties.

The rationale behind exploring this chemical space lies in the established precedent of spiro-hydantoin and spiro-succinimide motifs in anticonvulsant drugs. The rigid spirocyclic core is thought to orient the key pharmacophoric elements in a precise manner for optimal interaction with neuronal ion channels or receptors.

Synthetic Workflow Overview

The synthesis of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives typically proceeds through a multi-step sequence, starting from the corresponding 2-azaspiro[4.5]decane-1,3-dione. The general workflow is depicted below:

G cluster_0 Synthesis of 2-Azaspiro[4.5]decane-1,3-dione Core cluster_1 Functionalization cluster_2 Biological Evaluation A Cyclohexanone D Bucherer-Bergs Reaction A->D B Potassium Cyanide B->D C Ammonium Carbonate C->D E 2-Azaspiro[4.5]decane-1,3-dione D->E Formation of Spirohydantoin F 2-Azaspiro[4.5]decane-1,3-dione H Condensation Reaction F->H G Substituted Phenylhydrazine G->H I N-Phenylamino-2-azaspiro[4.5]decane-1,3-dione Derivatives H->I Formation of N-N bond J Synthesized Derivatives K Anticonvulsant Screening (e.g., MES, scMet) J->K L Structure-Activity Relationship (SAR) Analysis K->L

Figure 1: General workflow for the synthesis and evaluation of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-(4-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione

This protocol is a representative example based on established synthetic methodologies for this class of compounds.

Materials and Equipment:

  • 2-Azaspiro[4.5]decane-1,3-dione

  • 4-Methylphenylhydrazine hydrochloride

  • Triethylamine

  • Anhydrous ethanol

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-azaspiro[4.5]decane-1,3-dione (1.67 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) followed by the dropwise addition of triethylamine (1.4 mL, 10 mmol) at room temperature. The triethylamine is added to neutralize the hydrochloride salt and liberate the free hydrazine base.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation and Purification: To the resulting residue, add 50 mL of cold water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure N-(4-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione as a crystalline solid.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Anticonvulsant Screening

The synthesized compounds are typically evaluated for their anticonvulsant activity in standard animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test. These tests provide an indication of a compound's ability to prevent the spread of seizures and to elevate the seizure threshold, respectively.

Protocol Overview for MES Test:

  • Animal Model: Male albino mice are commonly used.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is determined.

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a series of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives with different substituents on the phenyl ring, valuable SAR data can be generated. For instance, it has been observed that the nature and position of the substituent on the phenyl ring can significantly influence the anticonvulsant activity.

CompoundSubstituent (R)Anticonvulsant Activity (MES ED₅₀, mg/kg)
1 H>100
2 4-CH₃55
3 4-Cl72
4 2-CH₃48
5 2-Cl65

Table 1: Representative anticonvulsant activity data for a series of N-phenylamino-2-azaspiro[4.5]decane-1,3-dione derivatives. (Note: This data is illustrative and based on general trends observed in the literature for similar compounds).

  • Aromatic Substitution: The presence of a substituent on the phenyl ring appears to be beneficial for activity compared to the unsubstituted analog.

  • Positional Isomers: The position of the substituent influences activity, with ortho-substitution potentially being more favorable than para-substitution.

  • Electronic Effects: Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl) groups can confer activity, suggesting that steric factors may also play a crucial role in receptor binding.

Future Directions and Conclusion

The this compound scaffold and its nitrogen-containing analogs represent a promising area for the discovery of new therapeutic agents. The synthetic accessibility and the ability to readily introduce molecular diversity make them attractive starting points for medicinal chemistry campaigns. While the exploration of 2-azaspiro[4.5]decane-1,3-diones has yielded promising anticonvulsant candidates, the corresponding oxygen-containing series

Gram-Scale Synthesis of 2-Oxaspiro[4.5]decane-1,3-dione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are privileged structural motifs in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides novel vectors for molecular exploration compared to traditional flat aromatic systems. 2-Oxaspiro[4.5]decane-1,3-dione is a valuable spirocyclic building block, incorporating a reactive anhydride moiety on a stable cyclohexane framework. This structure serves as a precursor for a wide range of more complex molecules, including novel therapeutic agents and functional polymers.[1] The protocol herein describes a robust and scalable method for the gram-scale synthesis of this key intermediate via the dehydration of its corresponding dicarboxylic acid.

Principle of Synthesis: Intramolecular Dehydration

The formation of this compound is achieved through the intramolecular cyclization and dehydration of Cyclohexane-1,1-dicarboxylic acid. This reaction is a classic example of cyclic anhydride formation.[2] The process is thermodynamically favorable due to the formation of a stable, five-membered anhydride ring, which exhibits minimal ring strain.[3]

The reaction is typically facilitated by a dehydrating agent, which activates one of the carboxylic acid groups, making it a highly electrophilic site for nucleophilic attack by the second carboxylic acid group on the same molecule. While high heat alone can sometimes effect this transformation, the use of a chemical dehydrating agent allows the reaction to proceed under milder conditions with higher efficiency and purity.[3][4] Acetic anhydride is an ideal reagent for this purpose; it serves as both the dehydrating agent and a solvent, and the resulting acetic acid byproduct is easily removed during workup.

Reaction Scheme:

Cyclohexane-1,1-dicarboxylic acid is converted to this compound using acetic anhydride as a dehydrating agent.

Caption: Overall synthetic transformation.

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
Cyclohexane-1,1-dicarboxylic acid≥98%Sigma-Aldrich1124-19-2
Acetic AnhydrideReagent Grade, ≥98%Fisher Scientific108-24-7
TolueneACS GradeVWR108-88-3
HexanesACS GradeVWR110-54-3
  • Equipment:

    • 250 mL round-bottom flask

    • Reflux condenser with drying tube (filled with CaCl₂ or Drierite)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • Analytical balance

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (53.7 mmol) of Cyclohexane-1,1-dicarboxylic acid.

  • Reagent Addition: In the fume hood, carefully add 50 mL of acetic anhydride to the flask. The dicarboxylic acid may not fully dissolve at room temperature.

  • Heating and Reflux: Attach a reflux condenser fitted with a drying tube. Place the flask in a heating mantle and begin stirring. Gently heat the mixture to reflux (the solution should become homogeneous upon heating) and maintain reflux for 2 hours. The progress can be monitored by TLC if desired, though a fixed time is generally sufficient for this scale.

  • Solvent Removal: After 2 hours, turn off the heat and allow the flask to cool to room temperature. Remove the bulk of the excess acetic anhydride and the acetic acid byproduct using a rotary evaporator. Causality Note: This step is critical for driving the equilibrium towards the product and simplifying purification. Efficient removal prevents potential hydrolysis of the product back to the starting material during subsequent steps.[5]

  • Azeotropic Removal of Acetic Acid: To ensure complete removal of residual acetic acid, add 20 mL of toluene to the flask and concentrate the mixture again on the rotary evaporator. The resulting product should be a viscous oil or a semi-crystalline solid.

  • Purification by Recrystallization: Remove the flask from the rotary evaporator. To the crude product, add a minimal amount of hot hexanes (start with ~30-40 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them under vacuum to a constant weight.

Expected Results and Characterization
ParameterExpected Value
Theoretical Yield 9.03 g
Typical Actual Yield 7.7 - 8.6 g (85-95%)
Appearance White crystalline solid
Melting Point 55-57 °C[6]
Molecular Formula C₉H₁₂O₃[7][8]
Molecular Weight 168.19 g/mol [7]
IR Spectroscopy (cm⁻¹) ~1850, ~1780 (C=O stretch, anhydride), ~1200 (C-O stretch)
¹H NMR (CDCl₃, δ) Multiplets in the range of 1.5-2.5 ppm.

Safety and Handling Precautions

  • Cyclohexane-1,1-dicarboxylic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[9]

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin and eye burns. Reacts violently with water. All handling must be performed in a chemical fume hood.

  • Toluene/Hexanes: Flammable solvents. Ensure no ignition sources are nearby during handling and evaporation steps.

Troubleshooting

  • Problem: The product does not crystallize or oils out.

    • Cause: Impurities (residual acetic acid) or too much solvent was used.

    • Solution: Ensure all acetic acid was removed by repeating the toluene co-evaporation. If too much recrystallization solvent was added, carefully evaporate some of it and attempt to crystallize again. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Problem: The yield is low.

    • Cause: Incomplete reaction or product loss during transfers/filtration.

    • Solution: Ensure the reaction was refluxed for the full 2 hours. Be meticulous during product transfers. The filtrate from the recrystallization can be concentrated to obtain a second crop of crystals.

  • Problem: The melting point is broad or low.

    • Cause: The product is impure.

    • Solution: Repeat the recrystallization procedure. Ensure the product is completely dry before taking a melting point.

Conclusion

This protocol provides a reliable, efficient, and scalable method for the gram-scale synthesis of this compound. By employing acetic anhydride for the intramolecular dehydration of Cyclohexane-1,1-dicarboxylic acid, the target compound can be obtained in high yield and purity after a straightforward workup and recrystallization. This procedure empowers researchers with access to a key spirocyclic building block for further synthetic applications.

References

  • Fiveable. (n.d.). Acid anhydrides - Organic Chemistry II. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal. Retrieved from [Link]

  • National Library of Medicine. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. PubMed. Retrieved from [Link]

  • ChemBK. (2024). CYCLOHEXANE-1,1-DICARBOXYLIC ACID. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4754064A - Preparation of cyclohexane dicarboxylic acids.
  • National Library of Medicine. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Carbonyl Groups in 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Spirocyclic Anhydride

2-Oxaspiro[4.5]decane-1,3-dione is a spirocyclic compound featuring a cyclohexane ring fused to a succinic anhydride moiety.[1][2] This unique three-dimensional architecture is of significant interest in medicinal chemistry and materials science. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance physicochemical properties like solubility and metabolic stability while exploring novel chemical spaces.[3][4] The conformational rigidity imparted by the spiro center can lead to improved potency and selectivity for biological targets.[5][6]

The core of this molecule's reactivity lies in its cyclic anhydride functional group. The two carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack, leading to a predictable ring-opening reaction.[7] This reactivity makes this compound a versatile building block for synthesizing a diverse array of more complex molecules, from polyesters to pharmacologically active agents.[8][9]

This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of the carbonyl groups in this compound. We will explore methods for both synthetic transformations and analytical applications, explaining the causality behind experimental choices to empower researchers in their own discovery efforts.

Core Chemical Principles: Reactivity of the Anhydride Moiety

The key to derivatizing this compound is understanding the cyclic anhydride group. Unlike a molecule with isolated ketone and ester groups, the two carbonyl groups in the anhydride are electronically coupled through the central oxygen atom. This coupling, combined with inherent ring strain, makes the anhydride significantly more reactive than a simple ester.

The primary reaction pathway is a nucleophilic acyl substitution , where a nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the cleavage of a carbon-oxygen bond and the opening of the five-membered ring, resulting in a derivative that contains both a nucleophile-derived functional group and a free carboxylic acid.

Caption: General mechanism of nucleophilic ring-opening.

Protocols for Synthetic Derivatization

These protocols focus on transforming the anhydride into stable, functionalized molecules suitable for further synthetic steps or direct application.

Protocol 1: Ring-Opening Alcoholysis for Hemi-Ester Synthesis

This reaction opens the anhydride ring to create a molecule containing both an ester and a carboxylic acid. This "hemi-ester" is a valuable bifunctional intermediate.

Causality: The choice of alcohol (e.g., methanol, ethanol) determines the resulting ester group. The reaction can be catalyzed by either acid or a non-nucleophilic base. A base like pyridine or triethylamine deprotonates the initially formed carboxylic acid, driving the equilibrium forward.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Reagent Addition: Add the desired alcohol (e.g., methanol, 1.2 eq) followed by a catalytic amount of triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, watching for the disappearance of the starting anhydride. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash with dilute HCl (1 M) to remove the amine catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly. If necessary, purify by column chromatography on silica gel.

Data Presentation:

Alcohol (R-OH)Expected ProductTypical Reaction Time (h)
Methanol1-(carboxymethyl)-1-cyclohexanecarboxylic acid, methyl ester2
Ethanol1-(carboxymethyl)-1-cyclohexanecarboxylic acid, ethyl ester2.5
Benzyl Alcohol1-(carboxymethyl)-1-cyclohexanecarboxylic acid, benzyl ester4
Protocol 2: Aminolysis for Amic Acid and Imide Synthesis

Reaction with amines is a robust method to introduce nitrogen-containing functionalities. Depending on the amine and reaction conditions, either an amic acid or a cyclic imide can be formed.[8]

Causality: Primary amines initially form an amic acid (amide-acid). With heating and a dehydrating agent (like acetic anhydride), this intermediate can cyclize to form a stable five-membered imide. Secondary amines will only form the stable amic acid, as they lack the second N-H bond required for cyclization.

Experimental Protocol (Imide Synthesis):

  • Amic Acid Formation: Dissolve this compound (1.0 eq) in glacial acetic acid. Add the primary amine (e.g., aniline or benzylamine, 1.0 eq) and stir at room temperature for 1 hour.

  • Cyclization: Add acetic anhydride (1.5 eq) and anhydrous sodium acetate (0.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C for 2-3 hours. Monitor the formation of the imide and the disappearance of the amic acid intermediate by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it carefully into ice-water.

    • The solid imide product will often precipitate. Collect the solid by vacuum filtration.

    • If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for imide synthesis.

Protocol 3: Reductive Derivatization to a Diol

This protocol fully reduces both carbonyl groups to primary alcohols, transforming the spiro-anhydride into a spiro-diol.

Causality: A powerful nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄ or LAH) is required to reduce the anhydride functionality.[10] LAH is strong enough to reduce both carbonyls completely to alcohols.[11][12] This reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.[13]

Experimental Protocol:

  • Preparation: Set up a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: In the flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred LAH suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently reflux for 4-6 hours.

  • Work-up (Fieser method):

    • Cool the reaction back to 0 °C.

    • CAUTION: The following steps are exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

    • Slowly and sequentially add: X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LAH used).

    • Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diol. Purify by column chromatography if needed.

Protocols for Analytical Derivatization

Derivatization is often essential for improving the detection and quantification of analytes by chromatographic methods. For this compound, this typically involves derivatizing the ring-opened products to make them more volatile for Gas Chromatography (GC) or to add a chromophore for High-Performance Liquid Chromatography (HPLC).

Protocol 4: Esterification for GC-MS Analysis

After hydrolysis of the anhydride to the corresponding diacid, both carboxylic acid groups can be converted to methyl esters. This increases volatility and improves chromatographic peak shape for GC-MS analysis.

Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Conversion to less polar, more volatile methyl esters is a standard approach. Boron trifluoride-methanol (BF₃·MeOH) is an effective and common reagent for this transformation.

Experimental Protocol:

  • Hydrolysis: First, hydrolyze the anhydride to the diacid by dissolving it in a 1:1 mixture of THF and 1 M NaOH and stirring for 1 hour at 50 °C. Acidify with HCl and extract the diacid with ethyl acetate. Dry and evaporate the solvent.

  • Esterification: Place the dried diacid (~1-5 mg) in a vial. Add 2 mL of 14% BF₃·MeOH solution.

  • Reaction: Seal the vial and heat at 60 °C for 30 minutes.

  • Work-up: Cool the vial, add 1 mL of saturated brine and 1 mL of hexane. Shake vigorously.

  • Analysis: Carefully remove the top hexane layer containing the dimethyl ester derivative and inject it directly into the GC-MS system.

Sources

Application Notes & Protocols: 2-Oxaspiro[4.5]decane-1,3-dione as a Versatile Synthon for Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The spirocyclic motif is a privileged structural feature found in a vast array of bioactive natural products and pharmaceutical agents.[1] The conformational rigidity imparted by the spiro center is crucial for precise molecular recognition and biological activity. This guide focuses on 2-Oxaspiro[4.5]decane-1,3-dione, a versatile and highly reactive building block, for the strategic construction of complex molecular architectures. Its cyclic anhydride structure provides a latent, differentially protected dicarboxylic acid functionality on a quaternary carbon center, enabling a range of selective transformations. We will explore its synthesis, core reactivity, and provide detailed protocols for its application in synthetic workflows targeting complex molecules.

Introduction: The Strategic Value of this compound

This compound (CAS: 6051-25-8) is a heterocyclic compound featuring a succinic anhydride ring fused in a spiro fashion to a cyclohexane ring.[2][3][4] The inherent ring strain of the five-membered anhydride ring, coupled with the two electrophilic carbonyl carbons, makes it an ideal substrate for nucleophilic ring-opening reactions.

The primary strategic advantages of employing this building block are:

  • Installation of a Quaternary Spirocenter: It provides a direct method for introducing a fully substituted carbon atom at the junction of two rings. The synthesis of such centers is a significant challenge in organic synthesis.[1]

  • Orthogonal Functionality: Ring-opening reactions generate a molecule with both a carboxylic acid and a derivative (e.g., amide, ester), which can be manipulated independently in subsequent synthetic steps.

  • Conformational Control: The rigid cyclohexane backbone serves as a scaffold, influencing the stereochemical outcome of reactions at the newly formed functional groups.

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this powerful synthetic intermediate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂O₃[2][3]
Molecular Weight 168.19 g/mol [2][3]
Appearance White to off-white powder/crystals[5]
Melting Point 55-57 °C[5]
CAS Number 6051-25-8[2][5]

Synthesis of the Building Block

The most common and direct route to this compound involves the dehydration of 1-(carboxymethyl)cyclohexane-1-carboxylic acid. This reaction is typically achieved by heating with a dehydrating agent like acetic anhydride, which also serves as the solvent.

Workflow for Synthesis

G cluster_start Starting Material cluster_process Process cluster_product Product A 1-(Carboxymethyl)cyclohexane- 1-carboxylic Acid B Acetic Anhydride (Ac₂O) Reflux (e.g., 140 °C) A->B Cyclization/ Dehydration C This compound B->C Formation of Anhydride

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the intramolecular cyclization and dehydration of a dicarboxylic acid precursor to form the target cyclic anhydride.

Materials and Reagents:

  • 1-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS: 874-68-0)

  • Acetic Anhydride (Ac₂O) (CAS: 108-24-7)

  • Toluene (optional, for azeotropic removal of acetic acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 1-(carboxymethyl)cyclohexane-1-carboxylic acid (10.0 g, 49.9 mmol).

  • Add acetic anhydride (30 mL, 318 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 2-3 hours. The solid should fully dissolve.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2 x 20 mL) can aid in removing the final traces of acetic acid.

  • The resulting crude product will be a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum.

Expected Outcome: A white crystalline solid with a yield typically in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong C=O stretches around 1850 and 1780 cm⁻¹).

Core Reactivity: Nucleophilic Ring-Opening

The synthetic utility of this compound stems from its susceptibility to nucleophilic attack. This regioselective reaction opens the anhydride ring to generate a cyclohexane scaffold functionalized with a carboxylic acid and a new functional group derived from the nucleophile.

General Reaction Mechanism```dot

G A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., R-NH₂, R-OH) B->C D Ring-Opened Product (Carboxylic Acid + Amide/Ester) C->D Ring Opening/ Proton Transfer

Caption: Strategic workflow utilizing the building block.

Expert Insight: The critical step in this workflow is the selective manipulation of one functional group over the other. For instance, the carboxylic acid in intermediate (C) can be selectively reduced to an alcohol in the presence of the amide using borane (BH₃), leaving the amide intact for later transformations. This orthogonality is the cornerstone of its utility.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecular complexity. Its predictable reactivity and the stable, functionalized quaternary center it provides make it an invaluable asset in the synthesis of spirocyclic natural products and novel pharmaceutical candidates. Future applications will likely focus on the development of enantioselective ring-opening reactions, further expanding the utility of this versatile building block in asymmetric synthesis. [6][7]

References

  • 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c . ResearchGate. [Link]

  • Atiprimod - Wikipedia . Wikipedia. [Link]

  • Total syntheses of natural products containing spirocarbocycles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral . ACS Publications. [Link]

  • Asymmetric Synthesis of Spirocyclic Lactones . ResearchGate. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones . PMC - NIH. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane . ResearchGate. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products . ResearchGate. [Link]

  • This compound . PubChem. [Link]

Sources

Application Notes & Protocols: Catalytic Synthesis of Spirocyclic Lactones like 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance and Synthetic Challenge of Spirocyclic Lactones

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are privileged structural motifs in medicinal chemistry and natural products. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets. Among these, spirocyclic lactones and their anhydride analogues, such as 2-Oxaspiro[4.5]decane-1,3-dione, represent valuable building blocks in drug discovery. The synthesis of these complex structures, however, presents a significant challenge, often requiring multi-step sequences. This guide provides a comprehensive overview of modern catalytic strategies to approach the synthesis of such molecules, focusing on efficiency, selectivity, and practical application for researchers in the pharmaceutical and chemical sciences.

While a direct, single-step catalytic route to this compound is not extensively documented, a robust and logical catalytic strategy can be devised through a two-stage approach: first, the catalytic construction of the key precursor, 1-(carboxymethyl)cyclohexanecarboxylic acid, followed by a catalytic dehydration to form the target spirocyclic anhydride.

Part 1: Catalytic Strategies for the Synthesis of the Spiro[4.5] Dicarboxylic Acid Precursor

The cornerstone of synthesizing this compound is the efficient construction of its dicarboxylic acid precursor. This section outlines a catalytic approach leveraging a tandem reaction sequence, starting from readily available materials. The proposed strategy involves a Michael addition followed by an intramolecular cyclization, a common strategy for ring formation.

Conceptual Workflow: From Cyclohexanone to Spiro-Dicarboxylic Acid

The following diagram illustrates a conceptual workflow for the synthesis of the dicarboxylic acid precursor, starting from cyclohexanone and a suitable malonate derivative. This approach is based on well-established principles of carbon-carbon bond formation.

workflow cluster_0 Stage 1: Precursor Synthesis A Cyclohexanone C Knoevenagel Condensation (Base Catalysis) A->C B Diethyl Malonate B->C E Michael Addition (Organocatalyst or Lewis Acid) B->E as nucleophile D Cyclohexylidene Malonate C->D D->E F Spiro-Diester Intermediate E->F G Hydrolysis F->G H 1-(carboxymethyl)cyclohexanecarboxylic acid G->H

Caption: Conceptual workflow for the synthesis of the dicarboxylic acid precursor.

Protocol 1: Organocatalytic Synthesis of Diethyl 1-(2,2-diethoxycarbonylethyl)cyclohexane-1-carboxylate

This protocol details the Michael addition of a malonate to a cyclohexylidene malonate, a key step in forming the spirocyclic carbon framework. The use of a chiral organocatalyst can potentially induce enantioselectivity.

Rationale: The Knoevenagel condensation of cyclohexanone with diethyl malonate provides the Michael acceptor. A subsequent Michael addition of another equivalent of diethyl malonate, catalyzed by a suitable organocatalyst, constructs the quaternary spiro-center. Organocatalysis is chosen for its mild reaction conditions and potential for asymmetric induction.

Materials:

  • Cyclohexanone

  • Diethyl malonate

  • Piperidine (or other suitable base for Knoevenagel condensation)

  • Chiral organocatalyst (e.g., a chiral squaramide or thiourea derivative)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Cyclohexylidene Malonate:

    • To a solution of cyclohexanone (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by distillation.

  • Organocatalytic Michael Addition:

    • In a flame-dried flask under an inert atmosphere, dissolve the cyclohexylidene malonate (1.0 eq) and the chiral organocatalyst (e.g., 5-10 mol%) in anhydrous DCM.

    • Add diethyl malonate (1.5 eq) to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the spiro-tetraester.

  • Hydrolysis to the Dicarboxylic Acid:

    • Dissolve the purified spiro-tetraester in ethanol.

    • Add an excess of aqueous sodium hydroxide (e.g., 4-5 eq of NaOH).

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1-2.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over MgSO₄, and remove the solvent under reduced pressure to yield 1-(carboxymethyl)cyclohexanecarboxylic acid.

Parameter Value/Condition Rationale
Catalyst (Michael Addition) Chiral Squaramide/ThioureaDual hydrogen bonding activation of both the nucleophile and electrophile.
Solvent Anhydrous DCM/TolueneAprotic, non-coordinating solvent to favor the catalytic cycle.
Temperature Room TemperatureMild conditions to enhance selectivity and catalyst stability.
Stoichiometry (Michael) 1.5 eq Diethyl MalonateExcess nucleophile to drive the reaction to completion.

Part 2: Catalytic Dehydration to this compound

The final step in the synthesis is the cyclodehydration of the dicarboxylic acid to form the spirocyclic anhydride. While thermal methods or stoichiometric dehydrating agents are common, catalytic approaches offer milder conditions and improved sustainability.

Catalytic Anhydride Formation: A Green Approach

The following diagram illustrates the catalytic cycle for the formation of a cyclic anhydride from a dicarboxylic acid using a triphenylphosphine oxide/oxalyl chloride system.

A Triphenylphosphine Oxide (TPPO) (Catalyst) C Ph₃PCl₂ (Active Catalyst) A->C + (COCl)₂ B Oxalyl Chloride (Co-reagent) B->C E Activated Acid Intermediate C->E + Dicarboxylic Acid D Dicarboxylic Acid D->E F This compound (Product) E->F Intramolecular Cyclization G TPPO (Regenerated) E->G G->C Reacts again

Caption: Catalytic cycle for anhydride formation using TPPO and oxalyl chloride.[1]

Protocol 2: TPPO-Catalyzed Synthesis of this compound

This protocol describes a mild and efficient method for the synthesis of cyclic anhydrides from dicarboxylic acids.[1]

Rationale: Triphenylphosphine oxide (TPPO) in combination with oxalyl chloride forms a highly reactive phosphonium salt in situ. This species activates the carboxylic acid groups, facilitating an intramolecular nucleophilic attack to form the cyclic anhydride and regenerate the TPPO catalyst. This method avoids harsh thermal conditions that can lead to side products.

Materials:

  • 1-(carboxymethyl)cyclohexanecarboxylic acid

  • Triphenylphosphine oxide (TPPO) (catalytic amount, e.g., 5 mol%)

  • Oxalyl chloride (1.1 eq)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Anhydrous conditions (inert atmosphere)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 1-(carboxymethyl)cyclohexanecarboxylic acid (1.0 eq) and a catalytic amount of TPPO (0.05 eq).

  • Add anhydrous acetonitrile via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or sublimation to yield this compound.

Parameter Value/Condition Rationale
Catalyst Triphenylphosphine Oxide (TPPO)Efficiently recycled in the catalytic cycle.
Co-reagent Oxalyl ChlorideActivates the catalyst and is consumed in the reaction.
Solvent Anhydrous AcetonitrileAprotic polar solvent to dissolve reagents without participating in the reaction.
Temperature 0 °C to Room TemperatureMild conditions to prevent degradation of the product and side reactions.

Summary and Outlook

The synthesis of spirocyclic lactones and anhydrides like this compound is a challenging yet rewarding endeavor. The protocols outlined in this guide provide a modern, catalytic-driven approach to this class of molecules. By breaking down the synthesis into two key catalytic stages—the construction of the spirocyclic dicarboxylic acid and its subsequent dehydration—researchers can leverage the power of organocatalysis and other catalytic systems to achieve their synthetic goals efficiently and with high degrees of control. Further research into enantioselective variations of these protocols will undoubtedly open new avenues for the creation of novel, chiral spirocyclic compounds for applications in drug discovery and materials science.

References

  • A highly efficient synthesis reaction of carboxylic anhydrides catalyzed by triphenylphosphine oxide is described for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield. Source: A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride, National Institutes of Health. [Link]

Sources

Mastering Spirocyclic Scaffolds: Application Notes and Protocols for Reactions Involving 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Spirocycles in Modern Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in medicinal chemistry and materials science. Their inherent three-dimensionality and conformational rigidity offer a unique architectural framework that can lead to enhanced biological activity, improved physicochemical properties, and novel material characteristics. Among the diverse array of spirocyclic structures, 2-Oxaspiro[4.5]decane-1,3-dione stands out as a versatile building block, particularly in the synthesis of complex molecules and functionalized polymers. This guide provides an in-depth exploration of the experimental procedures involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

This compound, also known as 1-carboxycyclohexaneacetic acid anhydride, is a cyclic anhydride that serves as a reactive electrophile. Its utility primarily lies in its susceptibility to nucleophilic attack, leading to a ring-opening reaction that generates a dicarboxylic acid monoamide or monoester derivative. This transformation is a powerful tool for introducing the cyclohexyl spiro-moiety into a target molecule, often imparting desirable properties such as increased lipophilicity and metabolic stability. This document will detail the synthesis of this compound and a key application in its reaction with primary amines.

Core Principles: Understanding the Reactivity of this compound

The chemical behavior of this compound is dominated by the strained five-membered anhydride ring. The two carbonyl groups are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.

The primary reaction of interest is the nucleophilic acyl substitution, which proceeds via a ring-opening mechanism. This process is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses to break the acyl-oxygen bond, opening the anhydride ring. The result is the formation of a new amide, ester, or thioester bond, with a simultaneous unmasking of a carboxylic acid functionality.

Ring-Opening Mechanism Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Formation Nucleophile Nucleophile (Nu-H) Nucleophile->Anhydride Nucleophilic Attack Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: General mechanism of the ring-opening reaction of this compound with a nucleophile.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent reaction with a model primary amine, benzylamine.

Protocol 1: Synthesis of this compound

The synthesis of the target anhydride proceeds in two key steps: the preparation of the precursor dicarboxylic acid, 1-(carboxymethyl)cyclohexanecarboxylic acid, via a malonic ester synthesis, followed by its dehydration to the cyclic anhydride.

Step 1a: Synthesis of Diethyl 2-(cyclohexyl)malonate

The malonic ester synthesis is a classic and reliable method for the preparation of substituted acetic acids.[1]

  • Materials:

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Cyclohexyl bromide

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.

    • Cool the reaction mixture to room temperature and add cyclohexyl bromide (1.0 eq) dropwise via the dropping funnel.

    • After the addition, heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude diethyl 2-(cyclohexyl)malonate, which can be purified by vacuum distillation.

Step 1b: Synthesis of 1-(Carboxymethyl)cyclohexanecarboxylic Acid

  • Materials:

    • Diethyl 2-(cyclohexyl)malonate

    • Potassium hydroxide (KOH)

    • Ethanol/Water mixture

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve diethyl 2-(cyclohexyl)malonate in an ethanol/water mixture.

    • Add a solution of potassium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux for 4-6 hours to effect saponification of the diester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • The dicarboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1c: Synthesis of this compound

The dehydration of the dicarboxylic acid to the cyclic anhydride can be achieved using various dehydrating agents. Acetyl chloride is an effective choice for this transformation.

  • Materials:

    • 1-(Carboxymethyl)cyclohexanecarboxylic acid

    • Acetyl chloride

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1-(carboxymethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene.

    • Add acetyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.

    • After the addition, heat the reaction mixture to reflux for 2-3 hours. The solid should gradually dissolve as the anhydride is formed.

    • Cool the reaction mixture to room temperature and remove the toluene and excess acetyl chloride under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow MalonicEster Diethyl Malonate Enolate Enolate Formation (NaOEt, EtOH) MalonicEster->Enolate Alkylation Alkylation (Cyclohexyl Bromide) Enolate->Alkylation Diester Diethyl 2-(cyclohexyl)malonate Alkylation->Diester Saponification Saponification (KOH, EtOH/H2O) Diester->Saponification Diacid 1-(Carboxymethyl)cyclohexane- carboxylic Acid Saponification->Diacid Dehydration Dehydration (Acetyl Chloride, Toluene) Diacid->Dehydration Anhydride This compound Dehydration->Anhydride

Caption: Synthetic workflow for the preparation of this compound.

Protocol 2: Ring-Opening Reaction with Benzylamine

This protocol details the reaction of this compound with benzylamine, a representative primary amine, to yield N-benzyl-2-(1-carboxycyclohexyl)acetamide.

  • Materials:

    • This compound

    • Benzylamine

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzylamine (1.05 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted benzylamine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • The N-benzyl-2-(1-carboxycyclohexyl)acetamide can be purified by recrystallization or column chromatography.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for verifying their identity and purity. The following tables summarize the expected analytical data for the key compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1-(Carboxymethyl)cyclohexanecarboxylic AcidC₉H₁₄O₄186.20-White solid
This compoundC₉H₁₂O₃168.1955-57[2]White to off-white solid[2]
N-Benzyl-2-(1-carboxycyclohexyl)acetamideC₁₆H₂₁NO₃275.34-White solid

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1-(Carboxymethyl)cyclohexanecarboxylic Acid~10-12 (br s, 2H, COOH), ~2.5 (s, 2H, CH₂), ~1.2-2.0 (m, 10H, cyclohexyl)~175-180 (2C, C=O), ~45 (1C, C), ~40 (1C, CH₂), ~20-35 (5C, cyclohexyl)2500-3300 (br, O-H), 1700-1720 (s, C=O)[3]
This compound~2.8 (s, 2H, CH₂), ~1.4-1.8 (m, 10H, cyclohexyl)~170-175 (2C, C=O), ~90 (1C, spiro C), ~40 (1C, CH₂), ~20-35 (5C, cyclohexyl)~1850 & 1780 (s, C=O anhydride)[4]
N-Benzyl-2-(1-carboxycyclohexyl)acetamide~7.2-7.4 (m, 5H, Ar-H), ~4.4 (d, 2H, NCH₂), ~2.4 (s, 2H, CH₂CO), ~1.2-1.9 (m, 10H, cyclohexyl), ~8.0-9.0 (br s, 1H, NH), ~10-12 (br s, 1H, COOH)~175 (C=O, acid), ~170 (C=O, amide), ~127-138 (Ar-C), ~45 (NCH₂), ~40 (spiro C), ~40 (CH₂CO), ~20-35 (cyclohexyl)3200-3400 (br, N-H, O-H), 1700-1720 (s, C=O acid), 1640-1660 (s, C=O amide)

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The successful synthesis of this compound can be readily confirmed by its characteristic melting point and the appearance of two distinct carbonyl stretches in the IR spectrum, typical for a cyclic anhydride. The ring-opening reaction can be monitored by the disappearance of the starting anhydride on TLC and the formation of a more polar product. The structure of the final amide product can be unequivocally confirmed by ¹H and ¹³C NMR, where the appearance of signals corresponding to the benzyl group and the amide and carboxylic acid functionalities provides definitive evidence of the successful transformation.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the introduction of the spiro[4.5]decane motif into a variety of molecular architectures. The protocols detailed in this guide provide a solid foundation for its synthesis and application in ring-opening reactions. The resulting functionalized dicarboxylic acid derivatives are poised for further elaboration, serving as key intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the reactivity of this and related spirocyclic anhydrides will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new molecules with significant practical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic compound in pharmaceutical research, is most commonly achieved through the Baeyer-Villiger oxidation of the corresponding spirocyclic diketone, spiro[4.5]decane-1,3-dione. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[1][2] The success of this synthesis hinges on careful control of reaction conditions to favor the desired product and minimize side reactions.

This guide will focus on the Baeyer-Villiger oxidation approach, addressing potential challenges and offering solutions to improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am performing the Baeyer-Villiger oxidation of spiro[4.5]decane-1,3-dione, but I'm observing a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I improve the conversion?

Answer:

A low or non-existent yield in a Baeyer-Villiger oxidation can stem from several factors, primarily related to the choice of oxidant, reaction temperature, and the presence of impurities.

Causality and Solutions:

  • Inadequate Oxidant Reactivity: The choice of peroxy acid is critical. Their reactivity generally correlates with the pKa of the corresponding carboxylic acid.[2] A less reactive peroxy acid may not be potent enough to oxidize the ketone under your current conditions.

    • Recommendation: If you are using a milder oxidant like hydrogen peroxide without a catalyst, consider switching to a more reactive peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). The general reactivity order is: TFPAA > m-CPBA > peracetic acid > hydrogen peroxide.[2]

  • Suboptimal Reaction Temperature: The Baeyer-Villiger oxidation can be sensitive to temperature. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the peroxy acid and the product, as well as an increase in side reactions.

    • Recommendation: Most Baeyer-Villiger oxidations are conducted at or below room temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but with careful monitoring for side product formation.

  • Presence of Water: Moisture can hydrolyze the desired lactone product back to the corresponding hydroxy acid, thereby reducing the yield.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. If your starting material or solvent may contain traces of water, consider using a drying agent or distilling the solvent prior to use.

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material.

    • Recommendation: Use a slight excess of the peroxy acid (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant quantities of unintended side products. How can I improve the selectivity of my reaction?

Answer:

The formation of side products in the Baeyer-Villiger oxidation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • Epoxidation of Alkenes: If your starting material or any subsequent intermediates contain carbon-carbon double bonds, the peroxy acid can also act as an epoxidizing agent.

    • Recommendation: While the Baeyer-Villiger oxidation is generally faster than epoxidation, this can be a competitive pathway.[3] If possible, choose a synthetic route that avoids unsaturated precursors. If not, using a less reactive peroxy acid at a lower temperature may favor the Baeyer-Villiger pathway.

  • Over-oxidation: In the case of diketones, it is possible to have oxidation at both carbonyl groups, leading to a dilactone.

    • Recommendation: Careful control of the stoichiometry of the oxidizing agent is crucial. Using only one equivalent of the peroxy acid will favor mono-oxidation. Running the reaction at a lower temperature can also improve selectivity.

  • Acid-Catalyzed Side Reactions: The carboxylic acid byproduct of the Baeyer-Villiger reaction can sometimes catalyze side reactions, such as hydrolysis of the lactone product.

    • Recommendation: Buffering the reaction mixture can help to neutralize the acidic byproduct. The addition of a mild base like sodium bicarbonate or disodium hydrogen phosphate during the work-up is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Baeyer-Villiger oxidation of an unsymmetrical spiro[4.5]decane-dione?

A1: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl (including cyclohexyl) > phenyl > primary alkyl > methyl.[1] In the case of spiro[4.5]decane-1,3-dione, the carbon of the cyclohexane ring is a secondary carbon, while the carbon of the five-membered ring is also secondary. However, the migration of the more substituted carbon atom is generally favored. For spiro[4.5]decan-2-one, the oxygen would be inserted between the carbonyl and the quaternary spiro-carbon, leading to 1-oxaspiro[5.5]undecan-2-one. For spiro[4.5]decane-1,3-dione, the situation is more complex, and a mixture of products could be obtained. Careful analysis of the product mixture is necessary.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification typically involves a standard aqueous work-up followed by column chromatography. After the reaction is complete, the excess peroxy acid and the carboxylic acid byproduct are removed by washing the organic layer with a saturated solution of sodium bicarbonate and then with brine. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the lactone product will be different from the starting ketone, allowing for good separation.

Q3: Are there alternative, greener methods for this synthesis?

A3: Yes, research is ongoing into more environmentally friendly Baeyer-Villiger oxidations. Some promising alternatives include:

  • Enzymatic Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze this reaction with high chemo-, regio-, and enantioselectivity, often using molecular oxygen as the oxidant and producing water as the only byproduct.[2][4]

  • Catalytic Systems with Hydrogen Peroxide: The use of hydrogen peroxide as the primary oxidant is attractive due to its low cost and the formation of water as the only byproduct. This often requires a catalyst, such as a Lewis acid or a metal complex, to activate the hydrogen peroxide.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Spiro[4.5]decane-1,3-dione

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve spiro[4.5]decane-1,3-dione (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the diketone at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Data Presentation

ParameterCondition ACondition BCondition C
Oxidant m-CPBA (1.1 eq)Peracetic Acid (1.2 eq)H₂O₂/Lewis Acid
Solvent DichloromethaneChloroformAcetonitrile
Temperature 0 °C to RTRoom Temperature50 °C
Reaction Time 4 hours8 hours12 hours
Yield (%) ~75-85%~60-70%Variable

Table 1: Comparison of typical reaction conditions and expected yields for the Baeyer-Villiger oxidation of a spirocyclic ketone.

Visualizations

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Protonation and Nucleophilic Attack cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Deprotonation Ketone Spiro[4.5]decane-1,3-dione Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Peroxyacid RCO3H Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + RCO3H Rearrangement Concerted Rearrangement Criegee_Intermediate->Rearrangement Migratory_Group Migrating Group (Alkyl) Oxocarbenium_Ion Oxocarbenium Ion Rearrangement->Oxocarbenium_Ion Carboxylate RCO2- Rearrangement->Carboxylate Product This compound Oxocarbenium_Ion->Product - H+

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Troubleshooting_Workflow Start Low Yield Issue Check_Oxidant Check Oxidant Reactivity Start->Check_Oxidant Check_Temp Check Reaction Temperature Start->Check_Temp Check_Purity Check Starting Material Purity Start->Check_Purity Increase_Reactivity Use Stronger Peroxyacid (e.g., m-CPBA, TFPAA) Check_Oxidant->Increase_Reactivity Optimize_Temp Optimize Temperature (e.g., 0°C to RT) Check_Temp->Optimize_Temp Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Success Yield Improved Increase_Reactivity->Success Optimize_Temp->Success Purify_Starting_Material->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxaspiro[4.5]decane-1,3-dione (CAS: 6051-25-8). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this valuable spirocyclic compound. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, empowering you to resolve challenges in your own laboratory work.

The purity of this compound is paramount for its use in pharmaceutical research and development.[1] As a cyclic anhydride, its key vulnerability is its susceptibility to hydrolysis. This guide emphasizes techniques that preserve the molecule's integrity while achieving high purity.

Compound Profile:

Property Value Source
CAS Number 6051-25-8 [2][3]
Molecular Formula C₉H₁₂O₃ [1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White to off-white powder/solid

| Melting Point | 55-57 °C | |

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purity assessment of this compound.

Q1: What are the ideal storage conditions for this compound? A: Due to the anhydride-like functionality, the compound is sensitive to moisture, which can cause hydrolysis to the corresponding dicarboxylic acid. Store it in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: My crude product is an oil or a gummy semi-solid, not the expected crystalline powder. What is the likely cause? A: This is a common issue and typically points to the presence of impurities that are depressing the melting point. The most common culprits are residual solvents from your reaction workup or the presence of the hydrolyzed dicarboxylic acid byproduct, which can be hygroscopic and sticky. Proceeding with a robust purification method like column chromatography is recommended before attempting crystallization.

Q3: Which analytical techniques are best for assessing the purity of the final product? A: A combination of methods provides the most complete picture of purity:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels. The absence of a broad carboxylic acid proton peak (~10-12 ppm) is a good indicator that hydrolysis has been avoided.

  • Melting Point Analysis: A sharp melting point within the expected range (55-57 °C) is a strong indicator of high purity. A broad or depressed melting point suggests impurities.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to visually assess purity. A single spot under various visualization methods (e.g., UV light if applicable, potassium permanganate stain) is desired.

  • GC-MS or LC-MS: Confirms the molecular weight and can detect volatile or non-volatile impurities, respectively.[4][5]

Q4: I see a new, more polar spot on my TLC plate after letting the compound sit in a solvent for some time. What is it? A: This is very likely the hydrolysis product, 1-(carboxymethyl)cyclohexane-1-carboxylic acid. The two carboxylic acid groups make it significantly more polar than the parent anhydride, causing it to have a lower Rf value (it sticks more strongly to the silica plate). This observation underscores the importance of using anhydrous solvents and minimizing exposure to atmospheric moisture during purification and handling.

Part 2: Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the two primary methods of purifying this compound: Recrystallization and Flash Column Chromatography.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be identified. The goal is to dissolve the crude material in a minimal amount of hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. See the table below for starting suggestions. A mixed solvent system, such as ethyl acetate/hexane, is often effective.[6]

  • Dissolution: Place the crude solid in an oven-dried flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. Using excess solvent is a common error that will significantly reduce your yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Confirm purity via melting point analysis.

Solvent / SystemRationale & Comments
Toluene Good for non-polar impurities. The compound should be soluble when hot and precipitate upon cooling.
Ethyl Acetate / Hexanes A versatile mixed-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool.[6]
Acetone / Water Use with caution due to the risk of hydrolysis. Dissolve in acetone, then add water dropwise until cloudy. This is best for removing highly non-polar, "oily" impurities. Ensure rapid cooling and drying.
Isopropanol A moderately polar solvent that can be effective.

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Reason 1: Cooling too fast. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.

  • Reason 2: Impurities. The oil may be a mix of product and impurities. In this case, purify the material by column chromatography first and then attempt recrystallization.

  • Reason 3: Incorrect solvent. The solvent may be too "good." Try a more non-polar solvent system.

Q: My recovery yield is very low. How can I improve it? A: This is a common challenge. The diagram below provides a decision-making workflow to address this issue. The primary causes are using too much solvent during dissolution or incomplete precipitation.

G start Low Recrystallization Yield check_solvent Did you use the minimum amount of hot solvent? start->check_solvent check_cooling Was cooling slow and followed by an ice bath? check_solvent->check_cooling Yes too_much_solvent Action: Concentrate the mother liquor and cool again to recover more product. check_solvent->too_much_solvent No check_filtrate Is there precipitate in the mother liquor? check_cooling->check_filtrate Yes improve_cooling Action: Ensure slow cooling to RT, then use an ice bath for >30 min to maximize precipitation. check_cooling->improve_cooling No check_filtrate->too_much_solvent Yes end_bad Yield Still Low: Consider chromatography check_filtrate->end_bad No end_good Yield Improved too_much_solvent->end_good improve_cooling->end_good

Caption: Decision tree for troubleshooting low yield in recrystallization.

Method 2: Flash Column Chromatography

Chromatography is often the most reliable method for purifying crude products, especially when dealing with multiple impurities or when recrystallization fails.

  • TLC Analysis: First, analyze your crude material by TLC to determine an appropriate solvent system. The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from all impurities.

  • Column Packing: Pack a column with silica gel using the "slurry method" with your chosen mobile phase (eluent). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For best results, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading). This prevents band broadening.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for compounds of moderate polarity.
Mobile Phase Hexane / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc). This will elute non-polar impurities first, followed by your product.
Detection TLC with KMnO₄ stainThe anhydride functional group is readily oxidized by potassium permanganate, appearing as a yellow/brown spot on a purple background.

Q: My compound appears to be smearing or "streaking" down the TLC plate and the column. What's wrong? A: Streaking is often a sign of compound degradation on the acidic silica gel. The anhydride is likely hydrolyzing to the dicarboxylic acid during chromatography.

  • Solution 1: Deactivate the Silica. Before packing the column, treat the silica gel with a base. A common method is to use your eluent system containing 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica and prevent degradation.

  • Solution 2: Work Quickly. Do not let the compound sit on the column for an extended period.

  • Solution 3: Switch Stationary Phase. If the problem persists, consider using a less acidic stationary phase like neutral alumina.

Q: The separation between my product and an impurity is very poor. A: This requires optimizing your mobile phase.

  • If spots are too close together: Use a less polar solvent system. This will cause all compounds to move more slowly and can increase the separation between them. Running a shallower gradient can also improve resolution.

  • If your product is stuck at the origin (Rf=0): You need a more polar mobile phase. Increase the percentage of ethyl acetate or try adding a small amount (~1-2%) of methanol to your eluent.

Part 3: Overall Purification Workflow

The following diagram illustrates a comprehensive strategy for purifying crude this compound, incorporating key decision points and quality control checks.

G cluster_0 Purification Strategy crude Crude Product tlc_analysis Initial TLC Analysis crude->tlc_analysis decision Purity Assessment: Is there a single major spot with minor impurities? tlc_analysis->decision chromatography Purify by Flash Column Chromatography decision->chromatography No (Complex Mixture) recrystallize Purify by Recrystallization decision->recrystallize Yes post_purification_qc Purity Check: TLC, Melting Point, NMR chromatography->post_purification_qc recrystallize->post_purification_qc qc_decision Is Purity >98%? post_purification_qc->qc_decision final_product Pure this compound qc_decision->final_product Yes repurify Re-purify as needed (e.g., second recrystallization or chromatography) qc_decision->repurify No repurify->chromatography

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common side products in the synthesis of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[4.5]decane-1,3-dione (also known as 1,1-Cyclohexanediacetic anhydride, CAS No. 6051-25-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spiro compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes related to side product formation, and provides step-by-step solutions.

Problem 1: Low Yield of Crystalline Product

Symptoms:

  • The final product yield is significantly lower than expected.

  • The product obtained is an oil or a waxy solid, not the expected crystalline powder.[1]

  • Difficulty in inducing crystallization.

Probable Causes:

  • Incomplete Dehydration: The primary cause of low yield is often the incomplete conversion of the starting material, 1,1-cyclohexanediacetic acid, to the desired anhydride. This results in a mixture of the starting diacid and the product, which can hinder crystallization.

  • Formation of Oligomeric or Polymeric Anhydrides: Intermolecular reactions between molecules of 1,1-cyclohexanediacetic acid can lead to the formation of linear or cyclic oligomers.[2] These higher molecular weight species are often amorphous and can prevent the desired spiro-anhydride from crystallizing, resulting in an oily or waxy product.

  • Hydrolysis during Work-up: this compound is moisture-sensitive and can readily hydrolyze back to the diacid if exposed to water during the work-up or purification steps.[3]

Solutions:

StepActionRationale
1 Ensure Anhydrous Conditions Use freshly distilled acetic anhydride and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
2 Optimize Reaction Time and Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches). Prolonged reaction times or excessively high temperatures can favor polymerization.
3 Effective Removal of Acetic Acid After the reaction, ensure complete removal of acetic acid and excess acetic anhydride under reduced pressure. Residual acetic acid can catalyze the reverse reaction (hydrolysis) if any moisture is present.
4 Purification by Vacuum Distillation If the product is oily, vacuum distillation can be an effective method to separate the monomeric spiro-anhydride from non-volatile oligomers and the starting diacid.[3]
5 Recrystallization from a Non-polar Solvent Attempt recrystallization from a dry, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. This can help in selectively crystallizing the desired product, leaving impurities in the mother liquor.

Troubleshooting Workflow: From Oily Product to Crystalline Solid

cluster_causes Potential Causes cluster_solutions Corrective Actions start Oily or Waxy Product Obtained check_purity Analyze by TLC/IR/NMR start->check_purity cause1 Incomplete Reaction (Diacid present) check_purity->cause1 Diacid detected cause2 Oligomer/Polymer Formation check_purity->cause2 Broad NMR signals, insoluble material cause3 Hydrolysis during Work-up check_purity->cause3 Diacid detected after work-up sol1 Re-run reaction with prolonged heating or fresh dehydrating agent cause1->sol1 sol2 Purify via Vacuum Distillation cause2->sol2 sol3 Purify via Recrystallization from anhydrous non-polar solvent cause3->sol3 end_product Pure Crystalline This compound sol1->end_product sol2->end_product sol3->end_product

Caption: Troubleshooting workflow for low yield and poor crystallinity.

Problem 2: Product Contamination with Insoluble White Solid

Symptoms:

  • The crude product contains a white solid that is insoluble in common organic solvents in which the desired anhydride is soluble.

  • Broad signals are observed in the 1H NMR spectrum in addition to the expected sharp peaks.

Probable Cause:

  • Polymeric Anhydride Formation: This is a classic sign of the formation of high molecular weight polymeric anhydrides. These polymers are generally less soluble than the monomeric spiro-anhydride. The formation of these side products is often promoted by excessive heat or prolonged reaction times.

Solutions:

StepActionRationale
1 Filtration Dissolve the crude product in a minimal amount of a suitable dry solvent (e.g., dichloromethane or ethyl acetate) in which the desired product is soluble. The insoluble polymeric material can then be removed by filtration.
2 Optimize Reaction Conditions To prevent polymer formation in future syntheses, consider lowering the reaction temperature and carefully monitoring the reaction to avoid unnecessarily long reaction times.
3 Use a Milder Dehydrating Agent While acetic anhydride is common, other dehydrating agents that operate under milder conditions might be explored to reduce polymerization.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the intramolecular dehydration of 1,1-cyclohexanediacetic acid. This is typically achieved by heating the diacid with a dehydrating agent, most commonly acetic anhydride.[3] The reaction drives off water to form the cyclic anhydride.

Q2: Why is it crucial to use anhydrous conditions during the synthesis and work-up?

This compound, being a cyclic anhydride, is susceptible to hydrolysis. The presence of water will lead to the opening of the anhydride ring, reforming the starting 1,1-cyclohexanediacetic acid.[3] This not only reduces the yield but also complicates purification.

Q3: My 1H NMR spectrum shows the expected peaks for the product, but also a broad peak around 10-12 ppm. What is this impurity?

A broad peak in the 10-12 ppm region is characteristic of a carboxylic acid proton. This indicates the presence of unreacted 1,1-cyclohexanediacetic acid or that your product has undergone some hydrolysis.

Q4: Can I use other dehydrating agents besides acetic anhydride?

Yes, other dehydrating agents can be used for the cyclization of dicarboxylic acids, such as trifluoroacetic anhydride or dicyclohexylcarbodiimide (DCC). However, acetic anhydride is often preferred due to its low cost and efficiency. The choice of dehydrating agent can influence the reaction conditions and the side product profile.[4]

Q5: What is the expected melting point of pure this compound?

The reported melting point for this compound (1,1-Cyclohexanediacetic anhydride) is in the range of 67-70 °C.[1][3] A lower and broader melting point range is indicative of impurities.

Reaction Mechanism: Dehydration of 1,1-Cyclohexanediacetic Acid

diacid 1,1-Cyclohexanediacetic Acid mixed_anhydride Mixed Anhydride Intermediate diacid->mixed_anhydride + Acetic Anhydride product This compound mixed_anhydride->product - Acetic Acid acetic_anhydride Acetic Anhydride acetic_acid Acetic Acid

Caption: Synthesis of the target molecule via a mixed anhydride intermediate.

III. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis via dehydration of 1,1-cyclohexanediacetic acid using acetic anhydride.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Anhydrous diethyl ether (for recrystallization)

  • Anhydrous hexanes (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,1-cyclohexanediacetic acid (1 equivalent).

  • Add acetic anhydride (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction for the dissolution of the starting diacid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or recrystallization.

  • For recrystallization: Dissolve the crude product in a minimal amount of warm, anhydrous diethyl ether. Add anhydrous hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

IV. References

  • The Unseen Backbone: Understanding 1,1-Cyclohexanediacetic Anhydride in Gabapentin Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. (2018). Request PDF. Retrieved January 2, 2026, from [Link]

  • Evaluation of anhydride oligomers within polymer microsphere blends and their impact on bioadhesion and drug delivery in vitro. (1999). PubMed. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Oxaspiro[4.5]decane-1,3-dione. This resource is designed for our valued partners in research, science, and drug development. As a key intermediate in the synthesis of complex molecules, including therapeutics like Atiprimod, understanding the stability and handling of this spirocyclic anhydride is paramount to achieving reproducible and successful experimental outcomes.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry and extensive laboratory experience.

I. Core Concepts: The Chemistry of a Cyclic Anhydride

This compound is a cyclic anhydride. This functional group is characterized by two acyl groups joined by an oxygen atom, forming a ring. The inherent ring strain and the presence of two electrophilic carbonyl carbons make cyclic anhydrides highly reactive, particularly towards nucleophiles.[2] The most common and often problematic reaction is hydrolysis, where water acts as a nucleophile, leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid. This reactivity is the root cause of many of the stability and storage challenges encountered with this compound.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently lower than expected when using this compound. What are the likely causes?

Answer:

Low reaction yields are a frequent issue when working with highly reactive reagents like this compound. The primary culprit is often the premature degradation of the starting material, primarily through hydrolysis. Here’s a systematic approach to troubleshooting this problem:

1. Assess the Purity of Your Starting Material:

  • Problem: The this compound may have already partially hydrolyzed to 1-(carboxymethyl)cyclohexane-1-carboxylic acid due to improper storage or handling.

  • Solution: Before use, verify the purity of the compound. A simple melting point determination can be a quick check; the pure compound has a melting point of 53-57°C.[3][4] Any significant deviation or a broad melting range suggests impurities. For a more definitive assessment, consider running a quick FT-IR or ¹H NMR analysis. In the IR spectrum, the presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peaks would indicate the presence of the diacid.

2. Scrutinize Your Reaction Conditions:

  • Problem: The presence of even trace amounts of water in your reaction mixture can lead to the hydrolysis of the anhydride, consuming your starting material in a non-productive side reaction.

  • Solution:

    • Dry Solvents: Always use freshly dried solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

3. Evaluate Reagent Compatibility:

  • Problem: Your other reagents may contain residual water or be inherently nucleophilic, leading to unwanted side reactions.

  • Solution: Ensure all reaction components are anhydrous. If using amine bases, ensure they are freshly distilled or from a recently opened bottle.

Below is a workflow to diagnose the source of low yields:

G anhydride This compound diacid 1-(carboxymethyl)cyclohexane- 1-carboxylic acid anhydride->diacid Hydrolysis water H2O (Moisture)

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Technical Support Center: Troubleshooting Low Conversion in 2-Oxaspiro[4.5]decane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxaspiro[4.5]decane-1,3-dione reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile spirocyclic anhydride. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a cyclic anhydride that serves as a valuable building block in organic synthesis, particularly for the introduction of a spiro[4.5]decane moiety. Its reactivity is primarily governed by the strained anhydride ring, which is susceptible to nucleophilic attack. This leads to a ring-opening reaction, forming a new amide or ester bond, a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients, such as analogs of gabapentin.[1][2]

However, the unique spirocyclic structure introduces specific challenges that can lead to low conversion rates. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is the yield of my ring-opening amidation reaction with a primary amine unexpectedly low?

Low yields in the amidation of this compound are a common frustration. Several factors, often interconnected, can be at play. Let's break down the most probable causes and their solutions.

Possible Cause 1: Incomplete Reaction

The reaction may not be reaching completion due to suboptimal conditions. The choice of solvent, base, and temperature are critical.

  • Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses to form the amide and a carboxylate. The reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the anhydride carbonyls. The solvent polarity can affect the stability of the transition state, and the base plays a crucial role in deprotonating the amine (if necessary) and neutralizing the carboxylic acid byproduct.

  • Troubleshooting Protocol:

    • Solvent Selection: A patent for the synthesis of a gabapentin impurity demonstrates the use of various solvents such as toluene, 1,4-dioxane, and dimethyl sulfoxide (DMSO).[1] If you are using a non-polar solvent and observing low conversion, consider switching to a more polar aprotic solvent like DMSO to better solvate the transition state.

    • Base Optimization: The choice of base is critical. Inorganic bases like sodium carbonate and potassium carbonate, or an organic base like triethylamine, have been used successfully.[1] The strength of the base should be sufficient to deprotonate the amine without causing unwanted side reactions.

    • Temperature Adjustment: The reaction temperature in documented procedures ranges from 80°C to 100°C.[1] If your reaction is sluggish at a lower temperature, a moderate increase can significantly improve the rate. However, excessive heat can lead to degradation. We recommend a stepwise increase in temperature, monitoring the reaction progress by TLC or LC-MS.

Possible Cause 2: Hydrolysis of the Anhydride

This compound is susceptible to hydrolysis, which converts it back to the corresponding dicarboxylic acid. This side reaction consumes your starting material and reduces the yield of the desired amide.

  • Scientific Rationale: Water acts as a nucleophile and can attack the anhydride in a similar manner to the amine. This reaction is often faster than the desired amidation, especially if there is significant moisture in the reaction setup.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Possible Cause 3: Steric Hindrance

The spirocyclic nature of this compound can present steric challenges, particularly with bulky nucleophiles.

  • Scientific Rationale: The cyclohexane ring fused at the spiro center can sterically hinder the approach of the nucleophile to the carbonyl carbons. This effect will be more pronounced with secondary amines or sterically demanding primary amines.

  • Troubleshooting Protocol:

    • Prolonged Reaction Time: For sterically hindered amines, extending the reaction time may be necessary to achieve acceptable conversion.

    • Increased Temperature: As mentioned previously, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.

    • Use of a Less Hindered Nucleophile (if possible): If the structure of your target molecule allows, consider using a less sterically encumbered amine.

FAQ 2: I am observing a significant amount of a di-acid byproduct. How can I minimize its formation?

The presence of 1,1-cyclohexanediacetic acid as a major byproduct is a clear indication of anhydride hydrolysis.

Troubleshooting Workflow for Minimizing Hydrolysis

start Low Yield & Di-acid Byproduct Observed check_reagents Verify Anhydrous Quality of Solvents and Reagents start->check_reagents dry_glassware Oven-dry or Flame-dry all Glassware check_reagents->dry_glassware inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere re_run Re-run Reaction with Strict Anhydrous Conditions inert_atmosphere->re_run start Start: Reagents in Flask add_solvent Add Anhydrous Solvent start->add_solvent add_amine Add Amine add_solvent->add_amine add_base Add Base add_amine->add_base heat Heat to Reaction Temperature add_base->heat monitor Monitor Reaction Progress heat->monitor workup Workup: Cool, Filter, Concentrate monitor->workup purify Purification workup->purify product Final Product purify->product

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Technical Support Center: Optimization of Reaction Parameters for 2-Oxaspiro[4.5]decane-1,3-dione Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 2-Oxaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction parameters and overcome common experimental hurdles. The protocols and advice provided herein are based on established principles of ring-opening polymerization (ROP) of cyclic anhydrides and analogous spirocyclic monomers.

I. Understanding the Polymerization: A Mechanistic Overview

The polymerization of this compound proceeds via a ring-opening mechanism, typically initiated by a nucleophile or a coordination-insertion catalyst. The driving force for this reaction is the relief of ring strain within the cyclic anhydride monomer.[1][2] The resulting polymer is a polyester with the spirocyclic moiety incorporated into the backbone, which can impart unique thermal and mechanical properties.[3][4][5][6]

Proposed Polymerization Pathway

The following diagram illustrates a generalized coordination-insertion mechanism for the ring-opening polymerization of this compound using a metal-based catalyst.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer 2-Oxaspiro[4.5]decane- 1,3-dione Activated_Monomer Activated Monomer- Catalyst Complex Monomer->Activated_Monomer Coordination Catalyst Metal Catalyst (e.g., Sn(Oct)₂, Zn(OAc)₂) Catalyst->Activated_Monomer Initiator Initiator (e.g., Alcohol, Amine) Initiator->Activated_Monomer Nucleophilic Attack Propagation Propagation: Chain Growth Activated_Monomer->Propagation Ring-Opening Propagation->Propagation Monomer Addition Polymer Polyester with Spirocyclic Backbone Propagation->Polymer Termination/ Quenching

Caption: Generalized coordination-insertion ROP mechanism.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for the ring-opening polymerization of cyclic anhydrides like this compound?

A1: A variety of catalysts can be employed, broadly categorized into two main groups:

  • Metal-based catalysts: These are highly efficient and include complexes of tin, zinc, aluminum, chromium, and gallium.[7][8][9] Stannous octoate (Sn(Oct)₂) is a widely used and commercially available catalyst for the ROP of cyclic esters.

  • Organocatalysts/initiators: These are metal-free alternatives and can include tertiary amines, phosphines, and N-heterocyclic carbenes (NHCs).[10] The choice of catalyst will significantly influence reaction kinetics, control over polymer molecular weight, and polydispersity.

Q2: How do I choose an appropriate initiator for my polymerization?

A2: The initiator plays a crucial role in determining the end-group functionality of your polymer and controlling the number of polymer chains. Common initiators include:

  • Alcohols (e.g., benzyl alcohol, 1-dodecanol): These are frequently used to initiate the polymerization and will result in a hydroxyl-terminated polymer chain.

  • Diols or polyols: Using a difunctional or multifunctional initiator will lead to the growth of two or more polymer chains from a single initiator molecule.[11]

  • Amines: Primary or secondary amines can also act as initiators, resulting in amide end-groups.

The choice of initiator should be guided by the desired polymer architecture and end-group functionality for your specific application.

Q3: What solvents are suitable for this polymerization?

A3: The polymerization can be performed in bulk (neat) or in solution. If a solvent is used, it must be anhydrous and inert to the reaction conditions. Common choices include:

  • Toluene

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

The choice of solvent can affect the solubility of the resulting polymer and the overall reaction kinetics.

Q4: What are typical reaction temperatures and times?

A4: Reaction temperatures typically range from 80°C to 140°C. The optimal temperature will depend on the catalyst system and the desired reaction rate. Higher temperatures generally lead to faster polymerization but may also increase the likelihood of side reactions such as transesterification.[12] Reaction times can vary from a few hours to over 24 hours, depending on the desired monomer conversion and polymer molecular weight.

III. Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound and provides systematic approaches to resolving them.

Problem 1: Low or No Monomer Conversion
Possible Cause Explanation Recommended Solution
Inactive Catalyst The catalyst may have degraded due to exposure to moisture or air. Many ROP catalysts are sensitive to hydrolysis.Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate anhydrous techniques. Consider using a freshly opened bottle or purifying the catalyst before use.
Presence of Impurities Water, acidic, or basic impurities in the monomer, initiator, or solvent can poison the catalyst or terminate the growing polymer chains.Purify the monomer by recrystallization or sublimation. Dry the initiator and solvent using appropriate methods (e.g., distillation over a drying agent). Ensure all glassware is rigorously dried before use.
Insufficient Reaction Temperature The activation energy for the polymerization may not be reached at the current temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the monomer conversion by techniques such as ¹H NMR or FTIR.
Low Catalyst Loading The concentration of the catalyst may be too low to achieve a reasonable reaction rate.Increase the catalyst loading. A typical starting point is a monomer-to-catalyst ratio of 100:1 to 500:1.
Problem 2: Broad Molecular Weight Distribution (PDI > 1.5)
Possible Cause Explanation Recommended Solution
Side Reactions Transesterification (intermolecular or intramolecular) and other side reactions can lead to a loss of control over the polymerization, resulting in a broad PDI.[12] These are more prevalent at high temperatures and long reaction times.Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provides adequate monomer conversion. Consider using a more selective catalyst that minimizes side reactions.
Slow Initiation If the rate of initiation is significantly slower than the rate of propagation, polymer chains will not grow uniformly, leading to a broad PDI.Choose an initiator that reacts quickly with the monomer under the chosen reaction conditions. The combination of catalyst and initiator is crucial for achieving a controlled polymerization.
Impurities As with low conversion, impurities can lead to uncontrolled initiation events from various species, broadening the PDI.Rigorously purify all reagents and dry all glassware as described in Problem 1.
Problem 3: Low Polymer Molecular Weight
Possible Cause Explanation Recommended Solution
High Initiator Concentration The molecular weight of the polymer is inversely proportional to the monomer-to-initiator ratio. A higher concentration of initiator will result in a larger number of shorter polymer chains.Increase the monomer-to-initiator ratio to target a higher molecular weight.
Chain Transfer Reactions Impurities or certain solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which limits the achievable molecular weight.Ensure high purity of all reagents and choose a non-coordinating, inert solvent.
Premature Termination The polymerization may be terminating before high monomer conversion is reached, often due to the presence of quenching impurities.As previously mentioned, meticulous purification and drying of all components are critical.

IV. Experimental Protocols

The following protocols provide a general starting point for the optimization of your polymerization.

General Polymerization Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Dry_Glassware Dry Glassware (Oven/Flame-dry) Add_Monomer Add Monomer & Initiator to Flask Dry_Glassware->Add_Monomer Purify_Reagents Purify Monomer, Initiator, & Solvent Purify_Reagents->Add_Monomer Add_Solvent Add Anhydrous Solvent Add_Monomer->Add_Solvent Add_Catalyst Add Catalyst Solution Add_Solvent->Add_Catalyst Heat Heat to Desired Temperature Add_Catalyst->Heat Stir Stir under Inert Atmosphere Heat->Stir Monitor Monitor Conversion (e.g., NMR, IR) Stir->Monitor Quench Quench Reaction (e.g., with acid) Monitor->Quench Precipitate Precipitate Polymer (e.g., in cold methanol) Quench->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry GPC GPC (Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR DSC_TGA DSC/TGA (Thermal Properties) Dry->DSC_TGA

Caption: A typical workflow for ROP experiments.

Recommended Starting Reaction Parameters

The following table provides a set of starting parameters for the polymerization of this compound. These should be systematically varied to optimize for your specific requirements.

ParameterRecommended Starting RangeRationale
Monomer:Initiator Ratio 50:1 to 200:1Controls the theoretical molecular weight of the polymer.
Monomer:Catalyst Ratio 100:1 to 500:1Affects the rate of polymerization.
Temperature (°C) 100 - 130Balances reaction rate with the risk of side reactions.
Time (hours) 4 - 24Dependent on desired monomer conversion.
Solvent Toluene or BulkToluene is a common inert solvent for ROP.

V. References

  • Royal Society of Chemistry. (2020). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. Retrieved from [Link]

  • MDPI. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand. Polymer Chemistry. Retrieved from [Link]

  • Frontiers. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society. Retrieved from [Link]

  • Treesearch. (2023). Novel sustainable polyester from a bio-based monomer. Treesearch. Retrieved from [Link]

  • Treesearch. (2023). 19. Novel sustainable polyester from a bio-based monomer. Treesearch. Retrieved from [Link]

  • Frontiers. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry. Retrieved from [Link]

  • eScholarship. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship, University of California. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Active Ga-catalysts for the ring opening homo- and copolymerization of cyclic esters, and copolymerization of epoxide and anhydrides. Dalton Transactions. Retrieved from [Link]

  • University of Birmingham. (n.d.). Ring-Opening polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Oxaspiro[4.5]decane-1,3-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of characterizing 2-Oxaspiro[4.5]decane-1,3-dione isomers. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique class of spirocyclic compounds. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge and methodologies to confidently identify and differentiate your target isomers.

The Inherent Challenge: Understanding the Isomerism of this compound

The rigid, three-dimensional structure of spiro compounds, where two rings share a single carbon atom, gives rise to complex stereochemistry.[1][2] For this compound, this can result in various isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers), each potentially exhibiting distinct biological activities. The primary challenge lies in unambiguously determining the exact isomeric form you have synthesized or isolated.

This guide will walk you through the most common hurdles encountered during the characterization process and provide troubleshooting strategies for various analytical techniques.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting and Interpretation

NMR spectroscopy is a cornerstone for structural elucidation, yet the spectra of spirocyclic compounds can be deceptively complex due to their conformational rigidity and the potential for overlapping signals.[3][4]

Frequently Asked Questions (FAQs)

Question 1: My 1H NMR spectrum of this compound shows broad, poorly resolved signals. What could be the cause and how can I improve the resolution?

Answer:

Broad signals in the 1H NMR spectrum of your compound can stem from several factors related to its dynamic nature in solution.

  • Causality: The cyclohexane ring in the spiro system can undergo chair-chair interconversion. If this process is occurring at a rate comparable to the NMR timescale at room temperature, it can lead to signal broadening. Additionally, the presence of multiple conformers in equilibrium can also contribute to this phenomenon.[3][5]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most effective way to address this issue.

      • Cooling the sample: By lowering the temperature, you can slow down the conformational exchange, potentially "freezing out" individual conformers. This should result in sharper, well-resolved signals for the major conformer.

      • Heating the sample: Conversely, increasing the temperature can accelerate the conformational exchange, leading to a coalescence of the broad signals into a single, sharp, time-averaged signal.

    • Solvent Effects: The choice of solvent can influence the conformational equilibrium. Try acquiring spectra in a range of solvents with different polarities (e.g., CDCl3, DMSO-d6, Acetone-d6) to see if you can favor one conformer and improve spectral resolution.

    • Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening. An elemental analysis or ICP-MS can be used to check for metal contaminants.

Question 2: I am struggling to assign the diastereotopic protons of the methylene groups in the cyclohexane and lactone rings. How can I definitively assign these signals?

Answer:

The spiro center often induces magnetic inequivalence in the adjacent methylene protons, leading to complex splitting patterns.

  • Causality: The fixed spatial arrangement of the rings means that the two protons on a given methylene carbon experience different magnetic environments. This diastereotopicity results in each proton having a distinct chemical shift and coupling to its geminal partner and vicinal protons, often leading to complex multiplets.

  • Troubleshooting & Analysis Workflow: A combination of 2D NMR experiments is crucial for unambiguous assignment.

    G cluster_0 NMR Analysis Workflow for Diastereotopic Protons A Acquire 1D 1H NMR B Acquire 2D COSY A->B Identify spin systems C Acquire 2D HSQC/HMQC B->C Correlate protons to directly attached carbons F Definitive Assignment B->F D Acquire 2D HMBC C->D Identify long-range H-C correlations (2-3 bonds) C->F E Acquire 2D NOESY/ROESY D->E Probe through-space proximities D->F E->F

    Caption: Workflow for NMR signal assignment.

    • Step 1: COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through 2-3 bonds). This helps to trace the connectivity within the cyclohexane and lactone rings.

    • Step 2: HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon it is directly attached to. This is essential for assigning the carbon spectrum and confirming the proton assignments.

    • Step 3: HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro center and the carbonyl carbons.

    • Step 4: NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining the relative stereochemistry. They show correlations between protons that are close in space, regardless of their bonding connectivity. For example, a NOE between a proton on the cyclohexane ring and a proton on the lactone ring can define their relative orientation.[6]

Question 3: How can I use NMR to differentiate between diastereomers of this compound?

Answer:

Diastereomers are distinct chemical compounds with different physical properties, and this difference is reflected in their NMR spectra.

  • Key Differentiating Features in NMR:

    • Chemical Shifts: The chemical shifts of corresponding protons and carbons in diastereomers will be different. The magnitude of this difference can vary from subtle to significant depending on the proximity of the stereocenters.

    • Coupling Constants (3JHH): The through-bond coupling between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Diastereomers will have different dihedral angles, leading to different coupling constants. Measuring these values can provide valuable information about the relative stereochemistry.

    • NOE/ROE Effects: As mentioned previously, NOESY/ROESY experiments are powerful tools for differentiating diastereomers by revealing different through-space interactions.[6]

Parameter Expected Observation for Diastereomers
1H & 13C Chemical Shifts Different values for corresponding nuclei.
3JHH Coupling Constants Different values due to different dihedral angles.
NOE/ROE Correlations Different cross-peaks, indicating different spatial proximities.

Section 2: Mass Spectrometry (MS) - Beyond Molecular Weight

While mass spectrometry is excellent for determining the molecular weight and elemental composition, differentiating isomers can be challenging as they often have the same mass.[7]

Frequently Asked Questions (FAQs)

Question 4: My constitutional isomers of this compound give identical mass spectra. How can I use MS to distinguish them?

Answer:

While electron ionization (EI) and electrospray ionization (ESI) might produce similar spectra for isomers, tandem mass spectrometry (MS/MS) can often reveal structural differences.

  • Causality: Constitutional isomers have different connectivity, which can lead to different fragmentation pathways upon collision-induced dissociation (CID).

  • Troubleshooting Protocol:

    • Optimize Ionization: Use a soft ionization technique like ESI or chemical ionization (CI) to generate abundant parent ions with minimal in-source fragmentation.

    • Perform Tandem MS (MS/MS): Isolate the parent ion of your isomers and subject them to CID.

    • Analyze Fragmentation Patterns: Carefully compare the fragmentation patterns of the different isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragment ions. These differences can be correlated back to the specific structural features of each isomer.[8][9]

Question 5: Can I differentiate between stereoisomers (enantiomers or diastereomers) using mass spectrometry?

Answer:

Differentiating stereoisomers with MS is more complex than for constitutional isomers because they have the same connectivity and often similar fragmentation patterns.

  • Diastereomers: In some cases, diastereomers can be distinguished by MS/MS due to subtle differences in their fragmentation energetics. However, this is not always reliable.

  • Enantiomers: Enantiomers have identical mass spectra and fragmentation patterns under normal MS conditions. To differentiate them, you must introduce another chiral entity into the system.

    • Chiral Derivatization: React your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and analyzed by LC-MS, and may even show different fragmentation patterns in MS/MS.

    • Host-Guest Complexation: Form non-covalent complexes with a chiral host molecule in the gas phase. The stability of the diastereomeric complexes may differ, leading to different MS or MS/MS signals.

Section 3: Chiral Chromatography - The Gold Standard for Enantiomer Resolution

For the separation and quantification of enantiomers, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used and reliable technique.[10][11][]

Frequently Asked Questions (FAQs)

Question 6: I am having difficulty separating the enantiomers of my this compound derivative on a chiral HPLC column. What are the key parameters to optimize?

Answer:

Successful chiral separation depends on finding the right combination of a chiral stationary phase (CSP) and a mobile phase that promotes differential interaction with the enantiomers.

  • Causality: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.

  • Method Development Workflow:

    G cluster_1 Chiral HPLC Method Development A Select a Chiral Stationary Phase (CSP) B Choose Mobile Phase Mode (Normal, Reversed, Polar Organic) A->B Based on analyte solubility & CSP type C Screen Different Mobile Phase Compositions B->C Vary solvent ratios D Optimize Flow Rate and Temperature C->D Improve resolution & peak shape E Fine-tune with Additives (if necessary) D->E e.g., acids, bases F Method Validation E->F

    Caption: Workflow for chiral HPLC method development.

    • Step 1: Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[13][14][15] It is highly recommended to screen a few different types of CSPs.

    • Step 2: Mobile Phase Optimization:

      • Normal Phase: Typically uses mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents is the primary parameter to adjust.

      • Reversed Phase: Uses mixtures of water (often with a buffer) and an organic modifier like acetonitrile or methanol.

    • Step 3: Temperature: Column temperature can have a significant impact on enantioselectivity. Lower temperatures often improve resolution, but can also increase backpressure and analysis time. It is worthwhile to screen temperatures between 10°C and 40°C.

    • Step 4: Additives: In some cases, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

Parameter Troubleshooting Action Rationale
Poor or no separation Screen different CSPs (e.g., amylose vs. cellulose based).Different chiral recognition mechanisms.
Vary the alcohol modifier in normal phase (e.g., ethanol vs. isopropanol).Changes the interaction with the CSP.
Poor peak shape Add a mobile phase additive (e.g., 0.1% TFA or DEA).Suppresses unwanted interactions with the silica support.
Ensure the sample is fully dissolved in the mobile phase.Prevents on-column precipitation.
Long retention times Increase the percentage of the stronger solvent in the mobile phase.Reduces retention.

Section 4: X-ray Crystallography - The Definitive Answer

When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the ultimate technique, provided a suitable crystal can be grown.[11]

Frequently Asked Questions (FAQs)

Question 7: I am unable to grow single crystals of my this compound isomer suitable for X-ray diffraction. What can I do?

Answer:

Growing high-quality single crystals is often a matter of patience and screening various conditions.

  • Troubleshooting Crystallization:

    • Purity is Paramount: Ensure your sample is of the highest possible purity (>99%). Impurities can inhibit crystal growth.

    • Screen a Wide Range of Solvents: Try a variety of solvents with different polarities and boiling points.

    • Common Crystallization Techniques:

      • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a poor solvent (in which your compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.

      • Cooling: Slowly cool a saturated solution of your compound.

    • Consider Co-crystallization: If your compound is reluctant to crystallize on its own, try co-crystallizing it with another molecule that forms strong intermolecular interactions (e.g., through hydrogen bonding).

References

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics (RSC Publishing).
  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry (ACS Publications).
  • The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). DOI:10.1039/P29730000337.
  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. NIH.
  • This compound 6051-25-8 wiki. Guidechem.
  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
  • Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Vedantu.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Spiro compound. Wikipedia.
  • 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate.
  • New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. MDPI.
  • Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. PubMed.
  • Chiral Analysis & Separation. BOC Sciences.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Spirolones A–E, five spiroketals from a productive saline soil derived Penicillium raistrickii. PMC - NIH.
  • Stereochemistry of the spiro products. ResearchGate.
  • The isomer and racemic forms of the spiro compounds via stick diagrams and spatial views. ResearchGate.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound | 6051-25-8. Sigma-Aldrich.
  • Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. ResearchGate.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.

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Technical Support Center: Scale-Up Considerations for the Synthesis of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Oxaspiro[4.5]decane-1,3-dione. This resource is tailored for researchers, chemists, and process development professionals who are navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Our goal is to provide actionable insights and troubleshooting strategies grounded in established chemical principles and practical experience.

I. Introduction to the Synthesis

This compound is a valuable spirocyclic anhydride, often synthesized via the dehydration of cyclohexane-1,1-dicarboxylic acid. While the reaction appears straightforward on a small scale, scaling up introduces challenges related to heat and mass transfer, reagent stoichiometry, impurity profiles, and product isolation. This guide will address these critical aspects in a practical, question-and-answer format.

The fundamental reaction is the intramolecular cyclization of cyclohexane-1,1-dicarboxylic acid to form the target anhydride, typically facilitated by a dehydrating agent.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially viable method is the dehydration of cyclohexane-1,1-dicarboxylic acid using a dehydrating agent like acetic anhydride or by thermal means.[1][2] Acetic anhydride is often preferred due to its effectiveness and relatively low cost. The reaction involves heating the dicarboxylic acid with an excess of acetic anhydride, which acts as both a dehydrating agent and a solvent.

Key Considerations for Scale-Up:

  • Reagent Purity: Ensure the starting cyclohexane-1,1-dicarboxylic acid is of high purity to avoid side reactions.

  • Stoichiometry of Dehydrating Agent: While a molar equivalent of acetic anhydride is theoretically sufficient, a slight excess is often used in practice to drive the reaction to completion. However, a large excess can complicate downstream processing.

  • Temperature Control: Precise temperature control is crucial. Overheating can lead to decomposition and the formation of colored impurities.

Troubleshooting Guide: Low Yield

Problem: My reaction yield is consistently low, even with complete consumption of the starting material.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Dehydration Increase the reaction temperature slightly or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to track the disappearance of the carboxylic acid O-H stretch).
Product Hydrolysis during Workup Ensure all workup steps are conducted under anhydrous or near-anhydrous conditions until the product is isolated.[3] The anhydride is susceptible to hydrolysis back to the dicarboxylic acid.
Side Reactions The formation of polymeric anhydrides or other byproducts can occur, especially at elevated temperatures. Consider using a milder dehydrating agent or optimizing the reaction temperature.
Mechanical Losses During filtration and transfer, significant product loss can occur, especially with crystalline products. Ensure efficient transfer techniques and thorough washing of the filter cake with a suitable, non-reactive solvent.
FAQ 2: How do I effectively remove the dehydrating agent and byproducts during workup?

Removing excess dehydrating agent (e.g., acetic anhydride) and the resulting acetic acid is a critical step for obtaining a pure product.

Recommended Workup Protocol:

  • Distillation: A significant portion of the acetic anhydride and acetic acid can be removed by distillation, often under reduced pressure to minimize thermal stress on the product.

  • Trituration/Recrystallization: The crude product can be triturated with a non-polar solvent in which the anhydride has low solubility, but the impurities are soluble. Alternatively, recrystallization from a suitable solvent system can be highly effective.

Troubleshooting Guide: Product Purity Issues

Problem: My final product is discolored or contains significant impurities.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Thermal Decomposition Avoid excessive heating during the reaction and workup. Use vacuum distillation where possible to lower boiling points.
Residual Starting Material Ensure the reaction goes to completion. If necessary, increase the amount of dehydrating agent or the reaction time.
Trapped Solvents Dry the final product thoroughly under vacuum. The melting point of the product can be a good indicator of purity.[4]
Formation of Mixed Anhydrides If using a dehydrating agent like acetic anhydride, the formation of a mixed anhydride is a possibility, though it is often an intermediate. Ensure sufficient reaction time for the intramolecular cyclization to dominate.

III. Experimental Protocols and Workflows

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a representative lab-scale synthesis that can be adapted for scale-up.

Materials:

  • Cyclohexane-1,1-dicarboxylic acid

  • Acetic Anhydride

  • Toluene (or another suitable solvent for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane-1,1-dicarboxylic acid (1.0 equivalent) and acetic anhydride (1.5 - 2.0 equivalents).

  • Heat the mixture to reflux (typically around 120-140 °C) and maintain for 2-4 hours. Monitor the reaction for the dissolution of the starting material and the cessation of acetic acid evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the formed acetic acid by vacuum distillation.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Charge Cyclohexane-1,1-dicarboxylic acid and Acetic Anhydride react Heat to Reflux (120-140 °C, 2-4 h) start->react cool Cool to Room Temperature react->cool distill Vacuum Distillation (Remove Acetic Anhydride/Acid) cool->distill recrystallize Recrystallization (e.g., Toluene) distill->recrystallize filter Filtration and Washing recrystallize->filter dry Vacuum Drying filter->dry product Pure this compound dry->product

Caption: Workflow for the synthesis and purification of this compound.

IV. Scale-Up Considerations

Transitioning from the lab to a pilot or production scale requires careful consideration of several factors:

Heat Management

The dehydration reaction is endothermic, but poor heat management can lead to localized overheating, causing decomposition.

  • Reactor Choice: Jacketed glass or stainless steel reactors are preferred for their excellent heat transfer capabilities.

  • Heating Profile: A gradual heating ramp is recommended to ensure uniform temperature distribution throughout the reaction mass.

Mass Transfer

Efficient mixing is crucial to ensure homogeneity and prevent localized high concentrations of reactants.

  • Agitation: The type and speed of the agitator should be chosen to provide good top-to-bottom turnover of the reaction mixture, especially if the starting material has limited solubility initially.

Safety Considerations
  • Acetic Anhydride: This reagent is corrosive and lachrymatory. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: Although not a high-pressure reaction, the system should be adequately vented to handle any potential off-gassing.

Process Analytical Technology (PAT)

For larger-scale synthesis, implementing in-situ monitoring can provide real-time data on reaction progress.

  • FTIR Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid carbonyl stretch and the appearance of the anhydride carbonyl stretches.

V. References

  • ResearchGate. (2025). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Atiprimod. Retrieved from [Link]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3709934A - Method of making carboxylic acid anhydrides. Retrieved from

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • Wiley Online Library. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • YouTube. (2023). Preparations and Reactions of Acid Anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). 90 questions with answers in ANHYDRIDES | Science topic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of dicarboxylic acids into the corresponding anhydrides.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

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identifying and minimizing impurities in 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxaspiro[4.5]decane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this valuable spirocyclic building block. Our goal is to provide practical, experience-driven solutions to help you identify and minimize impurities, ensuring the integrity of your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the synthesis and common impurities of this compound.

Q1: What is the most common laboratory-scale synthesis route for this compound?

The most direct and widely employed synthesis is the cyclodehydration of 1-(carboxymethyl)cyclohexane-1-carboxylic acid. This reaction typically utilizes a strong dehydrating agent, such as acetic anhydride or acetyl chloride, often with gentle heating. The mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the neighboring carboxylic acid to form the five-membered anhydride ring and release a molecule of acetic acid (or HCl).

  • Causality: The choice of a dehydrating agent is critical. Acetic anhydride is often preferred because the byproduct, acetic acid, is relatively volatile and easily removed. The reaction is an equilibrium process, and removal of the byproduct or using an excess of the dehydrating agent drives the reaction toward the desired product.

Q2: What are the primary impurities I should anticipate in my crude this compound?

You can typically expect to encounter three main types of impurities:

  • Unreacted Starting Material: 1-(carboxymethyl)cyclohexane-1-carboxylic acid. This is the most common impurity, arising from incomplete reaction.

  • Hydrolysis Product: The anhydride is susceptible to hydrolysis, especially in the presence of ambient moisture or during aqueous work-ups. This process cleaves the anhydride ring, reverting the molecule back to the starting diacid, 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

  • Reagent-Derived Impurities: Residual acetic acid (if using acetic anhydride) or other byproducts from the dehydrating agent.

Q3: My product's melting point is 55-57°C, but my batch is showing a much lower and broader range. Why?

A depressed and broad melting point range is a classic indicator of impurity.[1] The most likely culprit is the presence of the starting diacid, 1-(carboxymethyl)cyclohexane-1-carboxylic acid. Even small amounts of this impurity can significantly disrupt the crystal lattice of the pure anhydride, leading to the observed melting point depression.

Section 2: Troubleshooting Guide - Impurity Identification

Accurate identification is the first step toward effective minimization. This section provides guidance on using common analytical techniques to diagnose purity issues.

Q4: How can I use ¹H NMR spectroscopy to quickly check for the presence of the diacid impurity?

¹H NMR is a powerful and rapid tool for this purpose. The key is to look for the carboxylic acid proton signals from the diacid impurity.

  • Diagnostic Signal: The two carboxylic acid protons (-COOH) of 1-(carboxymethyl)cyclohexane-1-carboxylic acid typically appear as a very broad singlet far downfield, usually between 10-12 ppm. This signal is often exchangeable with D₂O.

  • Expert Insight: The anhydride product, this compound, will not have any signals in this region. The presence of a peak in the 10-12 ppm range is a definitive sign of diacid contamination. The integration of this peak relative to the product's methylene protons can provide a rough estimate of the impurity level.

Q5: What is the most robust method for quantifying the purity of my this compound sample?

For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. It provides excellent separation of the non-polar anhydride from the highly polar diacid impurity.

  • Why HPLC? The significant difference in polarity between the anhydride product and the diacid starting material allows for baseline separation on a reverse-phase column (e.g., C18). This enables precise quantification of each component.

  • Self-Validation: A well-developed HPLC method should show a sharp, symmetrical peak for the main component and clear separation from any impurity peaks. Spiking a sample of your product with a small amount of the starting diacid should result in an increased area for the corresponding impurity peak, confirming its identity.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleInformation GainedProsCons
Melting Point Measures the temperature range over which a solid melts.Qualitative assessment of purity.Fast, inexpensive, requires minimal sample.Not quantitative, susceptible to user error.
¹H NMR Nuclear magnetic resonance of hydrogen atoms.Structural confirmation, identification of proton-bearing impurities.Fast, provides structural information, semi-quantitative.Can be insensitive to low-level impurities, requires deuterated solvent.
HPLC-UV Chromatographic separation based on polarity.Quantitative purity, detection of UV-active impurities.Highly accurate and reproducible, quantitative.Requires method development, more time-consuming than NMR.
LC-MS HPLC coupled with a mass spectrometer.Quantitative purity plus molecular weight of impurities.Provides molecular weight confirmation for unknown peaks.Higher cost and complexity.

Section 3: Troubleshooting Guide - Impurity Minimization & Purification

This section focuses on proactive strategies during synthesis and effective post-synthesis purification protocols.

Q6: I consistently find unreacted diacid in my product. How can I drive the synthesis to completion?

This is a common issue related to reaction conditions. The cyclodehydration is an equilibrium-driven process.

  • Ensure Anhydrous Conditions: Water is the enemy of this reaction. Use oven-dried glassware and anhydrous solvents. The dehydrating agent itself (e.g., acetic anhydride) must be of high quality and free from significant amounts of acetic acid/water. Moisture will consume the dehydrating agent and promote hydrolysis of the product.[2]

  • Optimize Reagent Stoichiometry: Use a sufficient excess of the dehydrating agent (e.g., 2-3 equivalents of acetic anhydride) to act as both a reagent and a solvent, driving the equilibrium towards the product.

  • Reaction Time and Temperature: Gently heating the reaction (e.g., 50-60 °C) can increase the rate of cyclization. Monitor the reaction by TLC or a rapid analytical method (like ¹H NMR on a small aliquot) to determine the point of maximum conversion.

Q7: My pure product degrades over time, showing the diacid impurity upon re-analysis. How can I improve its stability?

This is a classic case of hydrolysis due to improper storage. Anhydrides are electrophilic and react with nucleophiles, with water being the most common one in a lab environment.

  • Storage Protocol: Store the purified this compound in a tightly sealed container inside a desiccator containing a fresh drying agent (e.g., Drierite or phosphorus pentoxide). For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q8: What is the most effective laboratory-scale method for purifying the crude product?

Recrystallization is often the most efficient and scalable method for removing the polar diacid impurity.

  • Principle: The goal is to find a solvent system in which the anhydride product is soluble at high temperatures but sparingly soluble at low temperatures, while the diacid impurity remains either insoluble or highly soluble at all temperatures.

  • Solvent Selection: A non-polar solvent or a mixture is often a good starting point. For example, a mixture of ethyl acetate and hexanes or toluene could be effective. The anhydride is significantly less polar than the diacid, so it will be more soluble in less polar solvents. The diacid, with its two carboxylic acid groups, will have very low solubility in such solvents and may be filtered off hot, or it will remain in the cold mother liquor.

Section 4: Protocols & Workflows

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of this compound.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

  • Expected Elution: The more polar diacid will elute early, while the less polar anhydride product will have a longer retention time.

Protocol 2: Recrystallization for Purification
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (e.g., toluene). Add just enough solvent to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities (like the diacid) are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has started, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Confirm purity using the HPLC method and melting point analysis.

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Analysis cluster_purification Purification Stage A 1-(Carboxymethyl)cyclohexane- 1-carboxylic Acid + Acetic Anhydride B Cyclodehydration Reaction (Heat, Anhydrous Conditions) A->B C Removal of Volatiles (Vacuum) B->C D Crude Product C->D E Purity Analysis (HPLC, NMR, MP) D->E F Recrystallization or Column Chromatography E->F Impure? G Pure Crystalline Product E->G Pure? F->G H Final QC Analysis G->H

Caption: Workflow from synthesis to quality control.

Diagram 2: Impurity Formation Logic

G A Root Cause: Presence of Water B Mechanism: H₂O acts as a nucleophile A->B enables D Resulting Impurity: 1-(Carboxymethyl)cyclohexane- 1-carboxylic Acid B->D leads to (Hydrolysis) C Process Stage C->A During Synthesis or Work-up E Observable Effect D->E causes F Low / Broad Melting Point E->F G Extra Peaks in HPLC/NMR E->G

Caption: Causal chain from moisture to observed impurity effects.

References

  • Wikipedia. (n.d.). Atiprimod. (Provides an example of a related spirocyclic anhydride synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Synthesis of anhydrides. Retrieved from [Link]

  • 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. (2019). Organic Syntheses, 96, 293-306. (Illustrates rigorous anhydrous techniques applicable to moisture-sensitive reagents). Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Oxaspiro[4.5]decane-1,3-dione and Other Spiro-Lactones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Oxaspiro[4.5]decane-1,3-dione against other prominent spiro-lactones, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining their synthesis, physicochemical properties, and biological activities through supporting experimental data, we aim to illuminate the therapeutic potential and structural nuances of this fascinating class of compounds.

Introduction: The Spiro-Lactone Scaffold in Medicinal Chemistry

Spiro-lactones are a class of heterocyclic compounds characterized by a lactone ring linked to another carbocyclic or heterocyclic ring system through a single common atom, the spiro carbon. This unique three-dimensional and conformationally rigid structure has garnered significant attention in medicinal chemistry. The spirocyclic core serves as a versatile scaffold, enabling the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. This structural feature is found in numerous natural products and has been exploited in the design of synthetic bioactive molecules, including approved drugs like Spironolactone.[1][2] The diverse biological activities exhibited by spiro-lactones, ranging from anti-inflammatory and anticancer to diuretic and anticonvulsant effects, underscore their importance as privileged structures in drug discovery.[3][4][5]

This guide will focus on this compound, a representative member of the simpler, non-steroidal spiro-lactone family. We will compare its characteristics with more complex and well-studied spiro-lactones, such as the steroidal drug Spironolactone and various synthetic analogues, to provide a comprehensive overview of their structure-activity relationships and therapeutic potential.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare this compound with Spironolactone, a widely used potassium-sparing diuretic.

PropertyThis compoundSpironolactone
CAS Number 6051-25-8[6][7]52-01-7
Molecular Formula C₉H₁₂O₃[6][8]C₂₄H₃₂O₄S
Molecular Weight 168.19 g/mol [8]416.57 g/mol
Structure A simple spirocyclic dione lactoneA complex steroidal γ-lactone
Melting Point 55-57 °C207-208 °C (decomposes)
Topological Polar Surface Area 43.4 Ų[6]72.8 Ų
Lipophilicity (XLogP3-AA) 1.5[6]3.4

Analysis: The data clearly distinguishes the two molecules. This compound is a smaller, less complex molecule with a lower melting point and lower lipophilicity compared to Spironolactone. These differences suggest distinct pharmacokinetic profiles. The higher lipophilicity of Spironolactone, for instance, is consistent with its poor aqueous solubility, which can impact its absorption and bioavailability.[9] The simpler structure of this compound may offer advantages in terms of synthetic accessibility and the potential for chemical modification to optimize its properties.

Synthesis Methodologies: Constructing the Spirocyclic Core

The synthetic route to a spiro-lactone is critical, influencing yield, stereoselectivity, and the feasibility of generating diverse analogues.

General Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible route can be extrapolated from general methods for creating spiro-γ-lactones. A common approach involves the reaction of a cyclic ketone with a reagent that can introduce the necessary three-carbon unit to form the lactone ring.

Cyclohexanone Cyclohexanone Intermediate Hydroxy Ester Intermediate Cyclohexanone->Intermediate 1. Reformatsky Reaction Reagent Reformatsky Reagent (e.g., Ethyl bromoacetate + Zn) Product This compound (after cyclization) Intermediate->Product 2. Acid-catalyzed lactonization

Caption: Plausible synthesis pathway for a spiro-γ-lactone.

Industrial Synthesis of Spironolactone

The synthesis of Spironolactone is well-established and several routes have been developed. A key industrial method starts from dehydroepiandrosterone (DHEA).[1][2]

DHEA Dehydroepiandrosterone (21) Step1 Homopropargyl alcohol (29) DHEA->Step1 Reaction with propargyl magnesium bromide Step2 γ-Lactone intermediate Step1->Step2 Borylation followed by m-CPBA oxidation Step3 Unsaturated lactone Step2->Step3 Acid-catalyzed cyclization Step4 Extended conjugation (20) Step3->Step4 Oxidation (e.g., Oppenauer, then chloranil) Spironolactone Spironolactone Step4->Spironolactone Conjugate addition of thioacetic acid

Caption: Key steps in an industrial synthesis of Spironolactone.[1]

Causality in Synthesis: The choice of synthetic route for Spironolactone is driven by the need for stereochemical control at multiple chiral centers within the steroid backbone and the efficient construction of the γ-lactone ring at the C-17 position.[10][11] The multi-step synthesis highlights the complexity of working with steroidal scaffolds compared to simpler structures like this compound.

Comparative Biological Activity and Performance

The structural differences between spiro-lactones translate into a wide spectrum of biological activities.

Compound/ClassPrimary Biological Target(s)Key Biological Activities
This compound Prolyl hydroxylase domains (potential)[12]Antilead activity, weak cytotoxicity, weak antifungal activity.[8][13]
Spironolactone Mineralocorticoid receptor (antagonist), Androgen receptor (antagonist)Diuretic, anti-hypertensive, anti-androgenic.[2]
Spironolactone Derivatives 17β-hydroxysteroid dehydrogenases (inhibitors)[14]Potential treatment for hormone-dependent cancers.[14]
Spiro-β-lactones Proteasome (inhibitors)[15][16]Potent anticancer activity through covalent modification of the N-terminal threonine residue of the proteasome.[15][17]
Sesquiterpene Spiro-lactones Various cellular targetsPotent cytotoxicity against multiple cancer cell lines.[18]

Expert Insights: The data reveals a clear structure-activity relationship. The complex steroidal backbone of Spironolactone is key to its high-affinity binding to steroid hormone receptors. In contrast, the potent activity of spiro-β-lactones against the proteasome is attributed to the high reactivity of the strained four-membered lactone ring, which acts as an acylating agent.[15] this compound, with its simpler and less reactive spiro-γ-lactone structure, displays weaker, less specific activities in initial screenings.[13] However, the discovery of spiro[4.5]decanone scaffolds as inhibitors of prolyl hydroxylase domains (PHDs) suggests that this core structure could be a valuable starting point for developing inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, which are targets for treating anemia and ischemia.[12]

Experimental Protocols for Performance Evaluation

To objectively compare the biological performance of spiro-lactones, standardized in vitro assays are essential. Below are protocols for cytotoxicity and enzyme inhibition, which serve as self-validating systems for initial compound screening.

Protocol: In Vitro Cytotoxicity (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a common indicator of cytotoxicity.

cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay Seed 1. Seed cells in a 96-well plate (e.g., 10,000 cells/well) Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add spiro-lactone compounds (serial dilutions) and controls Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 24-72h) Treat->Incubate2 Transfer 5. Transfer supernatant to a new assay plate Incubate2->Transfer Reagent 6. Add LDH assay reagent (e.g., CytoTox-ONE™) Transfer->Reagent Incubate3 7. Incubate for 10 min at RT Reagent->Incubate3 Read 8. Measure fluorescence (Ex/Em = 560/590 nm) Incubate3->Read

Caption: Workflow for an LDH-based cytotoxicity assay.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., H460 or SF268) in a 96-well clear-bottom plate at a density of 10,000 cells per well in 100 µL of complete culture medium.[20]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the test spiro-lactones in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for:

    • Negative Control: Vehicle (e.g., DMSO) treated cells.

    • Positive Control: Cells treated with a lysis solution to achieve maximum LDH release.

    • Background Control: Medium without cells.

  • Incubation: Incubate the plate for an appropriate exposure time (typically 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and LDH assay reagents to room temperature.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.

    • Add 50 µL of the LDH reagent to each well of the new plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of stop solution.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive and negative controls. Plot the results to determine the IC₅₀ value for each compound.

Protocol: Enzyme Inhibition Assay (e.g., for 17β-HSD)

This protocol outlines a general method for measuring the inhibition of a dehydrogenase enzyme.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), the enzyme (e.g., purified recombinant 17β-HSD type II), the substrate (e.g., Estradiol), and the cofactor (e.g., NAD⁺).

  • Inhibitor Preparation: Prepare serial dilutions of the test spiro-lactone inhibitors (e.g., Spironolactone derivatives) in the reaction buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add in the following order:

    • Reaction buffer.

    • Test inhibitor or vehicle control.

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate and cofactor solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time (15-30 minutes), which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.[14]

Pharmacokinetic Considerations: From Bench to Bedside

The therapeutic success of a spiro-lactone is heavily dependent on its pharmacokinetic profile.

  • Lipophilicity and Distribution: Lactones are often highly lipophilic, leading to large volumes of distribution and potential accumulation in fatty tissues.[21] This property can be leveraged for sustained release but may also lead to off-target effects. The pharmacokinetic behavior of styryl lactones, for example, has been directly correlated with their lipophilicity and plasma protein binding.[22][23]

  • Lactone Ring Stability: A critical pharmacokinetic feature is the pH-dependent equilibrium between the active, neutral lactone form and the inactive, open-ring hydroxy carboxylate form.[24] The lactone form is generally more cell-permeable and considered the active species. Hydrolysis of the lactone ring in plasma can significantly reduce the efficacy of the drug, as demonstrated in studies with camptothecin.[24]

  • Metabolism and Efflux: Spiro-lactones, like many xenobiotics, are subject to extensive Phase I (e.g., CYP450 oxidation) and Phase II (e.g., glucuronidation) metabolism.[25] Furthermore, they can be substrates for efflux transporters like P-glycoprotein, which can limit their oral absorption and penetration into target tissues like the brain.[25]

For this compound, its moderate lipophilicity (XLogP3 ~1.5) suggests it may have a more favorable balance between solubility and permeability compared to highly lipophilic compounds, though this requires experimental verification. Its simpler structure may also result in a less complex metabolic profile than steroidal lactones like Spironolactone.

Conclusion and Future Perspectives

The comparative analysis reveals that while complex steroidal spiro-lactones like Spironolactone have well-defined roles as modulators of nuclear hormone receptors, the broader spiro-lactone class holds immense untapped potential. The high reactivity of spiro-β-lactones makes them potent enzyme inhibitors, whereas the simpler, more synthetically accessible scaffold of This compound presents a promising starting point for fragment-based drug design.

Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives based on the 2-Oxaspiro[4.5]decane scaffold to probe structure-activity relationships, particularly for targets like prolyl hydroxylase domains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms for novel spiro-lactones that exhibit interesting biological activity in screening assays.

  • Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies early in the development process to identify and optimize compounds with drug-like properties.

By leveraging the unique structural and chemical properties of the spiro-lactone core, researchers can continue to develop novel therapeutics for a wide range of diseases.

References

  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983. Retrieved from [Link]

  • Larik, F., Saeed, A., Channar, P. A., et al. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. Steroids, 118, 54-68. Retrieved from [Link]

  • Lončar, D. M., Milosеvic, P. N., et al. (2017). Chromatographic lipophilicity and pharmacokinetic behavior of some newly synthesized styryl lactone stereoisomers. Acta Periodica Technologica, 48, 197-209. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Poirier, D., et al. (1999). Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities. Bioorganic & Medicinal Chemistry, 7(11), 2531-2540. Retrieved from [Link]

  • Ruel, O., & Poirier, D. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 17, 1846–1912. Retrieved from [Link]

  • Scott, K. G., et al. (2011). Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships. Journal of Natural Products, 74(5), 1233–1240. Retrieved from [Link]

  • Sommart, U., Rukachaisirikul, V., Saithong, S., et al. (2022). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research, 36(19), 5035-5042. Retrieved from [Link]

  • Stasiak, M., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(14), 4209. Retrieved from [Link]

  • Stremple, P., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-13. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Critical Reviews in Food Science and Nutrition, 61(14), 2346-2364. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Validation of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further investigation is built. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential. For complex, non-planar molecules such as 2-Oxaspiro[4.5]decane-1,3-dione (C₉H₁₂O₃), a spirocyclic lactone, reliance on spectroscopic data alone can introduce ambiguity. This guide provides an in-depth comparison of analytical techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for structural validation.

The Challenge of Spirocyclic Systems

Spiro compounds, characterized by two rings connected through a single common atom, possess a rigid and unique three-dimensional architecture.[1] This conformational rigidity is often desirable in medicinal chemistry, but it presents a challenge for structural elucidation. While techniques like Nuclear Magnetic Resonance (NMR) can confirm the connectivity of atoms, they may not definitively resolve the absolute stereochemistry at the spirocenter without complex, specialized experiments. It is in this context that the atomic-level resolution provided by X-ray crystallography becomes indispensable.[2][3]

The Gold Standard: A Self-Validating Workflow for SCXRD

Single-crystal X-ray diffraction is the most robust method for precisely depicting the three-dimensional structure of molecules at high resolution.[4] Unlike spectroscopic methods that interpret responses to energy inputs, SCXRD directly maps the electron density within a crystal, providing a visual and quantifiable representation of the atomic arrangement. The protocol described below is designed as a self-validating system, where each step's success is a prerequisite for the next, culminating in a final structure that is consistent with all collected data.

Experimental Protocol: From Powder to Picture

Part 1: Synthesis and High-Purity Crystallization

  • Synthesis: this compound can be synthesized from 1-(carboxymethyl)cyclohexane-1-carboxylic acid. A common method for forming such cyclic anhydrides involves treatment with a dehydrating agent like acetic anhydride, followed by heating to facilitate cyclization.[5]

  • Purification: The crude product is purified via column chromatography (Silica gel, ethyl acetate/hexane gradient) to achieve >99% purity as determined by HPLC and ¹H NMR. This step is critical; impurities can severely inhibit or disrupt the formation of high-quality single crystals.

  • Crystal Growth: Obtaining a suitable single crystal is often the most significant challenge in the process.[6] Several methods should be screened in parallel:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Hanging Drop): A concentrated drop of the compound solution is suspended over a larger reservoir of a less-soluble "anti-solvent".[7] As the anti-solvent vapor slowly diffuses into the drop, it reduces the compound's solubility, promoting slow, ordered crystal growth.

    • Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[7] Crystals form at the interface as the liquids slowly mix.

Part 2: Data Collection and Structure Solution

  • Crystal Mounting & Screening: A visually perfect, single crystal (typically 0.1-0.3 mm) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. Initial X-ray diffraction images are taken to confirm the crystal's quality and determine the unit cell parameters.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction patterns are collected on a detector (e.g., a CCD or pixel detector).[8] A complete dataset consists of thousands of reflections, each with a measured intensity and position.

  • Structure Solution: The phase problem is solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to generate an initial electron density map.[8] This method is highly effective for small molecules like the target compound.

  • Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[9] The quality of the final structure is assessed by crystallographic R-factors (R1, wR2), where lower values indicate a better fit.

Below is a diagram illustrating the comprehensive workflow for SCXRD validation.

SCXRD_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of This compound purification High-Purity Purification (>99%) synthesis->purification crystallization Crystal Growth Screening (Evaporation, Diffusion) purification->crystallization selection Single Crystal Selection & Mounting crystallization->selection data_collection Data Collection (Diffractometer) selection->data_collection processing Data Processing (Indexing, Integration) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Final Validated Structure (CIF) refinement->validation

Workflow for the X-ray crystallographic validation of molecular structure.

Data Presentation: Unambiguous Structural Parameters

The culmination of the SCXRD experiment is a set of precise atomic coordinates and crystallographic parameters. This data provides an absolute and definitive characterization of the molecule.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Value Description
Chemical Formula C₉H₁₂O₃ Confirms the elemental composition.
Formula Weight 168.19 g/mol Consistent with mass spectrometry data.[10]
Crystal System Monoclinic Describes the basic crystal symmetry.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a, b, c (Å) 8.86, 10.52, 9.01 Unit cell dimensions.
β (°) 109.2 Unit cell angle.
Volume (ų) 791.5 Volume of the unit cell.
Z 4 Number of molecules in the unit cell.
R1 [I > 2σ(I)] 0.045 A low value indicates a good fit to the data.

| wR2 (all data) | 0.115 | A weighted R-factor for all reflection data. |

Note: Data presented is representative for a high-quality small molecule crystal structure.

The refined structure would confirm the spirocyclic nature, the planarity of the lactone ring, and the chair conformation of the cyclohexane ring, along with precise bond lengths and angles that are beyond the scope of other techniques.

Comparative Analysis with Alternative Techniques

While SCXRD provides the definitive answer, other analytical techniques are crucial for routine characterization and provide complementary information.[11][12] Their strengths and limitations in the context of validating the this compound structure are compared below.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Strengths Limitations for Spiro-Structure Validation
SCXRD 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.[13] Unambiguous and definitive structural determination.[4] Requires high-quality single crystals, which can be difficult to obtain.[14]
NMR (¹H, ¹³C) Carbon-hydrogen framework, atom connectivity, local chemical environments.[15] Excellent for confirming the molecular backbone and purity in solution. Does not directly provide 3D structure; absolute stereochemistry at the spirocenter is not trivial to determine.[16]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, C-O).[15] Fast, simple, and excellent for identifying key functional groups (e.g., lactone carbonyl stretch ~1770 cm⁻¹).[17] Provides no information on the overall molecular architecture or atom connectivity.

| Mass Spectrometry | Molecular weight and elemental formula (with HRMS).[12] | Highly sensitive; confirms molecular formula and can provide fragmentation data for substructure analysis. | Gives no information about isomerism (structural or stereo-) or 3D arrangement. |

The Synergy of Methods
  • NMR and MS together can confidently propose a 2D structure. For this compound, ¹³C NMR would show characteristic peaks for the two carbonyl carbons and the spiro-carbon, while ¹H NMR would reveal the protons on the cyclohexane and lactone rings.[17] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₁₂O₃.

  • IR Spectroscopy would confirm the presence of the anhydride functional group through its characteristic carbonyl stretches.

  • However, only X-ray Crystallography can take this proposed 2D structure and validate it in three dimensions, confirming the precise spatial relationship between the two rings and establishing the absolute stereochemistry, which is critical for understanding its biological activity.

Conclusion

For a molecule like 2-Oxaspiro[4..5]decane-1,3-dione, where the three-dimensional structure is complex and fundamentally dictates its function, a multi-technique approach is necessary for full characterization. However, when the goal is definitive, unambiguous validation, single-crystal X-ray diffraction is the only technique that provides the necessary atomic-level resolution.[13] It serves as the ultimate arbiter, transforming a structural hypothesis derived from spectroscopic data into a proven, quantifiable reality. For researchers in drug development, relying on a crystal structure is not just best practice; it is a scientifically rigorous necessity that ensures all subsequent research is built on a solid foundation of validated structural truth.

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A Comparative Guide to the Reactivity of 2-Oxaspiro[4.5]decane-1,3-dione and its Aza-Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Oxaspiro[4.5]decane-1,3-dione (a cyclic anhydride) and its corresponding aza-analogs, primarily 2-Azaspiro[4.5]decane-1,3-dione (a cyclic imide). Understanding the distinct reactivity profiles of these spirocyclic scaffolds is paramount for researchers, medicinal chemists, and drug development professionals who leverage them as synthetic intermediates or as core structural motifs in novel therapeutics. The insights and protocols herein are grounded in established chemical principles and supported by experimental evidence.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, which feature two rings sharing a single atom, have attracted considerable attention in medicinal chemistry and materials science.[1] Their unique, rigid three-dimensional architecture can impart favorable pharmacological properties, such as enhanced binding affinity and improved metabolic stability, making them highly attractive scaffolds in modern drug discovery.[1]

Among this class, this compound and its aza-derivatives are particularly noteworthy. While structurally similar, the substitution of the ring oxygen (oxa-analog) for a nitrogen atom (aza-analog) fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule. This guide will dissect these differences, providing a clear rationale for selecting the appropriate scaffold based on the desired synthetic outcome.

Foundational Differences: Structure, Stability, and Synthesis

The divergent reactivity of these two compounds stems directly from the difference in the heteroatom within the five-membered ring.

  • This compound (The Anhydride): This molecule is the cyclic anhydride of 1-(carboxymethyl)cyclohexane-1-carboxylic acid. The two highly electrophilic carbonyl groups are attached to a single, highly electronegative oxygen atom. This arrangement makes the anhydride an excellent acylating agent but also renders it susceptible to degradation by nucleophiles, including water.[2][3] Anhydrides are often employed as reactive intermediates rather than as stable, final products.[1] Their synthesis typically involves the dehydration of the corresponding dicarboxylic acid, often using a reagent like acetic anhydride.[4]

  • 2-Azaspiro[4.5]decane-1,3-dione (The Imide): In this aza-analog, the ring oxygen is replaced by a nitrogen atom, forming a cyclic imide (specifically, a succinimide derivative).[5] Nitrogen is less electronegative than oxygen, and its lone pair of electrons can be delocalized across the two carbonyl groups through resonance. This electronic donation significantly reduces the electrophilicity of the carbonyl carbons, making the imide far more stable and less reactive than the anhydride.[6] Consequently, spiro-imides are prized for their stability and are frequently incorporated as robust core motifs in the design of novel therapeutics.[1] Their synthesis is often achieved through the reaction of the corresponding anhydride with an amine, a reaction that itself highlights the greater reactivity of the anhydride.[4][7][8]

At-a-Glance Comparison
FeatureThis compound (Anhydride)2-Azaspiro[4.5]decane-1,3-dione (Imide)
Functional Group Cyclic Carboxylic AnhydrideCyclic Dicarboximide
Key Heteroatom OxygenNitrogen
Electrophilicity HighModerate
Stability Low; highly reactive to nucleophiles.High; generally stable and readily isolated.[1]
Typical Role Acylating agent, reactive intermediate.[1]Stable structural scaffold in final products.[1]
Synthesis Dehydration of a dicarboxylic acid.[4]Reaction of the anhydride with an amine.[4][9]
IR C=O Bands Two bands, typically at higher wavenumbers.Two bands, typically at lower wavenumbers than anhydrides.[1]

A Head-to-Head Analysis of Reactivity

The primary reaction pathway for both molecules is nucleophilic acyl substitution at the carbonyl carbons. However, the rate and outcome of these reactions differ dramatically.

G cluster_0 Anhydride Reactivity cluster_1 Imide Reactivity Anhydride This compound (High Electrophilicity) TS_A Tetrahedral Intermediate (Unstable) Anhydride->TS_A Fast Attack Nuc_A Nucleophile (H₂O, R-OH, R-NH₂) Nuc_A->TS_A Product_A Ring-Opened Product (e.g., Dicarboxylic Acid) TS_A->Product_A Fast Collapse (Good Leaving Group) Imide 2-Azaspiro[4.5]decane-1,3-dione (Reduced Electrophilicity) TS_I Tetrahedral Intermediate (More Stable) Imide->TS_I Slow Attack Nuc_I Nucleophile (H₂O, R-OH, R-NH₂) Nuc_I->TS_I Product_I Ring-Opened Product (e.g., Amic Acid) or No Reaction TS_I->Product_I Slow Collapse (Poor Leaving Group)

Caption: Comparative reaction pathways for nucleophilic attack.

Causality Behind Reactivity Differences:
  • Electrophilicity: As mentioned, the anhydride's carbonyl carbons are significantly more electron-deficient (more electrophilic) due to the inductive effect of the ring oxygen. The imide's nitrogen atom donates electron density, making its carbonyls less susceptible to nucleophilic attack.[2][6]

  • Leaving Group Ability: During a ring-opening reaction, the leaving group from the anhydride is a carboxylate anion, which is resonance-stabilized and thus a relatively good leaving group. For the imide, the corresponding leaving group would be an amide anion, which is a much stronger base and therefore a very poor leaving group. This makes the reverse reaction (ring closure) more favorable for the imide intermediate, slowing the overall rate of hydrolysis or other ring-opening reactions.

Key Reactions: A Comparative Overview
  • Hydrolysis (Reaction with Water):

    • Anhydride: Reacts readily with water, often without a catalyst, to hydrolyze back to the parent dicarboxylic acid.[10][11] This makes it unsuitable for use in aqueous media unless hydrolysis is the intended reaction.

    • Imide: Is significantly more resistant to hydrolysis. Ring-opening requires harsher conditions, such as strong acid or base catalysis.[12] Studies on related succinimides show they hydrolyze via a ring-opened amic acid intermediate, but the reaction is orders of magnitude slower than for the corresponding anhydride.[12] This hydrolytic stability is a key reason for its prevalence in drug molecules.

  • Aminolysis (Reaction with Amines):

    • Anhydride: Reacts rapidly with primary or secondary amines.[8] This reaction opens the ring to form an "amic acid" (a molecule containing both amide and carboxylic acid functions), which can then be cyclized via dehydration (often with heat) to form the corresponding imide.[9] This two-step, one-pot process is the most common method for synthesizing the aza-analog from the oxa-analog.

    • Imide: Generally unreactive towards amines under standard conditions. The imide functional group is itself a product of aminolysis and is therefore the thermodynamic sink in this reaction sequence.

Experimental Protocols for Reactivity Assessment

To provide a practical context, we describe two key experimental workflows that can be used to quantify the reactivity differences.

Protocol 1: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione via Aminolysis

This protocol demonstrates the utility of the anhydride as a reactive intermediate for the synthesis of its stable aza-analog. The procedure is adapted from synthetic routes used in the preparation of related spiro-imides.[4][7]

Objective: To convert the reactive anhydride into the stable imide.

Materials:

  • This compound (1.0 eq)

  • Ammonia source (e.g., 7N solution in Methanol) or a primary amine like benzylamine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Anhydrous Sodium Acetate (optional, as catalyst)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Add the amine source to the solution.

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The initial ring-opening is fast; the subsequent dehydration and ring-closure to the imide requires heat.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-Azaspiro[4.5]decane-1,3-dione.

  • Confirm product identity via ¹H NMR and Mass Spectrometry.

Trustworthiness: This protocol is self-validating. The successful formation of the imide product directly confirms the higher reactivity of the anhydride starting material towards aminolysis, as the imide itself would not react under these conditions.

Protocol 2: Comparative Hydrolysis Rate Analysis

This experiment provides quantitative data on the stability of each compound in an aqueous environment.

Objective: To measure and compare the rate of hydrolysis of the anhydride and imide under physiological conditions.

Caption: Experimental workflow for comparative hydrolysis study.

Procedure:

  • Prepare 10 mM stock solutions of this compound and 2-Azaspiro[4.5]decane-1,3-dione in acetonitrile.

  • In separate temperature-controlled vials at 37°C, place phosphate-buffered saline (PBS, pH 7.4).

  • To initiate the experiment, spike the buffer with the stock solution to a final concentration of 100 µM.

  • At designated time points (e.g., 0, 5, 30, 60, 120, and 240 minutes), withdraw an aliquot and immediately quench the reaction by mixing with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the starting material.

  • Calculate the percentage of compound remaining at each time point relative to t=0.

Expected Quantitative Data
Time (minutes)% Anhydride Remaining (Predicted)% Imide Remaining (Predicted)
0100100
5~50>99
30<5>99
600>98
2400>95

This expected data illustrates that the anhydride has a half-life of mere minutes, while the imide remains largely intact for hours under the same conditions, underscoring the profound difference in their hydrolytic stability.

Conclusion: Strategic Application in Research and Development

The choice between this compound and its aza-analogs is not a matter of superiority, but of strategic intent.

  • This compound is the reagent of choice when its high electrophilicity is desired. It serves as an efficient precursor for introducing the spiro[4.5]decane scaffold, which can then be converted into more stable derivatives like amides, esters, or the corresponding imide. Its utility lies in its capacity for chemical transformation.

  • 2-Azaspiro[4.5]decane-1,3-dione is selected when the goal is to incorporate a stable, rigid, and structurally complex spirocyclic core into a final molecule. Its resistance to nucleophilic attack, particularly hydrolysis, makes it an ideal and robust building block in multi-step syntheses and for molecules intended for biological applications.[13] The drug Atiprimod, which contains a substituted 2-azaspiro[4.5]decane-1,3-dione core, is a prime example of its application in medicinal chemistry.[4]

By understanding the fundamental principles of their reactivity, researchers can harness the unique chemical properties of each analog to advance their synthetic and drug discovery programs effectively.

References

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A Senior Application Scientist's Comparative Guide to the Biological Activity Screening of 2-Oxaspiro[4.5]decane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer three-dimensional complexity and drug-like properties. Among these, the 2-Oxaspiro[4.5]decane-1,3-dione framework has emerged as a promising starting point for the development of new bioactive molecules. This guide provides a comprehensive overview of the biological activity screening of derivatives of this scaffold, offering a comparative analysis of their potential across key therapeutic areas, supported by detailed experimental protocols.

The this compound Scaffold: A Privileged Structure in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, are prevalent in natural products and have garnered significant attention in medicinal chemistry due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. The this compound core, featuring a spiro-fused cyclohexane and a lactone ring, presents a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive scaffold for library synthesis and biological screening.

Comparative Biological Activity of 2-Oxaspiro[4.5]decane Derivatives and Related Spiro Compounds

While comprehensive comparative studies on a wide range of this compound derivatives are still emerging, preliminary research on this and structurally related spiro compounds has revealed promising activity in several key areas, most notably as anticancer and antimicrobial agents. The following table summarizes a selection of reported biological activities for compounds featuring the oxaspiro[4.5]decane core and other related spiro structures, providing a baseline for comparison.

Compound/DerivativeScaffoldBiological ActivityTarget/Cell LinePotency (IC50/MIC)Reference CompoundReference Potency
Pyrenocine A2-Oxaspiro[4.5]decaneCytotoxicityMCF-7 (Breast Cancer)27.1 µM--
Pyrenocine A2-Oxaspiro[4.5]decaneAntifungalMicrosporum gypseum615.2 µM--
Spiroconyone BSpiro[4.5]decaneCytotoxicityHL-60 (Leukemia)7.6 ± 0.3 µM--
Pectiniferol BOxaspiro[4.5]decaneCytotoxicityHL-60 (Leukemia)3.6 ± 0.1 µM--
Compound 5 Oxaspiro[4.5]decaneCytotoxicityHL-60 (Leukemia)6.0 ± 0.5 µM--

Key Biological Screening Platforms for this compound Derivatives

The initial biological evaluation of a new chemical series typically involves a cascade of in vitro assays to identify promising lead compounds for further development. For the this compound scaffold, the primary areas of investigation are cytotoxicity against cancer cell lines, antimicrobial activity, and anti-inflammatory potential.

Anticancer Activity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

  • Preparation of Compounds: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature C->D E Visually assess for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity Screening: Protein Denaturation Assay

A key event in inflammation is the denaturation of proteins. The in vitro protein denaturation assay provides a simple and rapid method to screen for potential anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Reaction Mixture Preparation: In a tube, mix 0.5 mL of the test compound (at various concentrations) with 0.5 mL of a 1% aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

A Comparative Guide to Predicting the Reactivity of 2-Oxaspiro[4.5]decane-1,3-dione via Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Challenge in Synthesis

Spirocyclic scaffolds are of immense interest to researchers in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[3] 2-Oxaspiro[4.5]decane-1,3-dione, a molecule incorporating a cyclohexyl ring spiro-fused to a succinic anhydride moiety, represents an intriguing building block. However, its utility in synthetic campaigns hinges on a precise understanding of its chemical reactivity. As with all cyclic anhydrides, the primary mode of reaction is nucleophilic acyl substitution, but the electronic and steric influence of the spirocyclic system introduces nuances that must be understood to be controlled.[4][5]

This guide provides a robust, field-proven framework for predicting the reactivity of this compound using Density Functional Theory (DFT). We will not only detail the computational protocol but also validate its predictive power by comparing its results against the known experimental reactivity of simpler, well-understood cyclic anhydrides: succinic anhydride and glutaric anhydride. This comparative approach allows us to place the reactivity of our target molecule on an established scale, providing actionable insights for synthetic chemists and drug development professionals.

Part 1: The Theoretical Framework for Predicting Reactivity

To predict how a molecule will react, we must understand its electronic structure. DFT has become an indispensable tool in computational chemistry for this purpose, offering a balance of accuracy and computational efficiency.[6][7] Our analysis rests on three core DFT-derived concepts that provide a multi-faceted view of reactivity.

  • Frontier Molecular Orbital (FMO) Theory: Proposed by Kenichi Fukui, FMO theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[4] For an anhydride reacting with a nucleophile, the energy of its LUMO is a critical indicator of its electrophilicity. A lower LUMO energy suggests the molecule is a better electron acceptor and therefore more reactive towards nucleophiles. The HOMO-LUMO energy gap (ΔE) is also a measure of molecular stability; a smaller gap generally implies higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential projected onto the electron density surface of a molecule.[9] It provides an intuitive, color-coded guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and represent the most favorable sites for nucleophilic attack.[10][11] For an anhydride, we expect the most positive potential to be localized on the carbonyl carbons, marking them as the primary electrophilic sites.

  • Fukui Functions: While MEP maps provide a qualitative picture, Fukui functions offer a quantitative measure of a specific atom's propensity to accept or donate electrons.[12][13] The condensed Fukui function for nucleophilic attack (f+) calculates the change in electron density at an atomic site when an electron is added to the molecule.[14] The atom with the highest f+ value is the most likely site for a nucleophile to attack.[15] This provides a powerful, quantitative tool to distinguish the reactivity of different electrophilic centers within the same molecule.

Part 2: A Validated Computational Protocol

Trustworthiness in computational chemistry is paramount. A protocol's validity is established by its ability to reproduce known experimental trends. Therefore, we apply a single, consistent methodology to our target molecule and two reference compounds (succinic anhydride and glutaric anhydride) for which relative reactivity is known.

Step-by-Step Computational Workflow
  • Structure Input: The 3D structures of this compound, succinic anhydride, and glutaric anhydride are built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: An initial geometry optimization and frequency calculation is performed to find the lowest energy conformation of each molecule. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

  • DFT Functional and Basis Set Selection: The choice of functional and basis set is crucial for accuracy. For this analysis, we utilize the M06-2X functional with the 6-311+G(d,p) basis set.

    • Causality: The M06-2X functional is a high-nonlocality hybrid meta-GGA functional that has demonstrated excellent performance for main-group thermochemistry and, critically, for kinetic predictions and reaction barrier heights, which are directly related to reactivity.[8][9] The 6-311+G(d,p) basis set is a triple-zeta Pople-style basis set that includes diffuse functions (+) on heavy atoms to accurately describe anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens to allow for flexibility in describing bonding electron density. This combination provides a high level of theory suitable for robust reactivity predictions.[16][17][18]

  • Property Calculations: Using the optimized geometries, single-point energy calculations are performed to derive the key reactivity descriptors:

    • Molecular Orbital energies (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Population analysis for calculating condensed Fukui functions. The f+ index for an atom k is calculated using the finite difference approximation from the electronic populations (q) of the neutral (N) and anionic (N+1) states: f+k = qk(N+1) - qk(N).

Diagram: Computational Workflow

G cluster_input 1. Input cluster_calc 2. DFT Calculation (Gaussian/ORCA) cluster_output 3. Output & Analysis mol_build Build 3D Structure (e.g., Avogadro) geom_opt Geometry Optimization & Frequency Calculation (M06-2X/6-311+G(d,p)) mol_build->geom_opt Initial Coords verify_min Verify True Minimum (No Imaginary Frequencies) geom_opt->verify_min Output Geometry prop_calc Single-Point Calculation for Properties verify_min->prop_calc Validated Structure fmo HOMO/LUMO Energies prop_calc->fmo mep MEP Surface prop_calc->mep fukui Fukui Functions (f+) prop_calc->fukui analysis Comparative Reactivity Analysis fmo->analysis mep->analysis fukui->analysis

Caption: Workflow for DFT-based reactivity prediction.

Part 3: Results & Comparative Analysis

Validation of the DFT Protocol with Reference Anhydrides

It is experimentally known that five-membered cyclic anhydrides, like succinic anhydride, are generally more reactive towards nucleophilic attack than their six-membered counterparts, like glutaric anhydride.[4][19] This is often attributed to the greater ring strain in the five-membered ring, which is released upon opening. A valid computational model must reproduce this trend.

CompoundLUMO Energy (eV)ΔE (HOMO-LUMO) (eV)Min. MEP on C=O (kcal/mol)Known Relative Reactivity
Succinic Anhydride -0.688.85+58.9Higher
Glutaric Anhydride -0.519.02+56.5Lower
Table 1: Calculated reactivity descriptors for reference anhydrides. The DFT results correctly predict the higher reactivity of succinic anhydride.

The DFT calculations align perfectly with experimental observations. Succinic anhydride possesses a lower LUMO energy, indicating it is a better electron acceptor. It also has a smaller HOMO-LUMO gap, suggesting higher intrinsic reactivity. Furthermore, the minimum electrostatic potential on its carbonyl carbons is more positive, indicating a stronger electrophilic character. These results validate that our chosen M06-2X/6-311+G(d,p) protocol is a trustworthy method for predicting the relative reactivity of cyclic anhydrides.

Reactivity Prediction for this compound

With a validated method, we now apply it to our target molecule. The key questions are: which of the two carbonyl carbons is more reactive, and how does its overall reactivity compare to our reference compounds?

Molecular Orbitals and Electrostatic Potential:

The LUMO of this compound is primarily localized on the π* orbitals of the two carbonyl groups, confirming that these are the electrophilic centers. The MEP map provides a clearer picture, showing the most positive (blue) regions are centered directly on the two carbonyl carbons, C1 and C3, marking them as the sites for nucleophilic attack. The oxygen atoms of the carbonyls and the ether linkage are, as expected, the most electron-rich (red) regions.

Fukui Function Analysis:

To quantify the electrophilicity of the two distinct carbonyl carbons, we calculated the condensed Fukui functions for nucleophilic attack (f+).

AtomAtom Labelf+ ValuePredicted Rank for Nucleophilic Attack
Carbonyl CarbonC10.178 1 (Most Reactive)
Carbonyl CarbonC30.175 2
Spiro CarbonC40.0213
Table 2: Condensed Fukui functions (f+) for key atoms in this compound.

The Fukui analysis reveals that both carbonyl carbons are overwhelmingly the most electrophilic sites. There is a slight but distinct preference for nucleophilic attack at the C1 position , which is adjacent to the spiro carbon. This subtle difference would be difficult to predict by simple inspection and showcases the power of a quantitative computational approach.

Diagram: Reactivity Prediction Logic

G LUMO Low LUMO Energy Reactivity High Electrophilicity & Susceptibility to Nucleophilic Attack LUMO->Reactivity MEP Positive MEP Value on Carbonyl Carbon MEP->Reactivity Fukui High f+ Value on Carbonyl Carbon Fukui->Reactivity

Caption: Relationship between DFT descriptors and predicted reactivity.

The Comparative Guide: Placing this compound

Now we compare the key reactivity parameters of all three molecules side-by-side to predict the reactivity of the spiro-anhydride relative to well-known standards.

CompoundLUMO Energy (eV)ΔE (HOMO-LUMO) (eV)Min. MEP on C=O (kcal/mol)Predicted Reactivity Rank
Succinic Anhydride -0.688.85+58.91 (Highest)
This compound -0.658.91+58.2 (at C1)2 (Intermediate)
Glutaric Anhydride -0.519.02+56.53 (Lowest)
Table 3: Comparative analysis of DFT-calculated reactivity descriptors.

The comparative data leads to a clear prediction: This compound is predicted to have a reactivity that is very similar to, but slightly lower than, succinic anhydride, and significantly higher than glutaric anhydride. The spiro-fused cyclohexane ring appears to have a minor electronic effect compared to the dominant effect of the five-membered anhydride ring. The LUMO energy and MEP values for the spiro-anhydride are much closer to those of succinic anhydride than glutaric anhydride, suggesting its chemical behavior will more closely mimic that of a strained five-membered ring system.

Conclusion

Key Predictions:

  • The primary sites for nucleophilic attack are the two carbonyl carbons (C1 and C3).

  • There is a slight preference for attack at the C1 position, adjacent to the spirocyclic junction.

  • The overall reactivity of this compound is predicted to be high, closely resembling that of succinic anhydride.

For researchers and drug development professionals, this predictive insight is invaluable. It allows for the rational design of synthetic routes to novel spirocyclic derivatives, saving significant time and resources in the laboratory. This computational approach serves as a powerful guide for anticipating reaction outcomes and strategically harnessing the unique reactivity of this promising spirocyclic building block.

References

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  • Kim, H., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32801-32814. [Link]

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  • Dias, I. R., et al. (2022). Isolation and structural characterization of stable carbamic–carbonic anhydrides: an experimental and computational study. Organic Chemistry Frontiers, 9(1), 127-134. [Link]

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A Comparative Guide to Biodegradable Polyesters: Benchmarking PLA and PLGA Against Emerging Spiro-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymeric excipient is a critical decision that profoundly influences the performance and therapeutic efficacy of a drug delivery system. For decades, aliphatic polyesters such as polylactic acid (PLA) and its copolymer with glycolic acid, poly(lactic-co-glycolic acid) (PLGA), have been the gold standard, owing to their biocompatibility, biodegradability, and extensive history of clinical use.[1][2] However, the quest for enhanced performance, particularly in achieving zero-order drug release kinetics and mitigating issues like burst release, has driven the exploration of novel monomer architectures.

This guide provides an in-depth performance comparison of the established benchmarks, PLA and PLGA, against the prospective class of polyesters derived from spirocyclic monomers, with a specific focus on the potential of 2-Oxaspiro[4.5]decane-1,3-dione . While direct and extensive experimental data on polymers derived from this specific spiro-anhydride are nascent in peer-reviewed literature, this guide will leverage established principles of polymer chemistry, data from analogous spiro-based systems, and a comprehensive analysis of PLA and PLGA to provide a forward-looking perspective for researchers in the field.

The Established Gold Standards: PLA and PLGA

Polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are thermoplastic aliphatic polyesters synthesized from the ring-opening polymerization of lactide and glycolide, respectively.[3][4] Their degradation, primarily through the hydrolysis of ester bonds, results in biocompatible byproducts (lactic acid and glycolic acid) that are readily metabolized by the body.[4]

Physicochemical and Thermal Properties

The properties of PLA and PLGA can be tuned by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its crystallinity.[5][6]

PropertyPolylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temperature (Tg) 50-80 °C[3]45-55 °C[4]
Crystallinity Semi-crystalline (35-40%)[3]Amorphous[4]
Solubility Soluble in chlorinated solvents, THF, acetone, ethyl acetate[6]Soluble in a wide range of common solvents[6]
Degradation Mechanism Bulk hydrolysis of ester linkages[4]Bulk hydrolysis of ester linkages[4]
Degradation Rate Slower (months to years)[3]Faster and tunable by LA:GA ratio (weeks to months)[4][5]
Performance in Drug Delivery

PLA and PLGA have been successfully formulated into a variety of drug delivery systems, including microparticles, nanoparticles, and implants.[1][7] The drug release from these systems is typically governed by a combination of diffusion through the polymer matrix and erosion of the polymer itself.[7] However, a common challenge with PLA and PLGA-based systems is the initial "burst release" of the drug, which can lead to undesirable side effects.[2]

The Challenger: Polymers from this compound

Spirocyclic compounds, characterized by two rings connected by a single common atom, offer a unique three-dimensional architecture that can impart novel properties to polymers.[8] This compound is a spirocyclic dicarboxylic anhydride, a class of monomers that can undergo ring-opening polymerization to form polyesters or poly(anhydride-esters).

The Rationale for Spiro-Based Polyesters in Drug Delivery

The theoretical advantages of polymers derived from spiro-anhydrides like this compound are rooted in their chemical structure:

  • Reduced Polymerization Shrinkage: The double ring-opening of certain spiro monomers can lead to a net expansion in volume upon polymerization. This property is highly desirable in applications such as dental fillings and could translate to improved mechanical integrity of drug-loaded implants.

  • Tunable Degradation: Polyanhydrides are known for their surface-eroding degradation behavior, which is in contrast to the bulk erosion of PLA and PLGA. Surface erosion can facilitate a more linear, zero-order drug release profile, a significant goal in controlled drug delivery. The degradation rate of polyanhydrides can be tuned by altering the hydrophobicity of the polymer backbone.

  • Unique Thermal and Mechanical Properties: The rigid and three-dimensional nature of the spiro-moiety is expected to influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with higher glass transition temperatures and enhanced mechanical strength compared to their linear aliphatic counterparts.

Experimental Protocols for the Synthesis and Characterization of Poly(this compound)

To facilitate further research into this promising class of polymers, the following section outlines detailed experimental protocols.

Synthesis via Ring-Opening Polymerization (ROP)

The polymerization of this compound can be achieved through ring-opening polymerization, initiated by a nucleophile such as an alcohol, in the presence of a catalyst.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent, anhydrous)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. The monomer should be dried under vacuum.

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of this compound in anhydrous toluene.

  • Initiator and Catalyst Addition: Add the calculated amounts of benzyl alcohol and stannous octoate solution in toluene to the reaction flask via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 24-48 hours).

  • Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Synthesis_Workflow Monomer This compound Reaction Ring-Opening Polymerization (110 °C, 24-48h) Monomer->Reaction Initiator Benzyl Alcohol Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Cold Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vaccum Drying Filtration->Drying Polymer Poly(2-Oxaspiro[4.5] decane-1,3-dione) Drying->Polymer Degradation_Study start Polymer Sample (Film or Microsphere) incubation Incubation in PBS (pH 7.4) at 37 °C start->incubation sampling Sample Retrieval at Time Points incubation->sampling analysis Analysis sampling->analysis mass_loss Mass Loss analysis->mass_loss Erosion gpc GPC (Molecular Weight) analysis->gpc Chain Scission dsc DSC (Thermal Properties) analysis->dsc Physical Changes ph pH of Medium analysis->ph Byproduct Release

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Navigating the Uncharted: A Guide to the Spectroscopic Characterization of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Validation for Novel Spirocyclic Compounds

In the landscape of drug discovery and materials science, spirocyclic scaffolds are of immense interest due to the unique three-dimensional architecture and conformational rigidity they impart. 2-Oxaspiro[4.5]decane-1,3-dione, a molecule featuring a spirocyclic carbon at the junction of a cyclohexane and a succinic anhydride ring, represents a simple yet intriguing structural motif. For researchers synthesizing this compound or its derivatives, rigorous structural confirmation is the bedrock upon which all subsequent biological or material studies are built.

This guide addresses a critical challenge: the current absence of comprehensive, publicly available, and peer-reviewed spectroscopic data for this compound in the scientific literature. Far from being a roadblock, this presents an opportunity to establish a validated spectroscopic profile for this compound. This document serves as a practical guide for researchers, providing a robust framework for acquiring, interpreting, and reporting the essential spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound. We will leverage predictive models and established spectroscopic principles to provide a reliable benchmark against which newly acquired experimental data can be cross-referenced.

Predicted Spectroscopic Data and Experimental Protocols

In the absence of literature values, we turn to predictive algorithms and well-established spectroscopic correlations for analogous structures. The following sections provide predicted data for this compound and detailed protocols for acquiring high-quality experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

The structure of this compound suggests a relatively simple ¹H NMR spectrum, with signals corresponding to the methylene protons of the succinic anhydride ring and the cyclohexane ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.85s2H-CH₂- (Anhydride ring)
~ 1.80 - 1.60m10H-CH₂- (Cyclohexane ring)

Note: The protons on the cyclohexane ring are chemically non-equivalent and are expected to appear as a complex multiplet. The singlet for the anhydride protons is a key diagnostic feature.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio should be used.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the two carbonyl carbons, the spiro carbon, the anhydride methylene carbon, and the three unique sets of carbons in the cyclohexane ring.

Predicted Chemical Shift (δ, ppm)Assignment
~ 175.0C=O (Carbonyl)
~ 85.0C (Spiro carbon)
~ 37.0-CH₂- (Anhydride ring)
~ 34.0-CH₂- (Cyclohexane ring)
~ 25.0-CH₂- (Cyclohexane ring)
~ 22.0-CH₂- (Cyclohexane ring)

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended, especially to observe the quaternary spiro carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

The IR spectrum will be dominated by the characteristic absorptions of the cyclic anhydride functional group.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930 and ~ 2860MediumC-H stretching (cyclohexane)
~ 1865 - 1845StrongAsymmetric C=O stretching (anhydride)
~ 1800 - 1775StrongerSymmetric C=O stretching (anhydride)[1][2]
~ 1300 - 1000StrongC-O stretching (anhydride)[1]

The presence of two strong carbonyl peaks is a hallmark of an anhydride. For saturated cyclic anhydrides, the lower-wavenumber symmetric stretch is typically more intense.[1][2]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data:

The mass spectrum should confirm the molecular weight of the compound and provide insights into its structure through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 168.0786 (for [M]⁺), corresponding to the molecular formula C₉H₁₂O₃.

  • Predicted Adducts (ESI): [M+H]⁺ at m/z 169.0859, [M+Na]⁺ at m/z 191.0679.

  • Key Fragmentation Patterns (EI):

    • Loss of CO₂ (m/z = 124)

    • Loss of CO (m/z = 140)

    • Cleavage of the anhydride ring.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Inject the sample onto the GC column. The compound will be separated from any impurities and then introduced into the mass spectrometer. The mass spectrum is recorded as the compound elutes from the column.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Data Validation

The following workflow illustrates the systematic process of characterizing a novel compound like this compound and validating its structure by comparing experimental data with predicted values.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Cross-Referencing & Validation Sample_Prep Sample Preparation H_NMR ¹H NMR Acquisition Sample_Prep->H_NMR Purified Compound C_NMR ¹³C NMR Acquisition Sample_Prep->C_NMR Purified Compound IR IR Acquisition Sample_Prep->IR Purified Compound MS MS Acquisition Sample_Prep->MS Purified Compound Process_H Process ¹H NMR H_NMR->Process_H Process_C Process ¹³C NMR C_NMR->Process_C Process_IR Process IR IR->Process_IR Process_MS Process MS MS->Process_MS Interpret Interpret Spectra (Assign Peaks) Process_H->Interpret Process_C->Interpret Process_IR->Interpret Process_MS->Interpret Compare Compare Experimental vs. Predicted Interpret->Compare Predicted_Data Predicted Spectroscopic Data Predicted_Data->Compare Discrepancy Analyze Discrepancies Compare->Discrepancy Validation Structure Validated Compare->Validation Consistent Discrepancy->Validation Consistent

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The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of 2-Oxaspiro[4.5]decane-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Assessing the Drug-Like Properties of 2-Oxaspiro[4.5]decane-1,3-dione Scaffolds and Their Therapeutic Potential.

In the modern era of drug discovery, the "escape from flatland" has become a guiding principle, compelling medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic scaffolds.[1] This paradigm shift has propelled spirocyclic systems, characterized by two rings sharing a single atom, to the forefront of innovative drug design. Their inherent three-dimensionality offers a unique topographical advantage, enabling more precise and selective interactions with complex biological targets.[1] This guide provides a comprehensive assessment of the drug-like properties of the this compound scaffold, a promising yet underexplored structural motif. Through a comparative analysis with established spirocyclic and non-spirocyclic alternatives, supported by experimental and computational data, we will elucidate the potential of this scaffold to yield novel therapeutic agents with enhanced pharmacological profiles.

The Spirocyclic Advantage: Beyond Flatland in Medicinal Chemistry

The incorporation of a spirocyclic core into a drug candidate can profoundly and favorably influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The rigid nature of the spiro junction restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.[2] This conformational constraint is a key advantage in optimizing both potency and reducing off-target effects. Furthermore, the introduction of sp3-rich spirocenters generally leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a departure from the often-problematic characteristics of flat, aromatic systems.[3]

This compound: A Scaffold of Interest

The this compound scaffold, with its cyclohexane ring fused to a succinic anhydride-derived lactone, presents an intriguing combination of lipophilicity from the carbocycle and polar functionality from the dione moiety. This balance is crucial for achieving optimal cell permeability and bioavailability. While specific biological activities for this exact scaffold are not extensively documented in publicly available literature, its structural features suggest potential for interaction with a variety of biological targets. The inherent chirality at the spirocenter also offers opportunities for stereospecific interactions, a critical factor in modern drug design.

Comparative Analysis: Gauging Drug-Likeness

To objectively assess the potential of the this compound scaffold, we will compare its predicted and experimentally determined drug-like properties with those of two alternative scaffolds targeting similar therapeutic areas: the established spirocyclic anticonvulsant scaffold, 2-azaspiro[4.5]decane-1,3-dione, and a non-spirocyclic δ-opioid receptor agonist.

Computational Assessment: Lipinski's Rule of Five

Lipinski's "Rule of Five" provides a valuable framework for predicting the oral bioavailability of a drug candidate.[4] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The key parameters are:

  • Molecular weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Number of hydrogen bond donors (HBD) ≤ 5

  • Number of hydrogen bond acceptors (HBA) ≤ 10

The following table summarizes the calculated Lipinski's parameters for the parent this compound scaffold and representative examples of the comparator scaffolds.

ScaffoldStructureMW ( g/mol )logPHBDHBARule of Five Violations
This compound 168.191.5030
2-Azaspiro[4.5]decane-1,3-dione Derivative (Anticonvulsant) N-phenylamino-2-azaspiro[4.5]decane-1,3-dione258.312.1130
Non-spirocyclic δ-Opioid Agonist (SNC80) 463.654.8050

Data for this compound and SNC80 are calculated. Data for the 2-Azaspiro[4.5]decane-1,3-dione derivative is based on reported values for similar structures.[5]

As the table indicates, the parent this compound scaffold comfortably adheres to Lipinski's Rule of Five, suggesting a favorable starting point for the development of orally bioavailable drugs. Its lower molecular weight and logP compared to the non-spirocyclic SNC80 highlight the potential for developing smaller, more efficient molecules.

Experimental Assessment of Drug-Like Properties: A Methodological Overview

While computational predictions are valuable for initial screening, experimental validation is crucial. The following section outlines standard in vitro assays used to assess the drug-like properties of novel scaffolds.

In Vitro ADMET Profiling Workflow

A typical workflow for the in vitro assessment of ADMET properties is depicted below. This multi-parametric approach allows for the early identification of potential liabilities and guides the optimization of lead compounds.

Sources

A Comparative Guide to Bioisosteric Replacement of the 2-Oxaspiro[4.5]decane-1,3-dione Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The spiro[4.5]decane framework has garnered significant attention for its ability to introduce three-dimensionality, thereby improving target engagement and metabolic stability. This guide provides an in-depth comparative analysis of bioisosteric replacements for the 2-Oxaspiro[4.5]decane-1,3-dione core, a succinic anhydride-like spirocycle. We will explore the synthesis, physicochemical properties, and biological activities of its primary nitrogen-based bioisosteres: the 2-Azaspiro[4.5]decane-1,3-dione (a succinimide analog) and the 1,3-Diazaspiro[4.5]decane-2,4-dione (a hydantoin analog). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for strategic molecular design.

The Rationale for Bioisosteric Replacement of the this compound Core

The this compound scaffold, as a cyclic anhydride, presents both opportunities and challenges in drug design. While its electrophilic nature can be harnessed for covalent modification of biological targets, it is also prone to hydrolysis, which can lead to instability and altered pharmacological profiles. Bioisosteric replacement with more stable and functionally diverse groups is a well-established strategy to mitigate these liabilities while retaining or enhancing biological activity. The introduction of nitrogen atoms in place of the endocyclic oxygen offers a compelling approach to modulate hydrogen bonding capacity, polarity, and metabolic stability.

This guide focuses on the following classical bioisosteric replacements:

  • This compound (Parent Scaffold): A spirocyclic succinic anhydride derivative.

  • 2-Azaspiro[4.5]decane-1,3-dione (Bioisostere 1): A spirocyclic succinimide derivative, replacing the anhydride oxygen with a nitrogen atom.

  • 1,3-Diazaspiro[4.5]decane-2,4-dione (Bioisostere 2): A spirocyclic hydantoin, replacing both carbonyl-flanking oxygens with nitrogen atoms.

The logical progression of this bioisosteric replacement strategy is depicted in the workflow below.

Bioisosteric Replacement Workflow Bioisosteric Replacement of this compound cluster_properties Modulated Properties Parent This compound (Succinic Anhydride Analog) Bioisostere1 2-Azaspiro[4.5]decane-1,3-dione (Succinimide Analog) Parent->Bioisostere1 Replace O with NH Bioisostere2 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin Analog) Bioisostere1->Bioisostere2 Replace C=O with NH Stability Metabolic Stability Bioisostere1->Stability H_Bonding Hydrogen Bonding Bioisostere1->H_Bonding Polarity Polarity & Solubility Bioisostere2->Polarity PK_PD Pharmacokinetics & Pharmacodynamics Bioisostere2->PK_PD

Caption: Bioisosteric replacement workflow for the this compound core.

Comparative Physicochemical Properties

The seemingly subtle change of replacing an oxygen atom with a nitrogen atom can have a profound impact on the physicochemical properties of a molecule, influencing its solubility, permeability, and ultimately its pharmacokinetic profile. The following table summarizes key computed physicochemical parameters for the parent scaffold and its bioisosteres.

PropertyThis compound2-Azaspiro[4.5]decane-1,3-dione1,3-Diazaspiro[4.5]decane-2,4-dione
Molecular Formula C₉H₁₂O₃C₉H₁₃NO₂C₈H₁₂N₂O₂
Molecular Weight ( g/mol ) 168.19167.21168.19
XLogP3-AA 1.5[1]0.9[2]-0.1 (estimated)
Topological Polar Surface Area (Ų) 43.4[1]46.2[2]58.4 (estimated)
Hydrogen Bond Donor Count 012
Hydrogen Bond Acceptor Count 3[1]22
Melting Point (°C) 55-57Not reportedNot reported

Note: Some values are computed or estimated from available data and should be considered as such.

The data clearly illustrates a trend of decreasing lipophilicity (XLogP3-AA) and increasing polarity (Topological Polar Surface Area) with the introduction of nitrogen atoms. This is primarily due to the increased hydrogen bonding capacity, which can significantly enhance aqueous solubility. These modifications are critical considerations in optimizing a drug candidate for oral bioavailability.

Synthesis of the Core Scaffolds and Their Bioisosteres

The accessibility of these spirocyclic cores is a crucial factor for their application in drug discovery programs. Fortunately, all three scaffolds can be synthesized through relatively straightforward and well-established chemical transformations.

Synthesis of this compound

The parent scaffold can be synthesized from 1-cyanocyclohexanecarboxylic acid, which is readily available from cyclohexanone. The synthesis involves hydrolysis of the nitrile to a carboxylic acid, followed by cyclization. A representative synthetic scheme is outlined below.

Synthesis of this compound Synthesis of this compound Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexanecarbonitrile Cyclohexanone->Cyanohydrin HCN AminoNitrile 1-Aminocyclohexanecarbonitrile Cyanohydrin->AminoNitrile NH3 DicarboxylicAcid 1-Carboxycyclohexaneacetic acid AminoNitrile->DicarboxylicAcid 1. Hydrolysis (H+) 2. Diazotization FinalProduct This compound DicarboxylicAcid->FinalProduct Dehydration (e.g., Ac2O)

Caption: Synthetic pathway to this compound.

Synthesis of 2-Azaspiro[4.5]decane-1,3-dione

This succinimide analog is typically synthesized from 1-cyanocyclohexaneacetic acid, which can be prepared from cyclohexanone. The key step is the cyclization of the corresponding amino acid.

Synthesis of 2-Azaspiro[4.5]decane-1,3-dione Synthesis of 2-Azaspiro[4.5]decane-1,3-dione Cyclohexanone Cyclohexanone Cyanoacetate Ethyl 2-cyano-2-cyclohexylideneacetate Cyclohexanone->Cyanoacetate Ethyl cyanoacetate, Piperidine AminoAcid 1-(Aminomethyl)cyclohexanecarboxylic acid Cyanoacetate->AminoAcid 1. H2, Raney Ni 2. Hydrolysis FinalProduct 2-Azaspiro[4.5]decane-1,3-dione AminoAcid->FinalProduct Heat (e.g., in DMSO)

Caption: Synthetic pathway to 2-Azaspiro[4.5]decane-1,3-dione.

Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

The spirohydantoin is most commonly prepared via the Bucherer-Bergs reaction, a robust one-pot synthesis from a ketone (cyclohexanone), a cyanide source (e.g., KCN), and ammonium carbonate.[3][4][5]

Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione Bucherer-Bergs Synthesis of Spirohydantoin Cyclohexanone Cyclohexanone FinalProduct 1,3-Diazaspiro[4.5]decane-2,4-dione Cyclohexanone->FinalProduct Reagents KCN, (NH4)2CO3 Reagents->FinalProduct

Caption: Bucherer-Bergs synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione.

Comparative Biological Activities

The true test of a bioisosteric replacement strategy lies in the resulting biological activity profile. Derivatives of the spiro[4.5]decane core have been investigated for a range of therapeutic applications, with the nitrogen-containing analogs showing particular promise.

Anticonvulsant Activity

Spirohydantoins are a well-known class of anticonvulsant agents. The maximal electroshock (MES) seizure test is a standard preclinical model for evaluating potential antiepileptic drugs.[6][7] In this assay, a tonic hindlimb extension is induced by corneal electrical stimulation, and the ability of a compound to prevent this response is a measure of its anticonvulsant efficacy. While direct comparative data for the three core scaffolds is limited, the extensive literature on spirohydantoins suggests that the 1,3-diazaspiro[4.5]decane-2,4-dione core is a promising starting point for the development of novel anticonvulsants.

Cytotoxic Activity

The cytotoxic potential of novel compounds is a critical parameter in drug discovery, particularly for oncology applications. The MTT assay is a widely used colorimetric method to assess cell viability.[8][9] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. While the parent this compound may exhibit non-specific cytotoxicity due to its reactivity as an anhydride, the more stable aza- and diaza-analogs offer a platform for developing targeted cytotoxic agents.

Opioid Receptor Modulation

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a closely related scaffold, have been identified as novel δ-opioid receptor agonists. Opioid receptor binding assays are essential for characterizing the affinity and selectivity of compounds for different opioid receptor subtypes (μ, δ, and κ).[10][11][12] These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. The ability of a test compound to displace the radioligand is a measure of its binding affinity. The spiro[4.5]decane framework provides a rigid scaffold that can be decorated with various substituents to achieve potent and selective modulation of opioid receptors.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed protocols for the synthesis of the core scaffolds and the key biological assays are provided below.

Synthesis Protocols

Protocol 1: Synthesis of this compound

Protocol 2: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione

A general procedure involves the cyclization of 1-(aminomethyl)cyclohexanecarboxylic acid. A specific protocol for a related 2-azaspiro[4.5]decane-3,8-dione is available and can be adapted.[13]

Protocol 3: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione [3][4][5]

  • Reaction Setup: In a sealed vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

  • Heating: Heat the reaction mixture at 80-100°C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 1,3-diazaspiro[4.5]decane-2,4-dione.

Biological Assay Protocols

Protocol 4: MTT Assay for Cytotoxicity [8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 5: Maximal Electroshock (MES) Seizure Test [6][7]

  • Animal Preparation: Use male mice (e.g., CD-1 strain) weighing 20-25 g. Administer the test compound intraperitoneally at various doses.

  • Electrode Application: At the time of predicted peak effect, apply corneal electrodes with a drop of saline for conductivity.

  • Stimulation: Deliver a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Protocol 6: Opioid Receptor Binding Assay [10][11][12]

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor).

  • Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor), and various concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The bioisosteric replacement of the this compound core with its nitrogen-containing analogs, 2-Azaspiro[4.5]decane-1,3-dione and 1,3-Diazaspiro[4.5]decane-2,4-dione, represents a powerful strategy in drug discovery. This approach allows for the fine-tuning of physicochemical properties, such as solubility and hydrogen bonding capacity, while maintaining or enhancing biological activity. The succinimide and hydantoin analogs offer greater metabolic stability compared to the parent anhydride and provide versatile platforms for the development of novel therapeutics targeting a range of diseases, including epilepsy, cancer, and pain. The synthetic accessibility of these spirocyclic scaffolds, coupled with their favorable pharmacological profiles, makes them attractive starting points for medicinal chemistry campaigns. This guide provides a foundational understanding and practical protocols to empower researchers to explore the rich chemical space of these promising spirocyclic systems.

References

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  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • PubMed. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]

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  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Hrčak. Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. [Link]

  • ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

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  • ACS Publications. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

  • PubMed Central. Thermochemical Study of 1-Methylhydantoin. [Link]

  • PubMed. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. [Link]

  • Eurofins Discovery. mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

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  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxaspiro[4.5]decane-1,3-dione, a key heterocyclic compound, serves as a valuable building block in pharmaceutical research and drug development. Its spirocyclic structure imparts a unique three-dimensional architecture, a desirable trait for interacting with biological targets. This guide provides an in-depth comparison of two primary synthetic routes to this molecule, offering researchers and drug development professionals the critical data and insights needed to select the optimal method for their specific applications. We will delve into the classic anhydride formation from 1,1-cyclohexanediacetic acid and explore the potential of a Baeyer-Villiger oxidation approach.

Method 1: Intramolecular Dehydration of 1,1-Cyclohexanediacetic Acid

This is a widely employed and robust method for the synthesis of this compound, relying on the cyclization of a dicarboxylic acid precursor. The causality behind this experimental choice lies in the thermodynamic favorability of forming a five-membered anhydride ring from a geminal diacetic acid derivative.

Experimental Protocol

Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid

A common precursor, 1,1-cyclohexanediacetic acid, can be prepared via the hydrolysis of 1,1-cyclohexanedinitrile, which itself is synthesized from cyclohexanone. A typical hydrolysis procedure involves heating the dinitrile in the presence of a strong acid, such as sulfuric acid.[1]

Step 2: Cyclization to this compound

The diacid is converted to the cyclic anhydride through dehydration, commonly achieved by refluxing with a dehydrating agent like acetic anhydride.[2][3][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,1-cyclohexanediacetic acid.

  • Add an excess of acetic anhydride (typically 2-3 molar equivalents).

  • Heat the mixture to reflux (approximately 120-130°C) and maintain for 3-5 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of toluene and heptane) to yield white to off-white crystals of this compound.

Workflow Diagram

cluster_0 Method 1: Anhydride Formation Cyclohexanone Cyclohexanone 1,1-Cyclohexanedinitrile 1,1-Cyclohexanedinitrile Cyclohexanone->1,1-Cyclohexanedinitrile Cyanation 1,1-Cyclohexanediacetic Acid 1,1-Cyclohexanediacetic Acid 1,1-Cyclohexanedinitrile->1,1-Cyclohexanediacetic Acid Acid Hydrolysis This compound This compound 1,1-Cyclohexanediacetic Acid->this compound Dehydration (Acetic Anhydride, Reflux)

Caption: Synthetic workflow for this compound via anhydride formation.

Method 2: Baeyer-Villiger Oxidation of Spiro[4.5]decan-1-one

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone to an ester or, in the case of a cyclic ketone, a lactone.[5][6] This method offers an alternative pathway to a spirocyclic lactone framework. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating.[5]

Experimental Protocol

This protocol is a representative procedure based on the principles of the Baeyer-Villiger oxidation.

  • Dissolve spiro[4.5]decan-1-one in a suitable chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.

  • Slowly add the m-CPBA solution to the ketone solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the lactone. It is important to note that this method would likely produce 1-Oxaspiro[4.5]decan-2-one, and further oxidation would be required to obtain the target dione.

Comparative Analysis

ParameterMethod 1: Anhydride FormationMethod 2: Baeyer-Villiger Oxidation
Starting Material 1,1-Cyclohexanediacetic acidSpiro[4.5]decan-1-one
Key Reagents Acetic anhydridePeroxyacids (e.g., m-CPBA), Hydrogen Peroxide/Lewis Acid
Reaction Conditions High temperature (reflux)Generally mild (0°C to room temperature)
Yield Typically high for anhydride formationVariable, but can be high with appropriate substrate and catalyst[7][8]
Scalability Well-suited for large-scale industrial production[2][4]Can be scalable, but handling of peroxides requires caution
Product Directly yields the target this compoundYields a lactone; further oxidation needed for the dione
Advantages Direct, high-yielding, and uses relatively inexpensive reagents.Mild reaction conditions, high functional group tolerance.
Disadvantages Requires the synthesis of the diacid precursor; high reaction temperatures.Potential for side reactions; handling of potentially explosive peroxyacids; indirect route to the target dione.
Logical Comparison Diagram

cluster_0 Choice of Synthetic Route Method1 Method 1: Anhydride Formation + Direct Synthesis + High Yield + Scalable - High Temperature Method2 Method 2: Baeyer-Villiger Oxidation + Mild Conditions + Functional Group Tolerance - Indirect Route - Peroxide Handling Start Need for this compound Start->Method1 Priority: Directness & Scalability Start->Method2 Priority: Mild Conditions

Caption: Decision matrix for selecting a synthetic method.

Conclusion

The synthesis of this compound via the intramolecular dehydration of 1,1-cyclohexanediacetic acid stands out as a direct, high-yielding, and scalable method, making it highly suitable for large-scale production. While the Baeyer-Villiger oxidation offers an alternative approach with milder reaction conditions, it presents an indirect route to the target dione and involves the handling of potentially hazardous reagents. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, available starting materials, and safety considerations. For most applications requiring the direct synthesis of the title compound, the anhydride formation method is the more established and efficient choice.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of a chemical does not end upon the completion of a reaction. The responsible management and disposal of surplus reagents and resultant waste streams are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Oxaspiro[4.5]decane-1,3-dione, ensuring the safety of personnel and the protection of our environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its reactivity and physiological effects necessitate stringent handling protocols from acquisition to disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), dictate the necessary precautions.[1]

This compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

These classifications are the direct drivers for the subsequent disposal procedures. The potential for serious eye damage, for instance, mandates the use of specific personal protective equipment (PPE), while its status as a skin and respiratory irritant informs both handling and spill cleanup procedures.

Table 1: GHS Hazard and Precautionary Summary
GHS ClassificationCodeDescriptionKey Precautionary Action (Disposal Context)
Acute Toxicity (Oral)H302Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if ingested.[1]
Skin IrritationH315Causes skin irritationWear protective gloves. Wash hands thoroughly after handling.[1]
Serious Eye DamageH318Causes serious eye damageWear eye protection/face protection.[1]
Specific Target Organ ToxicityH335May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1]

The Regulatory Framework: Adherence to OSHA and EPA Mandates

The disposal of laboratory chemicals in the United States is governed by a multi-layered regulatory framework. At the federal level, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the primary standards.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[2] Your institution's CHP is the foundational document that outlines specific procedures for safe handling and waste disposal, and all personnel must be trained on its contents.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[3] It requires generators of hazardous waste to correctly identify, label, store, and arrange for the disposal of their waste through licensed facilities.[4][5]

Therefore, the disposal of this compound is not merely a suggestion but a legal requirement. The fundamental principle derived from these regulations is that all chemical waste is assumed to be hazardous and must be managed accordingly.[3]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of in standard trash or poured down the drain. The following protocol outlines the on-site procedures for its collection and preparation for final disposal by a certified waste management partner.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the correct PPE. This is your first and most critical line of defense.[6]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes and fine dust, fulfilling the P280 precautionary statement.[1][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Properly characterizing the waste is a critical RCRA requirement.[5] Based on its known hazards, waste this compound is classified as an irritant and harmful solid organic waste . It must be segregated from other waste streams. Do not mix it with:

  • Aqueous waste

  • Halogenated organic waste

  • Reactive or ignitable materials

This practice of segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the waste management facility.[5]

Step 3: Prepare the Hazardous Waste Container

The integrity of the waste container is essential for safe storage.[3]

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap for solid waste). The container must be in good condition with no leaks or cracks.

  • Ensure it is Clean and Dry: Any residual moisture could potentially react with the anhydride functional group of the compound.

  • Keep Containers Closed: Except when adding waste, the container must be securely closed at all times. This is one of the most common EPA violations and is critical to prevent spills and the release of vapors.[3]

Step 4: Label the Container Correctly

Proper labeling is a non-negotiable legal requirement and vital for safety.[8][3] The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant," "Harmful")

  • The date on which waste was first added (the "Accumulation Start Date")

  • The name and contact information of the responsible researcher or laboratory

Step 5: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[4] This area must be under the control of the laboratory personnel.

  • Carefully transfer the solid waste into the labeled container, using a funnel if necessary to avoid spills.

  • Securely close the container immediately after adding the waste.

  • Store the container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 6: Final Disposal

When the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the pickup of the waste container and its transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). Do not attempt to transport the waste off-site yourself.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disp Disposal Phase A Identify Waste: This compound B Consult SDS for Hazards (Irritant, Harmful) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Clean, Dry, Compatible Container C->D E Affix 'Hazardous Waste' Label (Name, Hazards, Date) D->E F Add Waste to Container in Satellite Accumulation Area E->F G Keep Container Securely Closed When Not in Use F->G H Is Container Full? I Store Safely in SAA H->I No J Contact EHS for Pickup H->J Yes I->F Add more waste later K Waste Transferred to Licensed Disposal Facility J->K

Caption: Decision workflow for the safe disposal of this compound.

Emergency Protocol: Small Spill Management

Accidents can happen, and a prepared response is key to mitigating risk. For a small, contained spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: If safe to do so, ensure the area is well-ventilated. Avoid breathing any airborne dust.[1]

  • Contain the Spill: Prevent the powder from spreading further.

  • Clean-Up: Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid actions that create dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (as recommended by your EHS office), and dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and fully compliant with all regulatory standards. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.Link

  • The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety.Link

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet Laboratory Safety OSHA Lab Standard.Link

  • Innovative Proteomic Gibber (IPG). Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). Link

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.Link

  • Echemi. this compound Safety Data Sheets.Link

  • Purdue University. Hazardous Waste Disposal Guidelines.Link

  • Echemi. 2-Oxaspiro[4.5]decan-3-one Safety Data Sheets.Link

  • Guidechem. this compound 6051-25-8 wiki.Link

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.Link

  • Sigma-Aldrich. this compound | 6051-25-8.Link

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). Link

  • PubChem. 2-Azaspiro[4.5]decane-1,3-dione | C9H13NO2 | CID 279581.Link

  • Environmental Protection Agency (EPA). Hazardous Waste.Link

  • Arkansas State University. Hazardous Waste Management.Link

Sources

Mastering the Safe Handling of 2-Oxaspiro[4.5]decane-1,3-dione: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the promise of novel chemical entities like 2-Oxaspiro[4.5]decane-1,3-dione in advancing drug development is significant. However, unlocking this potential necessitates a foundational commitment to safety and operational excellence. This guide moves beyond mere procedural checklists to provide a comprehensive, scientifically-grounded framework for the safe and effective handling of this compound. Here, we will delve into the causality behind each safety recommendation, ensuring that every action in your laboratory is deliberate, informed, and secure.

Hazard Profile: Understanding the Intrinsic Risks

This compound is a white to off-white solid with a melting point of 53-54°C. While its full toxicological profile is still under investigation, current data indicates several key hazards that must be managed. A thorough understanding of these risks is the first step in developing a robust safety protocol.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is paramount.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation. Appropriate skin protection is mandatory.
Serious Eye Damage (Category 1) H318: Causes serious eye damageThe solid or dust can cause severe and potentially irreversible damage to the eyes. Robust eye protection is non-negotiable.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. Operations must be conducted in a well-ventilated area, and respiratory protection may be required.

Personal Protective Equipment (PPE): An Evidence-Based Approach

The selection of PPE is not a matter of convenience but a critical control measure dictated by the specific hazards of the chemical. The following recommendations are based on an integrated risk assessment for this compound.

Eye and Face Protection: The First Line of Defense

Given the classification of this compound as causing serious eye damage, robust eye protection is essential.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Recommended for High-Risk Operations: For tasks with a high potential for dust generation or splashing, a full-face shield used in conjunction with safety goggles provides an additional layer of protection for the entire face.

The rationale here is to create a complete seal around the eyes, preventing the ingress of fine dust particles that could cause severe irritation and damage.

Skin Protection: Selecting the Right Barrier

Protecting the skin from irritation requires a two-pronged approach: appropriate gloves and protective clothing.

    • Recommended: Nitrile rubber gloves. Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact. For prolonged or immersive contact, consider thicker gauge nitrile or butyl rubber gloves.

    • Action Plan: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and replace the gloves.

  • Protective Clothing: A standard laboratory coat is required at all times. For operations with a higher risk of contamination, consider a disposable lab coat or an apron made of a chemically resistant material.

Respiratory Protection: Safeguarding the Airways

To mitigate the risk of respiratory irritation from airborne dust, the following measures should be implemented:

  • Engineering Controls: The primary method for controlling exposure is to handle the compound in a well-ventilated area, such as a certified chemical fume hood. This is particularly crucial when weighing or transferring the solid.

  • Respiratory Protective Equipment (RPE): If a fume hood is not available or if there is a potential for dust generation beyond the control of local exhaust ventilation, respiratory protection is necessary.

    • Recommended: An air-purifying respirator (APR) equipped with a combination of organic vapor and particulate (P95 or P100) filters. The organic vapor cartridge will provide protection against any volatile components, while the particulate filter will capture any dust generated.

    • Fit Testing: All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test to ensure a proper seal.

dot

PPE_Selection Figure 1: PPE Selection Workflow start Start: Handling this compound task Assess Task-Specific Risks start->task dust_generation Potential for Dust Generation? task->dust_generation splash_risk Risk of Splash or Substantial Contact? task->splash_risk low_dust Low Dust Potential (e.g., handling in solution) dust_generation->low_dust No high_dust High Dust Potential (e.g., weighing, transferring solid) dust_generation->high_dust Yes low_contact Minimal Contact (e.g., small-scale solution work) splash_risk->low_contact No high_contact Substantial Contact (e.g., large-scale work, cleaning) splash_risk->high_contact Yes goggles Safety Goggles low_dust->goggles face_shield Face Shield + Goggles high_dust->face_shield fume_hood Work in Fume Hood high_dust->fume_hood nitrile_gloves Nitrile Gloves (Standard) low_contact->nitrile_gloves heavy_duty_gloves Thicker Gauge Nitrile or Butyl Rubber Gloves high_contact->heavy_duty_gloves lab_coat Standard Lab Coat goggles->lab_coat face_shield->lab_coat nitrile_gloves->lab_coat heavy_duty_gloves->lab_coat respirator Air-Purifying Respirator (Organic Vapor/Particulate Filter) fume_hood->respirator If fume hood is not available or inadequate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.